Iridium(3+)
Beschreibung
Eigenschaften
CAS-Nummer |
22555-00-6 |
|---|---|
Molekularformel |
Ir+3 |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
iridium(3+) |
InChI |
InChI=1S/Ir/q+3 |
InChI-Schlüssel |
MILUBEOXRNEUHS-UHFFFAOYSA-N |
SMILES |
[Ir+3] |
Kanonische SMILES |
[Ir+3] |
Andere CAS-Nummern |
22555-00-6 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
synthesis and characterization of tris-cyclometalated Iridium(III) complexes
An In-depth Technical Guide to the Synthesis and Characterization of Tris-Cyclometalated Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
Tris-cyclometalated Iridium(III) complexes are a class of organometallic compounds that have garnered significant interest due to their unique photophysical and electrochemical properties.[1][2] Their strong spin-orbit coupling leads to efficient intersystem crossing from singlet to triplet excited states, resulting in highly efficient phosphorescence.[3] This characteristic makes them exceptional candidates for a wide range of applications, including as phosphors in organic light-emitting diodes (OLEDs), photosensitizers in photoredox catalysis, and as probes in bioimaging.[1][4][5]
This guide provides a comprehensive overview of the synthesis and characterization of these versatile complexes, offering detailed experimental protocols, tabulated data for key properties, and workflows to illustrate the core processes involved.
Synthesis of Tris-Cyclometalated Iridium(III) Complexes
The synthesis of tris-cyclometalated Ir(III) complexes can be broadly categorized into two main strategies: a two-step approach involving a chloro-bridged dimer intermediate and a one-pot reaction. The two-step method is often preferred for its versatility and control over the final product, especially for heteroleptic complexes.[6][7] More recently, solvent-free mechanochemical methods have emerged as a rapid and environmentally friendly alternative.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-state mechanochemistry for the rapid and efficient synthesis of tris-cyclometalated iridium(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-state mechanochemistry for the rapid and efficient synthesis of tris-cyclometalated iridium(iii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Unexpected reactivity of cyclometalated iridium( iii ) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02689B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
coordination chemistry of Iridium(3+) with bidentate ligands
An In-depth Technical Guide to the Coordination Chemistry of Iridium(III) with Bidentate Ligands for Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes, with their d⁶ electron configuration, form stable, kinetically inert octahedral complexes. The strong spin-orbit coupling of the iridium center facilitates intersystem crossing, leading to highly efficient phosphorescence. This property, combined with the ability to tune their photophysical and electrochemical characteristics through ligand design, has established Iridium(III) complexes as leading materials in a variety of applications, including organic light-emitting diodes (OLEDs), photodynamic therapy (PDT), and catalysis.[1][2][3][4] Bidentate ligands, particularly cyclometalating C^N ligands, play a crucial role in conferring desirable photophysical properties and stability to these complexes.[4] This guide provides a comprehensive overview of the synthesis, characterization, and application of Iridium(III) complexes with bidentate ligands.
Synthesis of Iridium(III) Bidentate Complexes
The synthesis of heteroleptic Iridium(III) complexes with bidentate ligands typically follows a two-step procedure. The first step involves the formation of a chloro-bridged iridium(III) dimer, which is then reacted with a secondary bidentate ligand.
A general synthetic route involves the reaction of Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) with two equivalents of a cyclometalating C^N ligand (e.g., 2-phenylpyridine) in a solvent mixture such as 2-ethoxyethanol (B86334) and water under reflux.[5][6] This reaction yields the chloro-bridged dimer, [Ir(C^N)₂Cl]₂.
In the second step, the chloro-bridged dimer is reacted with a bidentate ancillary ligand (L^X), such as a β-diketonate (O^O) or a bipyridine (N^N), in a suitable solvent like dichloromethane (B109758)/methanol (B129727) or 2-ethoxyethanol.[5][7][8] This step breaks the chloride bridges and results in the formation of the final mononuclear complex, [Ir(C^N)₂(L^X)]. Anion exchange with a salt like ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) is often performed to yield a more stable product.[7]
Experimental Protocol: Synthesis of [Ir(ppy)₂(acac)]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·3H₂O)
-
2-ethoxyethanol
-
Water
-
Acetylacetone (B45752) (Hacac)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Argon or Nitrogen gas
Procedure:
Step 1: Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂Cl]₂
-
A mixture of Iridium(III) chloride hydrate (1 mmol) and 2-phenylpyridine (2.5 mmol) is suspended in a 3:1 (v/v) mixture of 2-ethoxyethanol and water (e.g., 12 mL).
-
The mixture is purged with an inert gas (Argon or Nitrogen) and then heated to reflux (around 120 °C) for 24 hours.[6] The completion of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, the resulting precipitate, the chloro-bridged dimer [Ir(ppy)₂Cl]₂, is collected by filtration, washed with methanol and water, and dried under vacuum. This intermediate is often used in the next step without further purification.[6][9]
Step 2: Synthesis of the Mononuclear Complex, [Ir(ppy)₂(acac)]
-
The chloro-bridged dimer [Ir(ppy)₂Cl]₂ (0.1 mmol), acetylacetone (0.3 mmol), and sodium carbonate (0.6 mmol) are suspended in 2-ethoxyethanol (10 mL).[5]
-
The mixture is refluxed under an inert atmosphere for 12-24 hours.[5]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., dichloromethane/hexane).
-
The product-containing fractions are collected, and the solvent is evaporated. The final product is recrystallized from a solvent mixture like dichloromethane/hexane to obtain pure crystals of [Ir(ppy)₂(acac)].[5]
Characterization of Iridium(III) Bidentate Complexes
The synthesized Iridium(III) complexes are typically characterized by a suite of spectroscopic and analytical techniques to confirm their structure and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the complex and confirming the coordination of the ligands.[10][11]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the complex.[9]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and overall coordination geometry.[8][10] The complexes typically exhibit a distorted octahedral geometry.[8][12]
-
UV-Vis Absorption and Photoluminescence Spectroscopy: These techniques are crucial for characterizing the photophysical properties of the complexes, including their absorption and emission wavelengths, which are key to their application in OLEDs and PDT.[13][14]
Quantitative Data Summary
The photophysical and biological properties of Iridium(III) bidentate complexes are highly tunable by modifying the ligand structure. Below are tables summarizing key quantitative data for representative complexes.
Table 1: Photophysical Properties of Selected Iridium(III) Bidentate Complexes
| Complex | λ_abs (nm) | λ_em (nm) | PLQY (%) | Lifetime (µs) | Application |
| Ir-dfpMepy-CN | - | 440, 466 | 84 ± 5 | - | Blue OLED[1] |
| (dfdmappy)₂Ir(phim) | - | - | 91 | 1.10 | Blue OLED[15] |
| (dfdmapypy)₂Ir(phim) | - | - | 60 | 3.33 | Blue OLED[15] |
| Ir1 (dinuclear) | - | red/NIR | - | 3.1 | PDT[13] |
| Ir4 (dinuclear) | - | red/NIR | - | 48 | PDT[13] |
| [Ir(N^C)₂(picolinic acid)] | ~350-450 | 550-670 | up to 30 | up to 60 | pH Sensor[14] |
| N984 | - | 510 | 18 | 0.06 | Green OLED[16] |
PLQY: Photoluminescence Quantum Yield
Table 2: Biological Activity of Selected Iridium(III) Bidentate Complexes for PDT
| Complex | Singlet Oxygen Quantum Yield (Φ_Δ) (%) | Photocytotoxicity Index (PI) | Cellular Localization |
| Ir1 (dinuclear) | 22-28 | 20 to ~300 | - |
| Ir3 (dinuclear) | 4 | 20 to ~300 | - |
| Ir4 (dinuclear) | 38 | 20 to ~300 | - |
| Ir2@DEDTC | High | > 400 | Lysosomes and Mitochondria[17] |
| Ir2 (mixed-ligand) | pH-sensitive | > 54 | Lysosomes[18] |
| Ir4 (mixed-ligand) | - | High | Mitochondria[18] |
Experimental Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and characterization of Iridium(III) bidentate complexes and the logic behind their application in photodynamic therapy.
Caption: General workflow for the synthesis and characterization of Iridium(III) bidentate complexes.
Caption: Simplified mechanism of action for Iridium(III) complexes in photodynamic therapy.
Conclusion
The coordination chemistry of Iridium(III) with bidentate ligands offers a versatile platform for the development of advanced materials. The ability to systematically tune the electronic and steric properties of the ligands allows for the fine-tuning of the resulting complexes' photophysical and biological activities.[13] This has led to significant advancements in the fields of OLEDs, with the development of highly efficient and color-pure emitters, and in medicine, with the creation of potent photosensitizers for photodynamic therapy that can target specific cellular organelles.[1][15][17][18] Continued research in this area holds the promise of further breakthroughs in materials science and medicinal chemistry.
References
- 1. Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium(III) and iridium(III) complexes with 1,2-naphthoquinone-1-oximate as a bidentate ligand: synthesis, structure, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mixed-ligand iridium(iii) complexes as photodynamic anticancer agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Inner Workings of Light: An In-depth Technical Guide to the Electronic Structure and Photophysical Properties of Iridium(III) Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) complexes have emerged as a dominant class of photosensitizers, particularly in the realm of photodynamic therapy (PDT), owing to their remarkable photophysical properties and tunable electronic structures. Their strong spin-orbit coupling, a consequence of the heavy iridium atom, facilitates efficient intersystem crossing to the triplet state, a critical prerequisite for effective singlet oxygen generation. This guide provides a comprehensive exploration of the electronic and photophysical characteristics of these complexes, detailing their mechanism of action and the experimental protocols used for their characterization.
Electronic Structure: The Foundation of Photophysical Behavior
The photophysical properties of Iridium(III) photosensitizers are intrinsically linked to their electronic structure. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictate the energy of electronic transitions and, consequently, the absorption and emission characteristics of the complexes.
In typical cyclometalated Iridium(III) complexes, the HOMO is often a mixture of metal d-orbitals and π-orbitals of the cyclometalating ligands, while the LUMO is predominantly localized on the π-orbitals of the ancillary ligands. This arrangement gives rise to low-energy electronic transitions with significant metal-to-ligand charge transfer (MLCT) character. Additionally, ligand-centered (LC) π-π transitions can also occur, typically at higher energies. The nature and energy of these transitions can be finely tuned by modifying the chemical structure of the ligands, allowing for the rational design of photosensitizers with desired photophysical properties. For instance, extending the π-conjugation of the ligands generally leads to a red-shift in the absorption and emission spectra.
Photophysical Properties: Harnessing Light for Therapeutic Action
The journey of an Iridium(III) photosensitizer from light absorption to therapeutic action is governed by a series of photophysical processes, best illustrated by a Jablonski diagram.
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the heavy atom effect of iridium, the spin-forbidden intersystem crossing (ISC) to the triplet state (T₁) is highly efficient. This long-lived triplet state is the key to the photosensitizing ability of the complex. It can either decay back to the ground state via phosphorescence or, more importantly for PDT, transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[1][2] This singlet oxygen is a potent cytotoxic agent that can induce cell death.
Quantitative Photophysical Data
The following tables summarize key photophysical parameters for a selection of Iridium(III) photosensitizers reported in the literature.
| Complex | λ_abs (nm) | λ_em (nm) | Φ_em (%) | τ (µs) | Solvent |
| Ir1 | 250-300, 400-500 | 580-630 | - | - | Dichloromethane |
| Ir2 | 250-300, 400-500 | 580-630 | - | - | Dichloromethane |
| DF-Ir-PTZ | - | - | - | - | - |
| Ir-TPA | - | - | - | - | CH₃CN:H₂O (1:9) |
| Ir-py | - | - | - | - | CH₃CN:H₂O (1:9) |
Table 1: Absorption and Emission Properties of Selected Iridium(III) Photosensitizers. [1]
| Complex | Φ(¹O₂) | Method | Reference |
| Ir1 | - | - | [1] |
| Ir2 | - | - | [1] |
| DF-Ir-PTZ | 0.357 | - | [2] |
| Ir-TPA | 0.835 | ABDA | [3] |
| Ir-py | - | ABDA | [3] |
Table 2: Singlet Oxygen Quantum Yields of Selected Iridium(III) Photosensitizers.
| Complex | Cell Line | IC₅₀ (µM) (Dark) | IC₅₀ (µM) (Light) | Light Source |
| Ir-Br | A549 | 104-168 (nM) | 59.9 (nM) | 420 nm |
| Ir-H | A549 | - | - | 420 nm |
| Ir-F | A549 | - | - | 420 nm |
| Ir-Cl | A549 | - | - | 420 nm |
| Ir-Br | HeLa | 156-230 (nM) | - | 420 nm |
| Ir-H | HeLa | - | - | 420 nm |
| Ir-F | HeLa | - | - | 420 nm |
| Ir-Cl | HeLa | - | - | 420 nm |
| 4-Ir NPs | HeLa | - | 0.057 | 635 nm |
Table 3: In Vitro Phototoxicity of Selected Iridium(III) Photosensitizers. [4][5]
Experimental Protocols
The characterization of Iridium(III) photosensitizers involves a suite of spectroscopic and biological assays. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the Iridium(III) complex.
Protocol:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.
-
Solvent Blank: Fill a quartz cuvette with the solvent to be used for the sample measurement. Place the cuvette in the spectrophotometer and record a baseline/blank spectrum across the desired wavelength range (typically 200-800 nm).
-
Sample Preparation: Prepare a stock solution of the Iridium(III) complex of a known concentration in the chosen solvent. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1-1.0 AU.
-
Sample Measurement: Record the absorption spectrum for each dilution.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).
Photoluminescence Spectroscopy
Objective: To determine the emission maximum (λ_em), photoluminescence quantum yield (Φ_em), and excited-state lifetime (τ).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the Iridium(III) complex in a suitable solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as oxygen can quench the excited state.
-
Measurement:
-
Emission Spectrum: Excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum. The peak of this spectrum gives the emission maximum (λ_em).
-
Quantum Yield: The photoluminescence quantum yield is typically determined using a relative method, comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Lifetime: The excited-state lifetime is measured using time-resolved photoluminescence spectroscopy, often employing time-correlated single-photon counting (TCSPC). The decay of the phosphorescence intensity over time is fitted to an exponential function to determine the lifetime (τ).
-
Singlet Oxygen Quantum Yield (Φ_Δ) Determination
Objective: To quantify the efficiency of singlet oxygen generation by the Iridium(III) photosensitizer.
Protocol (using 1,3-diphenylisobenzofuran (B146845) - DPBF):
-
Reagent Preparation: Prepare stock solutions of the Iridium(III) complex, a standard photosensitizer with a known Φ_Δ (e.g., methylene (B1212753) blue), and DPBF in a suitable solvent. DPBF is light-sensitive and should be handled in the dark.[6][7]
-
Reaction Setup: In a quartz cuvette, mix the photosensitizer (sample or standard) and DPBF. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (around 415 nm) should be recorded.
-
Irradiation: Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum, monitoring the decrease in the absorbance of DPBF at its λ_max.
-
Data Analysis: Plot the natural logarithm of the DPBF absorbance (ln(A/A₀)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching. The singlet oxygen quantum yield of the sample is calculated using the following equation: Φ_Δ(sample) = Φ_Δ(std) * (k_sample / k_std) * (I_abs(std) / I_abs(sample)) where k is the rate constant (slope of the plot) and I_abs is the rate of light absorption by the photosensitizer.
MTT Assay for Phototoxicity Assessment
Objective: To evaluate the light-induced cytotoxicity of the Iridium(III) photosensitizer in cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the Iridium(III) complex and incubate for a specific period (e.g., 4-24 hours) in the dark.
-
Irradiation: Expose the cells to a light source at a specific wavelength and dose. A parallel set of plates should be kept in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Signaling Pathways in Iridium(III)-Mediated Photodynamic Therapy
The cytotoxic effects of Iridium(III) photosensitizers are mediated through the induction of various cell death pathways, primarily apoptosis, and in some cases, involving the endoplasmic reticulum and lysosomes.
Apoptosis
Apoptosis, or programmed cell death, is a major mechanism of cell death induced by PDT.[10][11] Iridium(III) photosensitizers that localize in the mitochondria can trigger the intrinsic apoptotic pathway. The generated singlet oxygen can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death. The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.
Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is another important target for some Iridium(III) photosensitizers. PDT-induced damage to the ER can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[12][13][14] This triggers the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. However, if the stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. Key players in the UPR include PERK, IRE1α, and ATF6. Activation of these pathways can lead to the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspase-12 (in rodents) or caspase-4 (in humans), ultimately converging on the executioner caspases and apoptosis.
References
- 1. Cyclometalated Ir(III) Complexes as Lysosome-Targeted Photodynamic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the singlet oxygen generation of iridium(III) complex containing phenothiazine for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Cationic iridium( iii ) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00964B [pubs.rsc.org]
- 5. Rational design of iridium–porphyrin conjugates for novel synergistic photodynamic and photothermal therapy anticancer agents - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00126D [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. mdpi.com [mdpi.com]
- 11. Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of ER stress response in photodynamic therapy: ROS generated in different subcellular compartments trigger diverse cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways | PLOS One [journals.plos.org]
- 14. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Glow: A Technical Guide to the Luminescent Properties of Novel Cyclometalated Ir(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
The field of inorganic photochemistry has witnessed a surge of interest in cyclometalated iridium(III) complexes, driven by their exceptional luminescent properties. These properties, including high quantum yields, long-lived excited states, and tunable emission colors, have positioned them as prime candidates for a diverse range of applications, from organic light-emitting diodes (OLEDs) to chemosensors and photodynamic therapy (PDT) agents. This technical guide provides an in-depth exploration of the core luminescent characteristics of these novel compounds, detailing their photophysical data, experimental protocols for their characterization, and the fundamental processes governing their light-emitting behavior.
Core Photophysical Properties of Cyclometalated Ir(III) Complexes
The luminescence of cyclometalated Ir(III) complexes typically arises from phosphorescence, a process involving the radiative decay from a triplet excited state to the singlet ground state. The strong spin-orbit coupling induced by the heavy iridium atom facilitates intersystem crossing from the initially formed singlet excited state to the triplet state, leading to efficient phosphorescence at room temperature.[1] The emission properties are highly tunable by modifying the cyclometalating (C^N) and ancillary (N^N) ligands, allowing for the generation of colors spanning the entire visible spectrum.[2][3]
The electronic transitions responsible for the luminescence in these complexes are often a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π–π* transitions.[2] The nature of the lowest-lying triplet excited state dictates the emission characteristics. For instance, complexes with dominant ³MLCT character often exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent.[4]
Quantitative Photophysical Data
The following tables summarize key photophysical data for a selection of recently reported cyclometalated Ir(III) complexes, providing a comparative overview of their luminescent performance.
| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand (N^N) | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent | Reference |
| 1 | 2-phenylpyridine (ppy) | 2,2′-bipyridine (bpy) | ~512 | ~0.4 | ~1-5 | CH₂Cl₂ | [1][3] |
| 2 | 2-phenylpyridine (ppy) | 6-phenyl-2,2′-bipyridine (pbpy) | - | - | - | DCM | [5] |
| 3 | 2-phenylpyridine (ppy) | 6,6′-diphenyl-2,2′-bipyridine (dpbpy) | - | Decreased performance | - | DCM | [5] |
| --INVALID-LINK-- | 2-phenylpyridine (ppy) | 4-amino-2,2′-bipyridine | - | - | - | - | [6] |
| --INVALID-LINK-- | 3-methyl-1-phenylpyrazole (mppz) | 4-amino-2,2′-bipyridine | - | - | - | - | [6] |
| fac-Ir(ppy)₃ | 2-phenylpyridine (ppy) | - | 512 | 0.4 | 1.71 | THF | [3][7][8] |
| Ir1 | 1-phenylisoquinoline (piq) | 8-sulfonamidoquinoline derivative | Red emission | High ¹O₂ yield | Long | - | [9] |
| Ir2 | 2-(2-pyridyl)-benzothiophene (pbt) | 8-sulfonamidoquinoline derivative | Red emission | High ¹O₂ yield | Long | - | [9] |
| C1-3 series | 2-phenylpyridine (ppy) | R-phenylimidazo[4,5-f]1,10-phenanthroline | Orange (in LEC) | <30% | - | Dichloromethane | [4] |
| C4-6 series | Fluorinated 2-phenylpyridine | R-phenylimidazo[4,5-f]1,10-phenanthroline | Yellow-green (in LEC) | >60% | - | Dichloromethane | [4] |
| pH-responsive complexes 1-4 | - | - | 550-670 | up to 0.30 | up to 60 | Deoxygenated solution | [10] |
Note: "-" indicates data not specified in the provided search results. The performance of some complexes is described qualitatively.
Experimental Protocols
The synthesis and characterization of luminescent Ir(III) complexes involve a series of well-established procedures.
General Synthesis of Cyclometalated Ir(III) Complexes
A common synthetic route to heteroleptic [Ir(C^N)₂(N^N)]⁺ complexes involves a two-step procedure. First, the iridium(III) chloride hydrate (B1144303) is reacted with an excess of the cyclometalating ligand (C^N) to form a chloride-bridged dimer, [Ir(C^N)₂Cl]₂. This dimer is then reacted with the desired ancillary ligand (N^N) to yield the final complex.
Caption: Synthetic route for heteroleptic Ir(III) complexes.
Fac-tris-cyclometalated Ir(III) complexes, such as fac-Ir(ppy)₃, are generally prepared by reacting IrCl₃ or Ir(acac)₃ with the corresponding ligand under high-temperature conditions (170-220 °C).[3]
Photophysical Measurements
1. UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a spectrophotometer to determine the wavelengths of light absorbed by the complex. These spectra typically show intense bands in the UV region corresponding to π–π* transitions on the ligands and weaker bands in the visible region corresponding to MLCT transitions.[11]
2. Photoluminescence Spectroscopy: Emission and excitation spectra are measured using a spectrofluorometer. The emission spectrum reveals the color of the emitted light, while the excitation spectrum can help to identify the transitions responsible for luminescence.[12]
3. Photoluminescence Quantum Yield (PLQY) Measurement: The PLQY (Φ) is a measure of the efficiency of the conversion of absorbed photons to emitted photons.[13] It can be determined using either an absolute method with an integrating sphere or a relative method.[12][14] The relative method involves comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield.[12][15] The following equation is used for the relative method:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Caption: Relative PLQY measurement workflow.
4. Excited-State Lifetime Measurement: Time-resolved photoluminescence spectroscopy is used to determine the lifetime (τ) of the excited state.[7] This is often done using time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy.[7][16] The lifetime is a crucial parameter as longer lifetimes can lead to increased sensitivity in sensing applications and higher efficiency in energy transfer processes.[2]
Fundamental Luminescent Processes
The photophysical properties of cyclometalated Ir(III) complexes are governed by the interplay of various radiative and non-radiative decay pathways of the excited state. A simplified Jablonski diagram illustrates these processes.
Caption: Simplified Jablonski diagram for an Ir(III) complex.
Upon absorption of a photon, the complex is promoted from the singlet ground state (S₀) to a singlet excited state (S₁). Due to the heavy atom effect of iridium, rapid and efficient intersystem crossing (ISC) occurs, populating the triplet excited state (T₁).[5] From the T₁ state, the complex can return to the ground state via two primary pathways: radiative decay, which results in the emission of a photon (phosphorescence), or non-radiative decay, where the energy is dissipated as heat. The high phosphorescence quantum yields observed for many Ir(III) complexes are a direct result of the fast ISC rate and a slower rate of non-radiative decay from the triplet state.[1]
Conclusion
The remarkable and highly tunable luminescent properties of cyclometalated Ir(III) complexes have established them as a versatile class of materials with significant potential in diverse scientific and technological fields. A thorough understanding of their photophysical characteristics, underpinned by robust experimental characterization, is crucial for the rational design of new complexes with tailored properties for specific applications. This guide provides a foundational overview of the key data, experimental methodologies, and fundamental principles that are essential for researchers and professionals working with these fascinating molecules. The continued exploration of novel ligand designs and a deeper understanding of the structure-property relationships will undoubtedly lead to the development of even more sophisticated and efficient luminescent Ir(III) complexes in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Luminescent chemosensors by using cyclometalated iridium(iii) complexes and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rs.noda.tus.ac.jp [rs.noda.tus.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spin mixed charge transfer states of iridium complex Ir(ppy)3: transient absorption and time-resolved photoluminescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclometalated Ir(III) Complexes as Lysosome-Targeted Photodynamic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ursi.org [ursi.org]
- 12. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 13. pure.uva.nl [pure.uva.nl]
- 14. researchgate.net [researchgate.net]
- 15. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 16. pubs.acs.org [pubs.acs.org]
Synthesis of Chiral Iridium(III) Complexes with Pentamethylcyclopentadienyl Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of chiral Iridium(III) complexes featuring pentamethylcyclopentadienyl (Cp*) ligands. These complexes are of significant interest as catalysts in asymmetric synthesis, a critical tool in modern drug development and fine chemical production. This document details key synthetic strategies, experimental protocols, and catalytic performance data, offering a valuable resource for researchers in the field.
Introduction to Chiral Cp*Ir(III) Complexes
Chiral half-sandwich iridium(III) complexes bearing a pentamethylcyclopentadienyl (Cp) ligand have emerged as a powerful class of catalysts for a variety of asymmetric transformations. The Cp ligand provides a stable and sterically demanding scaffold, while the chirality, which can be introduced either at the metal center ("chiral-at-metal") or through chiral ancillary ligands, dictates the stereochemical outcome of the catalyzed reaction. These complexes have shown remarkable efficiency and selectivity in reactions such as asymmetric transfer hydrogenation of ketones and imines, C-H functionalization, and other carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthetic Strategies
The synthesis of chiral Cp*Ir(III) complexes can be broadly categorized into three main approaches, each offering distinct advantages in terms of modularity, stereocontrol, and accessibility.
2.1. Strategy 1: Modification of the [Cp*IrCl₂]₂ Precursor with Chiral Ligands
This is the most common and straightforward approach, starting from the readily available dimeric precursor, pentamethylcyclopentadienyliridium(III) chloride dimer, [CpIrCl₂]₂. This dimer is cleaved by a chiral ligand (L) to afford the monomeric chiral complex. The chirality is introduced through the ancillary ligand, which can be a bidentate or monodentate species.
2.2. Strategy 2: Enantiospecific Complexation of a Chiral Cyclopentadienyl (B1206354) Ligand
This more advanced strategy involves the synthesis of a chiral cyclopentadienyl ligand (Cpx) first, followed by its complexation to an iridium precursor. This method allows for the creation of complexes where the chirality is embedded within the cyclopentadienyl ligand itself, offering a different steric and electronic environment around the metal center. This approach can lead to high levels of stereocontrol.
2.3. Strategy 3: Resolution of Racemic Complexes
In some cases, the synthesis may yield a racemic mixture of chiral-at-metal complexes. These enantiomers can then be separated using techniques such as kinetic resolution. For instance, a palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction has been employed to efficiently resolve racemic mixtures of chiral-at-iridium complexes, providing access to both enantiomers with high enantiopurity.[1]
Experimental Protocols
3.1. Synthesis of the Precursor: [Cp*IrCl₂]₂
The pentamethylcyclopentadienyliridium(III) chloride dimer is the cornerstone for the synthesis of a vast array of Cp*Ir(III) complexes.
Protocol:
-
A mixture of iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) and pentamethylcyclopentadiene (Cp*H) in a 1:2 molar ratio is refluxed in methanol (B129727) for 48 hours under an inert atmosphere.
-
During the reflux, the solution turns from dark to a bright orange/red color, and a crystalline precipitate forms.
-
After cooling to room temperature, the orange-red crystalline solid is collected by filtration.
-
The solid is washed with cold methanol and then diethyl ether.
-
The product is dried under vacuum to yield [Cp*IrCl₂]₂. The typical yield is in the range of 70-80%.
3.2. Synthesis of a Chiral Cp*Ir(III) Complex with a Carbohydrate-Derived Ligand
This protocol describes the synthesis of a chiral Cp*Ir(III) complex using a bidentate picolinamide (B142947) ligand derived from a glucose scaffold.[2]
Ligand Synthesis (General):
-
A solution of the corresponding amino-sugar and picolinic acid in a suitable solvent (e.g., DMF) is treated with a coupling agent such as HATU in the presence of a base (e.g., DIPEA).
-
The reaction mixture is stirred at room temperature for several hours until completion.
-
The product is isolated by extraction and purified by column chromatography.
Complexation Protocol:
-
To a solution of the chiral picolinamide ligand in methanol, an equimolar amount of potassium hydroxide (B78521) (KOH) is added, and the mixture is stirred for 10 minutes.
-
The dimeric iridium precursor, [Cp*IrCl₂]₂, is added to the solution (0.5 equivalents with respect to the ligand).
-
The reaction mixture is stirred at room temperature for 6 hours.[2]
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (B109758) and filtered to remove inorganic salts.
-
The product is purified by crystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the chiral [CpIr(L)Cl] complex.
3.3. Synthesis of a Chiral-at-Metal Cp*Ir(III) Complex via Diastereoselective Resolution
This protocol outlines a general approach for synthesizing chiral-at-metal iridium complexes by using a chiral auxiliary to separate diastereomers.
Protocol:
-
The dimeric precursor, [Cp*IrCl₂]₂, is reacted with an achiral bidentate ligand (e.g., a 2-phenylpyridine (B120327) derivative) to form a racemic mixture of the bis-cyclometalated iridium chloride dimer.
-
This racemic dimer is then treated with a chiral auxiliary (e.g., a chiral amino alcohol or diamine) to form a mixture of diastereomeric complexes.
-
The diastereomers are separated by column chromatography on silica (B1680970) gel.
-
The chiral auxiliary is then removed from the separated diastereomers by treatment with an acid (e.g., HCl or HBF₄) in a coordinating solvent (e.g., acetonitrile) to yield the enantiomerically pure chiral-at-metal Cp*Ir(III) complex.
Data Presentation: Catalytic Performance in Asymmetric Transfer Hydrogenation
Chiral CpIr(III) complexes are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines, a key reaction in the synthesis of chiral alcohols and amines. The following tables summarize the catalytic performance of representative chiral CpIr(III) complexes in these reactions.
Table 1: Asymmetric Transfer Hydrogenation of Ketones
| Entry | Catalyst | Substrate | Product | Yield (%) | ee (%) | Ref. |
| 1 | CpIr(TsDPEN) | Acetophenone | 1-Phenylethanol | >99 | 97 (R) | [3] |
| 2 | CpIr(MsDPEN) | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 98 (S) | [3] |
| 3 | CpIr(aminoindanol-derived) | Propiophenone | 1-Phenyl-1-propanol | 98 | 95 (R) | [4] |
| 4 | CpIr(carbohydrate-pica) | Phenylglyoxylic acid | Mandelic acid | >99 | 70 (R) | [2] |
| 5 | Chiral-at-metal Ir(III) | 4-Phenyl-2-butanone | 4-Phenyl-2-butanol | 95 | 96 | [4] |
TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine MsDPEN = N-(methanesulfonyl)-1,2-diphenylethylenediamine pica = picolinamide
Table 2: Asymmetric Transfer Hydrogenation of Imines
| Entry | Catalyst | Substrate | Product | Yield (%) | ee (%) | Ref. |
| 1 | CpIr(TsDPEN) | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Salsolidine | >95 | 95 (S) | [3] |
| 2 | Cationic CpRh(III)-diamine | 1-Methyl-3,4-dihydroisoquinoline | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | >99 | 99 | |
| 3 | Cp*Ir(MsDPEN) | N-Benzylidene-aniline | N-Benzylaniline | 98 | 92 | [3] |
Visualizations of Synthetic and Catalytic Pathways
5.1. General Synthetic Pathway for Chiral Cp*Ir(III) Complexes
5.2. Catalytic Cycle for Asymmetric Transfer Hydrogenation
Conclusion
The synthesis of chiral pentamethylcyclopentadienyl iridium(III) complexes offers a versatile platform for the development of highly efficient and selective catalysts for asymmetric synthesis. The modular nature of their synthesis, allowing for the fine-tuning of both the chiral ligand and the metal's coordination sphere, has been instrumental in their success. The detailed protocols and performance data presented in this guide are intended to facilitate further research and application of these powerful catalytic tools in academic and industrial settings, particularly in the pursuit of novel and efficient routes to enantiomerically pure pharmaceuticals and other high-value chemicals.
References
Engineering the Glow: A Technical Guide to the Excited States of Heteroleptic Ionic Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
The unique photophysical properties of heteroleptic ionic iridium(III) complexes have positioned them at the forefront of innovations in fields ranging from organic light-emitting diodes (OLEDs) and bio-imaging to photodynamic therapy and photocatalysis. Their vibrant and tunable emissions, high quantum yields, and remarkable stability are not accidental but are the result of precise molecular engineering of their excited states. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and design strategies that govern the excited-state dynamics of these versatile compounds.
Fundamental Principles of Photophysics in Iridium(III) Complexes
At the heart of the desirable photophysical properties of iridium(III) complexes is the heavy-atom effect of the iridium center. This strong spin-orbit coupling facilitates efficient intersystem crossing (ISC) from the singlet excited states to the triplet excited states.[1] Consequently, these complexes are highly phosphorescent, emitting light from the triplet manifold.
The emission color and efficiency of these complexes are primarily determined by the nature of their lowest-energy excited state, which can be a metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or ligand-centered (LC) state.[1] In heteroleptic complexes of the type [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand and N^N is a diimine ligand, the highest occupied molecular orbital (HOMO) is typically a mix of the iridium d-orbitals and the π-orbitals of the cyclometalating ligands, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the diimine ligand.[2] By judiciously modifying the electronic properties of these ligands, the HOMO-LUMO energy gap can be precisely tuned, thereby controlling the emission wavelength.[2]
A Jablonski diagram illustrates the key photophysical processes in these complexes:
References
An In-depth Technical Guide to Organoiridium(III) Compounds Derived from Pentamethylcyclopentadienyl Iridium Dichloride Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of organoiridium(III) compounds originating from the precursor [Cp*IrCl₂]₂. It covers their synthesis, characterization, and applications, with a particular focus on their promising role in medicinal chemistry as anticancer agents and their utility in catalysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.
Introduction
Organoiridium(III) compounds, particularly those featuring the pentamethylcyclopentadienyl (Cp) ligand, have garnered significant attention due to their diverse reactivity and potential applications. The dimeric precursor, pentamethylcyclopentadienyl iridium dichloride dimer, [CpIrCl₂]₂, is a versatile starting material for the synthesis of a wide array of monomeric "piano-stool" complexes. These compounds exhibit remarkable catalytic activity in reactions such as transfer hydrogenation and have emerged as potent anticancer agents with mechanisms of action distinct from traditional platinum-based drugs. Their stability, tunable ligand sphere, and unique electronic properties make them a fertile ground for further exploration in both catalysis and medicinal chemistry.
Synthesis of Organoiridium(III) Compounds
The synthesis of monomeric organoiridium(III) complexes from [Cp*IrCl₂]₂ typically involves the cleavage of the chloride bridges by a coordinating ligand (L). This general reaction is illustrated in the workflow below. The nature of the ligand 'L' can be varied extensively, including monodentate and bidentate ligands with N, O, P, or S donor atoms, leading to a vast library of complexes with tailored properties.
General Synthetic Workflow
Illuminating the Blue: A Technical Guide to the Photophysical Properties of Heteroleptic Cyclometalated Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photophysical properties of blue-emitting heteroleptic cyclometalated Iridium(III) complexes. These compounds are of significant interest for a range of applications, including organic light-emitting diodes (OLEDs), bio-imaging, and photodynamic therapy, owing to their high quantum yields, tunable emission colors, and excellent stability. This document details the key photophysical parameters, experimental methodologies for their determination, and the fundamental relationships between molecular structure and luminescent behavior.
Core Photophysical Properties
The luminescence of heteroleptic Iridium(III) complexes arises from the radiative decay from a triplet excited state, a phenomenon known as phosphorescence. This process is facilitated by strong spin-orbit coupling introduced by the heavy iridium atom, which enables efficient intersystem crossing from the singlet to the triplet manifold.[1][2] The emission color and efficiency are primarily governed by the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be systematically tuned by modifying the cyclometalating (C^N) and ancillary (N^N or other) ligands.[3][4]
Achieving deep-blue emission requires a large HOMO-LUMO gap.[4][5] Common strategies to achieve this include:
-
Fluorination of the Cyclometalating Ligand: Introducing electron-withdrawing fluorine atoms onto the phenyl ring of the C^N ligand, such as in 2-(2,4-difluorophenyl)pyridine (B1338927) (Fppy), stabilizes the HOMO level, thus widening the energy gap.[4][6][7]
-
Modification of the Ancillary Ligand: Employing ancillary ligands with strong σ-donating and weak π-accepting properties can raise the LUMO energy level.[5]
-
Steric Hindrance: Introducing bulky substituents on the ligands can prevent intermolecular interactions that lead to quenching of the excited state, thereby enhancing the photoluminescence quantum yield (PLQY).[8]
The photophysical properties of these complexes are characterized by several key parameters, which are summarized for a selection of representative blue-emitting complexes in the following tables.
Data Presentation
Photophysical Data of Blue-Emitting Ir(III) Complexes
| Complex | λabs (nm) | λem (nm) | Φp | τ (µs) | CIE (x, y) | Ref. |
| [Ir(Fppy)2(dmb)]+ | ~380, ~430 | 522 | ~1.0 | - | - | [6][7] |
| FIrpic | - | ~470, ~495 | - | - | - | [3] |
| Ir(dfppy)(dfppz)2 | - | 460 | 0.27-0.77 | - | - | [9] |
| f-ct9ax | - | 468 | 0.72-0.98 | 0.91-3.08 | (0.123, 0.095) | [8] |
Note: λabs = Absorption maximum, λem = Emission maximum, Φp = Phosphorescence quantum yield, τ = Excited-state lifetime, CIE = Commission Internationale de l'Eclairage coordinates. Data are typically measured in deaerated solutions at room temperature.
Electrochemical Data
| Complex | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | Eg (eV) | Ref. |
| FIrpic | - | - | - | [3] |
Note: Eox = Oxidation potential, Ered = Reduction potential, Eg = Electrochemical energy gap.
Experimental Protocols
Accurate determination of the photophysical properties of Iridium(III) complexes requires rigorous experimental procedures. The following sections detail the standard methodologies.
UV-Visible Absorption Spectroscopy
This technique is used to determine the ground-state electronic absorption properties of the complexes.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Iridium(III) complex in a spectroscopic-grade solvent (e.g., dichloromethane, acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10-5 to 10-6 M.[10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).[11] A solvent-only baseline should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the wavelengths of maximum absorption (λabs). The high-energy bands are typically assigned to ligand-centered (π-π*) transitions, while the lower-energy bands are attributed to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions.[10][11]
Photoluminescence Spectroscopy
This method is used to measure the emission properties of the complexes.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the complex, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.[6] The solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as molecular oxygen can quench the triplet excited state.
-
Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., xenon lamp) and a sensitive detector (e.g., photomultiplier tube).
-
Measurement: Excite the sample at a wavelength corresponding to an absorption band and record the emission spectrum. The emission spectrum should be corrected for the wavelength-dependent response of the detector.
-
Analysis: Determine the wavelength of maximum emission (λem). The shape and vibronic structure of the emission band can provide insights into the nature of the emissive excited state (e.g., 3MLCT vs. 3LC).[6][7]
Photoluminescence Quantum Yield (PLQY) Determination
The PLQY (Φp) is a measure of the efficiency of the emission process. The absolute method using an integrating sphere is the preferred technique for accurate determination.[5][12]
Methodology:
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere.
-
Measurement Procedure:
-
Record the spectrum of the excitation source with the empty integrating sphere (blank).
-
Place the sample (solution in a cuvette or thin film) inside the sphere and record the spectrum, which will include both scattered excitation light and the sample's emission.
-
Record the spectrum of the excitation source with a blank cuvette (for solution measurements).
-
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission and the scattered excitation light peaks in the recorded spectra.[12][13]
Excited-State Lifetime Measurement
The excited-state lifetime (τ) is the average time the complex remains in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring lifetimes in the nanosecond to microsecond range.
Methodology:
-
Sample Preparation: Prepare a deoxygenated solution of the complex as for photoluminescence spectroscopy.
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., laser diode or LED), a sample holder, a fast photodetector, and timing electronics.[14]
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded. This process is repeated many times to build up a histogram of photon arrival times.
-
Analysis: The decay of the emission intensity over time is fitted to an exponential function to extract the lifetime (τ). For phosphorescent Iridium(III) complexes, lifetimes are typically in the microsecond range.[14]
Mandatory Visualizations
Caption: Workflow for Synthesis and Photophysical Characterization.
Caption: Ligand Design and its Impact on Photophysical Properties.
Caption: Simplified Jablonski Diagram for Phosphorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. A home setup for cyclic voltammetry | Chemisting [chemisting.com]
- 3. Guidelines for Measurement of Luminescence Spectra and Qu... [degruyterbrill.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. d-nb.info [d-nb.info]
- 7. Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solu… [ouci.dntb.gov.ua]
- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]
- 13. horiba.com [horiba.com]
- 14. OPG [opg.optica.org]
Synthesis and Photophysical Properties of Phosphorescent Iridium(III) Complexes with L-Alanine Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and photophysical properties of novel phosphorescent iridium(III) complexes incorporating L-alanine as an ancillary ligand. The unique characteristics of these complexes, including their tunable emissions and high photoluminescence quantum yields, make them promising candidates for various applications, including the development of chemosensors and bioimaging agents. This document details the experimental protocols for their synthesis and presents key quantitative data in a structured format for comparative analysis.
Introduction to Phosphorescent Iridium(III) Complexes
Iridium(III) complexes are renowned for their strong spin-orbit coupling, which facilitates efficient intersystem crossing and leads to intense phosphorescence.[1] These properties, combined with their high chemical stability and the ease with which their emission wavelengths can be tuned, have positioned them as leading materials in organic light-emitting diodes (OLEDs), chemosensing, and bioimaging.[2][3] The incorporation of chiral biomolecules, such as amino acids, as ligands can introduce specific functionalities and biocompatibility, opening avenues for their use in drug development and as targeted therapeutic agents.[4][5] This guide focuses on a series of cyclometalated iridium(III) complexes featuring L-alanine, a simple yet fundamental amino acid, as the ancillary ligand.
Synthesis of (C^N)₂Ir(L-alanine) Complexes
The synthesis of these iridium(III) complexes is a multi-step process that begins with the preparation of cyclometalating ligands and the formation of an iridium(III) chloro-bridged dimer, followed by the final reaction with L-alanine.
General Synthetic Workflow
The overall synthetic strategy involves three main stages:
-
Synthesis of Cyclometalating Ligands: Substituted 2-phenylpyridine (B120327) ligands are synthesized via a Suzuki coupling reaction.
-
Formation of the Iridium(III) Dimer: The cyclometalating ligand reacts with iridium(III) chloride hydrate (B1144303) to form the chloro-bridged dimer.
-
Final Complex Formation: The iridium(III) dimer is reacted with L-alanine in the presence of a base to yield the final phosphorescent iridium(III) complex.
Detailed Experimental Protocols
The following protocols are based on the successful synthesis of three complexes: Ir1 ((ppy)₂Ir(L-alanine)), Ir2 ((F₄ppy)₂Ir(L-alanine)), and Ir3 ((F₂,₄,₅ppy)₂Ir(L-alanine)).[6]
Materials and Reagents:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-phenylpyridine (ppy)
-
2-(4-fluorophenyl)pyridine (F₄ppy)
-
2-(2,4,5-trifluorophenyl)pyridine (F₂,₄,₅ppy)
-
L-alanine
-
Potassium tert-butoxide
-
2-ethoxyethanol
-
Dimethylformamide (DMF)
-
Standard solvents for chromatography (e.g., silica (B1680970) gel)
Protocol for Synthesis of Iridium(III) Chloro-Bridged Dimers (e.g., [(ppy)₂Ir(μ-Cl)]₂):
-
A mixture of iridium(III) chloride hydrate (1.0 equiv.) and the respective cyclometalating ligand (2.0 equiv.) is refluxed in a 3:1 (v/v) mixture of 2-ethoxyethanol and water.[7]
-
The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.[7]
-
Upon cooling, the resulting precipitate is collected by filtration.
-
The solid is washed sequentially with water, methanol, and n-hexane, and then dried under vacuum to yield the corresponding dichloro-bridged iridium(III) dimer.[7]
Protocol for Synthesis of Final Iridium(III) L-alanine Complexes (e.g., (ppy)₂Ir(L-alanine)):
-
The iridium(III) chloro-bridged dimer (1.0 equiv.), L-alanine (2.5 equiv.), and potassium tert-butoxide (2.5 equiv.) are combined in DMF (30 mL).[6]
-
The mixture is refluxed at 140 °C for 12 hours under a nitrogen atmosphere.[6]
-
After cooling to room temperature, the solvent is removed by evaporation under reduced pressure to obtain the crude product.
-
The crude product is purified by silica gel column chromatography to yield the final target complex.[6]
The resulting complexes are air- and moisture-stable solids, soluble in polar organic solvents like acetonitrile (B52724) and dichloromethane.[8]
Photophysical and Electrochemical Properties
The introduction of fluorine substituents on the cyclometalating ligands significantly influences the photophysical and electrochemical properties of the complexes. Fluorination generally leads to a stabilization of the highest occupied molecular orbital (HOMO) energy levels.[9][10]
Data Summary
The key photophysical and electrochemical data for the three synthesized L-alanine-containing iridium(III) complexes are summarized below. All measurements were conducted in an oxygen-free acetonitrile solution at room temperature.[6][11]
| Complex | Cyclometalating Ligand (C^N) | Emission Color | λem (nm)[6][9][11] | PLQY (Φ)[6][9][11] | Lifetime (τ) (μs) | HOMO (eV)[6][9] | LUMO (eV)[6][9] |
| Ir1 | 2-phenylpyridine (ppy) | Yellow | 509 | 0.48 | 1.21 | -5.25 | -1.97 |
| Ir2 | 2-(4-fluorophenyl)pyridine (F₄ppy) | Green | 481 | 0.55 | 1.53 | -5.39 | -1.99 |
| Ir3 | 2-(2,4,5-trifluorophenyl)pyridine (F₂,₄,₅ppy) | Sky-blue | 464 | 0.69 | 1.87 | -5.51 | -2.08 |
PLQY = Photoluminescence Quantum Yield
As observed, increasing the number of fluorine substituents on the phenyl ring of the cyclometalating ligand results in a blue-shift of the emission wavelength and an increase in the photoluminescence quantum yield.[6][10] The sky-blue emitting complex Ir3 , with the highest fluorine substitution, exhibits the highest PLQY of 0.69.[8][9]
Application as Chemosensors
A notable application of these iridium(III) L-alanine complexes is their use as chemosensors for the detection of copper(II) ions (Cu²⁺).[6][9] The interaction between the complex and Cu²⁺ leads to a significant quenching of the phosphorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorescent cationic iridium(iii) complexes dynamically bound to cyclodextrin vesicles: applications in live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luminescent chemosensors by using cyclometalated iridium( iii ) complexes and their applications - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04175B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. D-Alanine functionalized Iridium(III) complexes as two-photon photo-antibiotics for bacteria-specific ablation in infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Coordination Chemistry of Iridium(III) with Pyridyl-Amine Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridium(III) complexes have garnered significant attention across various scientific disciplines, from materials science to medicine, owing to their unique photophysical and chemical properties.[1][2] This is largely attributed to strong spin-orbit coupling and the formation of stable, six-coordinate octahedral complexes.[3] When coordinated with pyridyl-amine type ligands, these complexes exhibit a rich coordination chemistry, leading to compounds with tunable luminescence, high quantum yields, and significant photostability.[1][4] This technical guide provides an in-depth exploration of the synthesis, characterization, and application of Iridium(III) complexes featuring pyridyl-amine and related dipyridylamine ligands. It details experimental protocols, summarizes key quantitative data, and illustrates fundamental workflows and mechanisms. The focus is on their burgeoning applications in cellular bioimaging, photodynamic therapy (PDT), and photoredox catalysis, making this a vital resource for professionals in chemical research and drug development.
Introduction
Organometallic Iridium(III) complexes are at the forefront of research in photochemistry and bioinorganic chemistry.[1] Their d⁶ electron configuration in an octahedral field gives rise to desirable properties, including intense and long-lived phosphorescence, large Stokes shifts, and high photostability.[3][5] The coordination sphere of these complexes, typically featuring cyclometalating (C^N) ligands like 2-phenylpyridine (B120327) (ppy) and ancillary (N^N) ligands, is highly tunable.
Pyridyl-amine ligands, which include simple pyridyl-amines and more complex structures like 2,2′-dipyridylamine (dpa), are a versatile class of N^N ancillary ligands.[6][7] They form stable six-membered chelate rings upon binding to the iridium center.[8][9] The electronic and steric properties of the resulting complexes can be systematically modified by altering the substituents on either the pyridyl or amine moieties.[6] These modifications allow for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn governs the complex's photophysical and electrochemical behavior.[10][11] This tunability is crucial for designing complexes tailored for specific applications, such as near-infrared (NIR) emitters for deep-tissue imaging, potent photosensitizers for photodynamic therapy, and efficient catalysts for organic synthesis.[1]
Synthesis of Iridium(III) Pyridyl-Amine Complexes
The most common synthetic route to heteroleptic Iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺ involves a two-step process. First, the chloro-bridged iridium dimer, [Ir(C^N)₂Cl]₂, is synthesized from iridium(III) chloride and the corresponding cyclometalating ligand. This dimer then reacts with the desired pyridyl-amine ancillary ligand (N^N) in a suitable solvent system to yield the final cationic complex.[8][12]
General Synthetic Workflow
The logical flow for synthesizing and purifying a typical cationic Iridium(III) pyridyl-amine complex is outlined below.
Detailed Experimental Protocol: Synthesis of [Ir(ppy)₂(dpa)]PF₆
This protocol describes the synthesis of [Ir(2-phenylpyridine)₂(2,2'-dipyridylamine)]PF₆, a representative example.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)
-
2-phenylpyridine (ppy)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Argon or Nitrogen gas supply
Step 1: Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂Cl]₂
-
Combine IrCl₃·nH₂O (1 mmol) and 2-phenylpyridine (2.5 mmol) in a 3:1 (v/v) mixture of 2-ethoxyethanol and water (20 mL).
-
Purge the mixture with argon for 15 minutes.
-
Heat the reaction mixture to reflux at 110 °C under an argon atmosphere for 12-18 hours.
-
Cool the mixture to room temperature. A yellow precipitate will form.
-
Filter the solid, wash thoroughly with methanol, followed by diethyl ether.
-
Dry the resulting yellow powder under vacuum to yield the dimer, [Ir(ppy)₂Cl]₂. This product is typically used in the next step without further purification.
Step 2: Synthesis of the Final Complex, [Ir(ppy)₂(dpa)]PF₆
-
Suspend the iridium dimer [Ir(ppy)₂Cl]₂ (0.1 mmol) and 2,2'-dipyridylamine (dpa) (0.22 mmol) in a 1:1 mixture of dichloromethane (DCM) and methanol (20 mL).[12]
-
Heat the mixture to reflux at 45-55 °C for 5-15 hours until the solution becomes a clear, bright yellow or orange.[12]
-
Cool the solution to room temperature.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise to induce precipitation of the hexafluorophosphate salt.
-
Stir the mixture for 30 minutes, then collect the precipitate by filtration.
-
Wash the solid with water and then diethyl ether.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an eluent such as acetonitrile/toluene or by recrystallization from a DCM/hexane mixture to yield the pure complex.
Structural and Spectroscopic Characterization
Once synthesized, the identity and purity of the Iridium(III) complexes must be confirmed through a suite of analytical techniques.
Characterization Workflow
A standard workflow for the characterization of a newly synthesized complex is depicted below. This process ensures confirmation of the molecular structure, purity, and key electronic properties.
Key Characterization Techniques
-
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the ligand framework and assessing the purity of the complex. The spectra of [Ir(ppy)₂(N^N)]⁺ type complexes are often complex but show characteristic upfield shifts for the protons on the cyclometalated phenyl ring.[9]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the cationic complex, [Ir(C^N)₂(N^N)]⁺.[13]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, offering precise data on bond lengths, bond angles, and the overall coordination geometry around the iridium center.[9][14] The Ir(III) center typically adopts a distorted octahedral geometry.[13][15]
-
UV-Vis Absorption and Photoluminescence Spectroscopy: These techniques are crucial for determining the photophysical properties of the complexes, which are discussed in the next section.
Representative Crystallographic Data
Structural data provides insight into the bonding and geometry of the complexes. The chelate angle of the dipyridylamino ligand is typically larger than that of the five-membered ring of the ppy ligand.[9]
| Complex | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |
| [Ir(ppy)₂(DPA-PhI)][OTf] (Complex 2) | Ir-N(ppy): ~2.04, Ir-C(ppy): ~2.01, Ir-N(dpa): ~2.17 | N(dpa)-Ir-N(dpa): 83.82, C(ppy)-Ir-N(ppy): ~80.4 | [9] |
DPA-PhI = Dipyridylamino-phenyliodide
Photophysical Properties
The rich photophysical properties of Iridium(III) pyridyl-amine complexes stem from their electronic structure. Upon irradiation, they exhibit several absorption bands.[4]
-
Ligand-Centered (LC) Transitions: Intense bands in the UV region (240-330 nm) are assigned to π-π* transitions localized on the C^N and N^N ligands.[4]
-
Metal-to-Ligand Charge Transfer (MLCT) Transitions: Weaker, broader bands extending into the visible region (370-450 nm) are characteristic of MLCT transitions.[13] These involve the promotion of an electron from the d-orbitals of the iridium center to the π* orbitals of the ligands.
Following excitation, efficient intersystem crossing populates the triplet excited state, from which phosphorescence occurs.[3] The emission color is highly tunable, ranging from blue to red, depending on the nature of the cyclometalating and ancillary ligands.[4] For instance, introducing fluorine substituents on the ppy ligand generally leads to a blue-shift in emission.[11]
Summary of Photophysical Data
The table below summarizes key photophysical data for a selection of Iridium(III) complexes with pyridyl-amine or related ligands.
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φp) | Lifetime (τ, µs) | Reference(s) |
| [Ir(ppy)₂(DPA)][OTf] (1) | ~260, 375 | 478 | - | 1.96 (at 77K) | [9] |
| [Ir(ppy)₂(DPA-PhI)][OTf] (2) | ~263, 381 | 481 | - | 1.84 (at 77K) | [9] |
| [Ir(bzq)₂(dpa-acr)]⁺ (4) | ~255, 360, 420 | 521, 547 | - | - | [16] |
| (ppy)₂Ir(L-alanine) (Ir1) | ~256, 297, 382 | 513 | 0.48 | 1.64 | [11] |
| (F₂ppy)₂Ir(L-alanine) (Ir3) | ~250, 290, 367 | 468 | 0.69 | 1.46 | [11] |
ppy = 2-phenylpyridine; DPA = 2,2'-dipyridylamine; bzq = benzoquinoline; dpa-acr = acridine-functionalized dpa; F₂ppy = 2-(2,4,5-trifluorophenyl)pyridine
Applications
The versatile and tunable properties of Iridium(III) pyridyl-amine complexes have led to their exploration in numerous high-impact applications.[2]
Bioimaging
Many Iridium(III) complexes are luminescent and can be used as phosphorescent probes for cellular imaging.[16][17][18] Their long phosphorescence lifetimes allow for time-resolved imaging, which can reduce background autofluorescence from biological samples.[5] By modifying the ancillary ligand, specific functional groups can be introduced to target organelles like the mitochondria or nucleus.[1][3][16] For example, lipophilic cationic complexes tend to accumulate in mitochondria due to the high negative membrane potential.[3][16]
Photodynamic Therapy (PDT)
PDT is a non-invasive cancer treatment modality that uses a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induce localized cell death.[16][19] Iridium(III) complexes are excellent candidates for PSs due to their high triplet state quantum yields, which efficiently sensitize the formation of ¹O₂.[16] The cytotoxic effect is confined to the irradiated area, minimizing damage to healthy tissue.[19] Some complexes have been shown to induce apoptosis and even ferroptosis upon light activation.[6][19]
Mechanism of Photodynamic Therapy
The process begins with the excitation of the Iridium(III) complex, followed by energy transfer to molecular oxygen, leading to the generation of ROS and subsequent therapeutic effects.
Catalysis
Beyond biomedical applications, Iridium(III) pyridyl-amine complexes have been investigated as photocatalysts in organic synthesis.[7][20] Their ability to absorb visible light and engage in single-electron transfer processes in their excited state makes them valuable in photoredox catalysis for a variety of chemical transformations.[7][8]
Summary of Cytotoxicity Data
The phototoxicity of these complexes is a key metric for their efficacy as PDT agents. The phototoxicity index (PI) is the ratio of dark cytotoxicity to light-induced cytotoxicity (IC₅₀ dark / IC₅₀ light). A high PI value is desirable, indicating low toxicity in the absence of light and high potency upon irradiation.
| Complex | Cell Line | IC₅₀ (Dark, µM) | IC₅₀ (Light, µM) | Phototoxicity Index (PI) | Reference |
| [Ir(bzq)₂(dpa-acr)]⁺ (4) | A549 | > 50 | 0.45 | > 110 | [16] |
| Complex 5a (pyridyl-amine) | A549 | ~20-30 | - | - | [6][21] |
| Complex 5a (pyridyl-amine) | HeLa | ~20-30 | - | - | [6][21] |
Data for complex 5a from[6][21] represents general cytotoxicity without specific light conditions mentioned for a PDT context.
Conclusion and Future Outlook
The coordination chemistry of Iridium(III) with pyridyl-amine ligands provides a robust platform for the development of advanced functional materials. The synthetic versatility allows for precise control over their photophysical and biological properties, enabling the rational design of complexes for specific tasks. While significant progress has been made, particularly in the realms of bioimaging and photodynamic therapy, future research will likely focus on several key areas:
-
Development of NIR Probes: Shifting absorption and emission profiles further into the near-infrared "biological window" (700-1000 nm) to enable deeper tissue penetration for imaging and therapy.[1]
-
Multi-functional Theranostics: Integrating targeting moieties, imaging capabilities, and therapeutic action into a single molecular entity for simultaneous diagnosis and treatment.
-
Advanced Catalysis: Designing more efficient and selective photoredox catalysts for green and sustainable chemical synthesis.
The continued investigation into these remarkable compounds holds immense promise for addressing challenges in medicine, biology, and chemistry.
References
- 1. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ir(III) Complexes with AIE Characteristics for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium(iii) dipyridylamine complexes: synthesis, characterization and catalytic activities in photoredox reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design of Mono- and Bi-Nuclear Cyclometalated Ir(III) Complexes Containing Di-Pyridylamine Motifs: Synthesis, Structure, and Luminescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 19. Folate-targeted iridium complexes amplify photodynamic therapy efficacy through ferroptosis - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. mgesjournals.com [mgesjournals.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Iridium(III) Complexes as Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes are emerging as highly promising photosensitizers (PSs) for photodynamic therapy (PDT), a non-invasive cancer treatment modality.[1][2] PDT utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death in cancerous tissues.[1][3] Iridium(III) complexes offer several advantages over traditional organic photosensitizers, including high photostability, tunable photophysical properties, large Stokes shifts, and long-lived triplet excited states that efficiently generate singlet oxygen.[4][5][6] Their versatile coordination chemistry allows for the rational design of complexes with desired characteristics, such as specific subcellular localization and enhanced cellular uptake.[2][7] This document provides detailed application notes and experimental protocols for the evaluation of Iridium(III) complexes as PDT agents.
Mechanism of Action
Photodynamic therapy with Iridium(III) complexes typically proceeds via a Type II mechanism. Upon excitation with light of a specific wavelength, the Iridium(III) complex transitions from its ground state (S₀) to an excited singlet state (S₁).[8] Due to the heavy atom effect of iridium, efficient intersystem crossing (ISC) occurs, populating the long-lived triplet excited state (T₁).[5][8] This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3][8] Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[3][9] Some Iridium(III) complexes can also participate in Type I mechanisms, involving electron transfer reactions to produce other ROS like superoxide (B77818) anions and hydroxyl radicals.[8][10]
PDT Mechanism of Action
Data Presentation: Photophysical and Photobiological Properties
The efficacy of an Iridium(III) complex as a photosensitizer is determined by its photophysical and photobiological properties. The following tables summarize key quantitative data for representative Iridium(III) complexes.
Table 1: Photophysical Properties of Selected Iridium(III) Complexes
| Complex | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Phosphorescence Lifetime (τ, µs) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| [Ir(ppy)₂(dpa-anthracene)]⁺ | ~350, 470 | 521, 547 | - | - | [1] |
| [Ir(bzq)₂(dpa-acridine)]⁺ | ~380, 470 | 407-450, 521-547 | - | - | [1] |
| [Ir(thpy)₂(benz)]Cl | ~405, 455 | - | - | 0.43 | [3] |
| Ir1 | ~500 | >710 | - | - | [11] |
| YQ2 | - | - | - | - | [12] |
ppy = 2-phenylpyridine (B120327); bzq = benzoquinoline; dpa = 2,2'-dipyridylamine; thpy = 2-(2-thienyl)pyridine; benz = 2,2'-bisbenzimidazole
Table 2: In Vitro Cytotoxicity of Selected Iridium(III) Complexes
| Complex | Cell Line | Dark IC₅₀ (µM) | Light IC₅₀ (µM) | Phototoxicity Index (PI) | Reference |
| [Ir(bzq)₂(dpa-acridine)]⁺ | A549 | 43.38 ± 0.14 | 0.39 ± 0.09 (470 nm) | >110 | [1] |
| [Ir(thpy)₂(benz)]Cl | EJ | >50 | 0.18 ± 0.02 (405 nm) | >278 | [3] |
| [Ir(thpy)₂(benz)]Cl | A375 | >50 | 0.49 ± 0.06 (405 nm) | >102 | [3] |
| Ir3 | - | >25 | 0.0015 - 0.069 | 362 - 33,333 | [13] |
| Ir-Biotin | - | - | - | - | [14] |
PI = Dark IC₅₀ / Light IC₅₀
Experimental Protocols
Detailed methodologies for the evaluation of Iridium(III) complexes are crucial for obtaining reliable and reproducible results.
Protocol 1: Synthesis of a Generic [Ir(C^N)₂(N^N)]⁺ Complex
This protocol describes a general microwave-assisted synthesis for a heteroleptic Iridium(III) complex.[15]
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Cyclometalating ligand (C^N), e.g., 2-phenylpyridine (2 equivalents)
-
Ancillary ligand (N^N), e.g., 4,4'-dicarboxy-2,2'-bipyridine (1 equivalent)
-
Solvent: 2-ethoxyethanol/water mixture (3:1 v/v)
-
Microwave synthesizer
Procedure:
-
Combine IrCl₃·xH₂O, 2 equivalents of the C^N ligand, and 1 equivalent of the N^N ligand in a microwave reaction vessel.
-
Add the 2-ethoxyethanol/water solvent mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Heat the reaction mixture to 150-200 °C for 30-60 minutes under microwave irradiation.
-
After cooling, collect the precipitate by filtration.
-
Wash the product with water and diethyl ether to remove unreacted starting materials and impurities.
-
Purify the complex further by column chromatography or recrystallization if necessary.
-
Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[10]
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation by a photosensitizer.[16] This protocol uses an indirect method based on the consumption of a chemical trap.[17][18][19]
Materials:
-
Iridium(III) complex (photosensitizer)
-
Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
Procedure:
-
Prepare solutions of the Iridium(III) complex, the reference photosensitizer, and DPBF in the chosen solvent. The optical density of the photosensitizer solutions should be matched at the irradiation wavelength.
-
In a cuvette, mix the photosensitizer solution with the DPBF solution.
-
Irradiate the solution with the light source for specific time intervals.[20]
-
After each irradiation interval, measure the absorbance of DPBF at its maximum absorption wavelength (~415 nm). The absorbance will decrease as DPBF is consumed by singlet oxygen.
-
Plot the natural logarithm of the DPBF absorbance versus the irradiation time. The slope of this plot is proportional to the rate of DPBF consumption.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
Calculate the singlet oxygen quantum yield of the Iridium(III) complex using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k (sample) / k (reference)) × (I (reference) / I (sample)) where k is the slope of the plot and I is the light intensity absorbed by the photosensitizer.
Protocol 3: In Vitro Photocytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[21][22][23]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)[6]
-
Complete cell culture medium
-
Iridium(III) complex stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Light source for irradiation (e.g., LED array)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the Iridium(III) complex in a complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the Iridium(III) complex. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plates for a predetermined time (e.g., 4-24 hours) in the dark.
-
For the "light" condition, irradiate the plates with a specific wavelength and light dose. Keep a duplicate plate in the dark as the "dark" control.
-
After irradiation, incubate the plates for another 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[21][24]
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ values (the concentration that inhibits 50% of cell growth) for both dark and light conditions.
MTT Assay Workflow
Protocol 4: Cellular Uptake and Subcellular Localization
Understanding the cellular uptake and localization of Iridium(III) complexes is crucial for designing targeted PDT agents.[25][26][27]
Materials:
-
Cancer cell line of interest
-
Glass-bottom dishes or coverslips
-
Iridium(III) complex
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Confocal laser scanning microscope (CLSM)
-
Inductively coupled plasma mass spectrometry (ICP-MS) for quantitative uptake
Procedure (Qualitative - CLSM):
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Treat the cells with the Iridium(III) complex at a specific concentration for a defined period.
-
For colocalization studies, co-incubate the cells with an organelle-specific tracker.
-
Wash the cells with PBS to remove the extracellular complex and tracker.
-
Image the cells using a CLSM, using appropriate excitation and emission wavelengths for the Iridium(III) complex and the tracker.
-
Analyze the merged images to determine the subcellular localization of the complex.
Procedure (Quantitative - ICP-MS):
-
Seed a known number of cells in a culture dish and incubate for 24 hours.
-
Treat the cells with the Iridium(III) complex for various time points.
-
After incubation, wash the cells thoroughly with ice-cold PBS.
-
Harvest the cells by trypsinization and count them.
-
Digest the cell pellet with concentrated nitric acid.
-
Dilute the digested sample with deionized water and analyze the iridium content using ICP-MS.[28]
-
Calculate the cellular uptake as the amount of iridium per cell.
Protocol 5: In Vivo Antitumor Efficacy in Animal Models
Animal models are essential for evaluating the in vivo therapeutic potential of Iridium(III) complexes.[29][30]
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice) or syngeneic mouse models.[31]
-
Tumor cells (e.g., 4T1, HeLa)
-
Iridium(III) complex formulated for in vivo administration (e.g., in saline with a solubilizing agent)
-
Light source with fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into control and treatment groups (e.g., saline, complex only, light only, complex + light).
-
Administer the Iridium(III) complex to the treatment groups via an appropriate route (e.g., intravenous, intraperitoneal).
-
After a specific time interval to allow for tumor accumulation, irradiate the tumor area with light of the appropriate wavelength and dose.
-
Monitor tumor growth by measuring the tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay for apoptosis).
-
Calculate the tumor growth inhibition rate.
In Vivo Study Workflow
Conclusion
Iridium(III) complexes represent a versatile and potent class of photosensitizers for photodynamic therapy. Their tunable properties allow for the development of next-generation PDT agents with improved efficacy and reduced side effects. The protocols and data presented in these application notes provide a framework for the systematic evaluation of novel Iridium(III) complexes, from synthesis and photophysical characterization to in vitro and in vivo assessment of their therapeutic potential. Rigorous and standardized methodologies are essential for advancing these promising compounds toward clinical applications in oncology.
References
- 1. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photostable Iridium(III) Cyclometallated Complex is an Efficient Photosensitizer for Killing Multiple Cancer Cell Lines and 3D Models under Low Doses of Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Coordination Complexes as a New Generation Photosensitizer for Photodynamic Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In-vitro and In-vivo Photocatalytic Cancer Therapy with Biocompatible Iridium(III) Photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-wavelength triggered iridium( iii ) complex nanoparticles for photodynamic therapy against hypoxic cancer - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03501A [pubs.rsc.org]
- 11. Near-infrared AIE-active phosphorescent iridium(iii) complex for mitochondria-targeted photodynamic therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Iridium(III)-Based Infrared Two-Photon Photosensitizers: Systematic Regulation of Their Photodynamic Therapy Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Green synthesis of heteroleptic iridium (III) complex for applications in photodynamic therapy [morressier.com]
- 16. stars.library.ucf.edu [stars.library.ucf.edu]
- 17. 3.13. Singlet Oxygen Quantum Yield (ψΔ) Measurement [bio-protocol.org]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. par.nsf.gov [par.nsf.gov]
- 20. lirias.kuleuven.be [lirias.kuleuven.be]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. The cellular uptake and localization of non-emissive iridium(III) complexes as cellular reaction-based luminescence probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell uptake and cytotoxicity of a novel cyclometalated iridium(III) complex and its octaarginine peptide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cellular imaging properties of phosphorescent iridium(iii) complexes substituted with ester or amide groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Application Notes and Protocols for Iridium(III) Complexes in Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and solid-state lighting technology due to their high efficiency, superior color quality, and mechanical flexibility.[1] The performance of an OLED is critically dependent on the emissive material used within the device. While early OLEDs relied on fluorescent emitters, their internal quantum efficiency (IQE) is fundamentally limited to 25%, as they can only harvest singlet excitons.[2] The advent of phosphorescent emitters, particularly those based on heavy metal complexes like Iridium(III), has revolutionized the field. By harnessing strong spin-orbit coupling, these materials enable the harvesting of both singlet and triplet excitons (formed in a 1:3 ratio), pushing the theoretical IQE to nearly 100%.[2][3][4]
Iridium(III) complexes are the most successful and widely studied class of phosphorescent emitters for OLEDs.[1][3][5] Their success stems from a combination of desirable properties:
-
High Phosphorescence Quantum Yields: Efficient conversion of triplet excitons into light.[6]
-
Tunable Emission Colors: The emission wavelength can be precisely controlled by modifying the chemical structure of the cyclometalating and ancillary ligands, allowing for the creation of emitters across the entire visible spectrum (red, green, and blue).[1][7]
-
Good Thermal and Chemical Stability: Essential for long device operational lifetimes.[1][2]
-
Relatively Short Excited-State Lifetimes: Minimizes efficiency roll-off at high brightness levels.[6][8]
This document provides a detailed overview of the application of Iridium(III) complexes in OLEDs, including performance data for various complexes, detailed experimental protocols for their synthesis and device fabrication, and visualizations of the underlying principles and workflows.
Photophysical Principles and Device Architecture
The operation of a phosphorescent OLED (PHOLED) involves several key steps. When a voltage is applied across the device, electrons and holes are injected from the cathode and anode, respectively. These charge carriers travel through the electron transport layer (ETL) and hole transport layer (HTL) before meeting in the emissive layer (EML). In the EML, they combine to form excitons. The Iridium(III) complex, doped into a host material within the EML, facilitates a process called intersystem crossing (ISC), where non-emissive singlet excitons are converted to emissive triplet excitons. These triplet excitons then relax to the ground state, emitting light in a process known as phosphorescence.
A typical multilayer PHOLED structure is designed to optimize charge injection, transport, and recombination within the emissive layer, thereby maximizing device efficiency and stability.
Performance Data of Iridium(III) Complexes
The performance of OLEDs is characterized by several key metrics. The strategic design of ligands allows for the development of Iridium(III) complexes that emit light across the visible spectrum with high efficiency.[1][9] Below are tables summarizing the performance data for selected red, green, and white-emitting Iridium(III) complexes.
Table 1: Performance of Red-Emitting Iridium(III) Complexes
| Complex Name | Max. Luminance (Lmax) (cd/m²) | Max. Current Eff. (ηc,max) (cd/A) | Max. Power Eff. (ηp,max) (lm/W) | Max. EQE (EQEmax) (%) | CIE (x, y) | Reference |
| Ir-3 | 22,480 | 23.71 | - | 18.1 | - | [6][8] |
| Ir(dmippiq)₂(dmeacac) | - | - | - | 18.26 | (0.68, 0.32) | [3] |
| Complex 2 | 5,797 | 11.43 | 4.12 | 6.62 | (0.61, 0.39) | [10] |
| Ir-pb | - | - | - | 34.0 (PLQY) | (0.67, 0.33) | [11] |
Table 2: Performance of Green-Emitting Iridium(III) Complexes
| Complex Name | Max. Luminance (Lmax) (cd/m²) | Max. Current Eff. (ηc,max) (cd/A) | Max. Power Eff. (ηp,max) (lm/W) | Max. EQE (EQEmax) (%) | CIE (x, y) | Reference |
| Ir(tfmppy)₂(tfmtpip) | 19,770 | 50.8 | 39.4 | 14.8 | - | [12] |
| Ir(ppy)₃ | - | - | - | - | - | [2] |
| N984 | >10,000 | ~10.0 | ~4.0 | - | (0.32, 0.53) | [13] |
| Ir(mpdp)₂(Npic) | - | 49.9 | 27.2 | - | - | [14] |
Table 3: Performance of White OLEDs (WOLEDs) using Iridium(III) Complexes
| Device (Emitters) | Max. Luminance (Lmax) (cd/m²) | Max. Current Eff. (ηc,max) (cd/A) | Max. Power Eff. (ηp,max) (lm/W) | Max. EQE (EQEmax) (%) | CIE (x, y) @ 3000 cd/m² | Reference |
| W1 (FIrpic, Ir(mppy)₃, (fbi)₂Ir(acac)) | - | 66.97 | 59.47 | 24.4 | (0.26, 0.44) | [15] |
| W3 (FIrpic, Ir(mppy)₃, (fbi)₂Ir(acac)) | 38,150 | 44.92 | 42.85 | 16.8 | (0.34, 0.46) | [15][16] |
Note: Performance metrics can vary significantly based on the device architecture, host materials, and fabrication conditions. PLQY refers to Photoluminescence Quantum Yield.
Experimental Protocols
Protocol 1: General Synthesis of Heteroleptic Iridium(III) Complexes
This protocol describes a common method for synthesizing heteroleptic bis-cyclometalated [Ir(C^N)₂(L^X)] complexes, often referred to as the "bridge-splitting" approach.[1]
Methodology:
-
Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(C^N)₂Cl]₂:
-
Combine Iridium(III) chloride hydrate (IrCl₃·nH₂O) and 2.5 molar equivalents of the desired cyclometalating ligand (e.g., 2-phenylpyridine, ppy) in a 3:1 mixture of 2-ethoxyethanol and deionized water.
-
De-gas the mixture with argon for 30 minutes.
-
Heat the reaction mixture to reflux under an argon atmosphere for 12 to 24 hours. A colored precipitate should form.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the collected solid sequentially with methanol and diethyl ether to remove unreacted starting materials.
-
Dry the resulting chloro-bridged iridium dimer under vacuum.
-
-
Synthesis of the Final Heteroleptic Complex, [Ir(C^N)₂(L^X)]:
-
In a flask, combine the iridium dimer, 2.5 molar equivalents of the ancillary ligand (e.g., acetylacetonate, acac), and an excess of a base such as sodium carbonate (Na₂CO₃).
-
Add 2-ethoxyethanol as the solvent and de-gas with argon.
-
Heat the mixture to reflux under an argon atmosphere for 8 to 16 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water and methanol.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude complex using silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., dichloromethane/hexane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent mixture or by temperature-gradient vacuum sublimation.
-
Note: A rapid synthesis at room temperature has also been reported for specific sulfur-containing ancillary ligands, significantly reducing reaction time and cost.[6][17]
Protocol 2: Fabrication of a Multilayer PHOLED via Thermal Evaporation
This protocol outlines the standard procedure for fabricating a multilayer PHOLED in a high-vacuum thermal evaporation system. The device structure used as an example is: ITO / HIL / HTL / EML / HBL / ETL / LiF / Al.[2][10]
Methodology:
-
Substrate Preparation:
-
Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.
-
Clean the substrate by sequential ultrasonication for 15 minutes each in detergent solution, deionized (DI) water, acetone, and isopropanol.
-
Dry the substrate using a high-purity nitrogen (N₂) gun.
-
Immediately before loading into the deposition chamber, treat the ITO surface with oxygen plasma for 5-10 minutes to improve hole injection.
-
-
High-Vacuum Deposition:
-
Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Load the organic materials and metals into separate crucibles (evaporation sources).
-
Deposit the organic layers sequentially onto the ITO substrate. The thickness of each layer is monitored in-situ using a quartz crystal microbalance. A typical deposition rate for organic materials is 1-2 Å/s.
-
Hole Injection Layer (HIL): e.g., 2-TNATA.
-
Hole Transport Layer (HTL): e.g., NPB.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and the phosphorescent Iridium(III) complex dopant. The doping concentration (typically 5-10 wt%) is controlled by adjusting the relative evaporation rates of the two materials.
-
Hole Blocking Layer (HBL): e.g., BCP or TmPyPB.[12]
-
Electron Transport Layer (ETL): e.g., Alq₃.
-
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit the cathode layers through a shadow mask to define the pixel area.
-
Deposit a thin layer (approx. 1 nm) of an electron injection material like Lithium Fluoride (LiF) or 8-hydroxyquinolinolatolithium (Liq).
-
Deposit a thicker layer (approx. 100 nm) of a metal like Aluminum (Al).
-
-
Encapsulation:
-
Transfer the completed device from the vacuum chamber into an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air.
-
Apply a UV-curable epoxy around the perimeter of the active area and place a glass coverslip on top.
-
Cure the epoxy with a UV lamp to seal the device, protecting the sensitive organic layers from degradation by oxygen and moisture.
-
-
Characterization:
-
The finished device can now be tested by measuring its current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and operational lifetime.
-
References
- 1. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ursi.org [ursi.org]
- 3. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridium(III) Complexes for OLED Application [air.unimi.it]
- 6. mdpi.com [mdpi.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Featuring long-lifetime deep-red emitting iridiumIII complexes with high colour purity: insights into the excited state dynamics from spectroscopic and theoretical perspectives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly phosphorescent green emitting iridium(iii) complexes for application in OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 160.153.132.164 [160.153.132.164]
Application Notes and Protocols: Iridium(3+) Catalyzed C-H Activation for Late-Stage Functionalization of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Iridium(3+) catalysts in late-stage C-H functionalization of pharmaceutical compounds. This powerful strategy allows for the direct modification of complex molecules, accelerating drug discovery and development by enabling rapid analogue synthesis and structure-activity relationship (SAR) studies.
Introduction
Late-stage functionalization (LSF) is a transformative approach in medicinal chemistry that introduces chemical modifications at a late step in the synthesis of a complex molecule, such as a drug candidate.[1][2] This avoids the need for lengthy de novo synthesis for each new analogue.[1][2] Iridium(III) catalysis, particularly with pentamethylcyclopentadienyl (Cp*) iridium complexes, has emerged as a robust and versatile tool for LSF via C-H activation.[3][4] These methods often exhibit high functional group tolerance and regioselectivity, which are critical for applications involving structurally complex pharmaceuticals.[3][5]
This document details protocols for three key Iridium(III)-catalyzed C-H functionalization reactions: methylation, amination, and borylation. These transformations introduce functionalities that are highly valuable in drug design for modulating potency, selectivity, and pharmacokinetic properties.
Core Concepts and Workflow
The general workflow for Iridium(3+)-catalyzed late-stage functionalization, particularly when employing high-throughput experimentation (HTE), involves several key stages from initial screening to the generation of new analogues.
Caption: High-throughput workflow for late-stage C-H functionalization.
I. Iridium-Catalyzed C-H Methylation of Benzoic Acids
The introduction of a methyl group can significantly impact the biological activity and metabolic stability of a drug molecule, an observation often referred to as the "magic methyl" effect.[1] Iridium-catalyzed ortho-C-H methylation of benzoic acids provides direct access to these valuable analogues.[1]
Data Presentation
| Pharmaceutical | Directing Group | Yield (%) | Reference |
| Diflunisal analogue | Carboxylic acid | 85 | [1] |
| Fenbufen analogue | Carboxylic acid | 65 | [1] |
| Probenecid analogue | Carboxylic acid | 51 | [1] |
| Bezafibrate analogue | Carboxylic acid | 45 | [1] |
Experimental Protocol: General Procedure for C-H Methylation
This protocol is adapted from a reported method for the ortho-C-H methylation of benzoic acids.[1]
-
Reaction Setup: In a 2 dram vial equipped with a magnetic stir bar, add the benzoic acid substrate (0.2 mmol, 1.0 equiv.), [Cp*IrI2]2 (0.005 mmol, 2.5 mol%), Ag2CO3 (0.1 mmol, 0.5 equiv.), and K2CO3 (0.1 mmol, 0.5 equiv.).
-
Reagent Addition: Add potassium methylborate (B8532934) (MeBF3K) (0.6 mmol, 3.0 equiv.).
-
Solvent Addition: Add 1,2-dichloroethane (B1671644) (DCE) (2.0 mL).
-
Reaction Conditions: Seal the vial and place it in a preheated aluminum block at 120 °C. Stir the reaction mixture for 16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired methylated product.
-
II. Iridium-Catalyzed C-H Amination
The introduction of an amino group is a key transformation in drug discovery, as it can introduce a site for hydrogen bonding or serve as a handle for further derivatization.[5] A general protocol for the directed C-H amination of various substrates has been developed using a [Cp*Ir(H2O)3]SO4 catalyst.[5][6]
Data Presentation
| Pharmaceutical / Complex Molecule | Directing Group | Yield (%) | Reference |
| Celecoxib analogue | Pyrazole | 83 | [5] |
| Fenofibrate analogue | Ketone | 75 | [5] |
| Paclitaxel analogue | Amide | 72 | [5][7] |
| Repaglinide analogue | Carboxylic acid | Isolated | [7] |
| Bezafibrate analogue (one-pot amination/deprotection) | Amide | 60 | [7] |
Experimental Protocol: General Procedure for Directed C-H Amination
This protocol is based on a high-throughput experimentation-developed method.[5][6]
-
Reaction Setup: To a 2 mL vial, add the substrate (0.1 mmol, 1.0 equiv.), [Cp*Ir(H2O)3]SO4 (0.005 mmol, 5 mol%), and the aminating agent (e.g., Moz-N3) (0.2 mmol, 2.0 equiv.).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) or N-methyl-2-pyrrolidone (NMP) (1.0 mL). Note: NMP is beneficial for polar, poorly soluble substrates.[5][6]
-
Reaction Conditions: Seal the vial and stir the mixture at 100 °C for 16 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Moz-Deprotection Protocols
The resulting Moz-protected amines can be deprotected under various conditions to yield the free amine.[6][7]
Caption: Deprotection strategies for Moz-protected amines.
III. Iridium-Catalyzed C-H Borylation
C-H borylation is a particularly powerful LSF reaction because the resulting boronic esters are versatile synthetic intermediates that can be readily converted to a wide range of functional groups through Suzuki-Miyaura cross-coupling and other transformations.[8] High-throughput screening platforms have been developed to rapidly identify optimal conditions for the borylation of complex molecules.[8][9]
Data Presentation
| Pharmaceutical | Borylation Conditions | Major Isomer Yield (%) | Reference |
| Diflufenican | Ligand-free | 71 | [8][9] |
| Rucaparib | Benzylamine-directed | - | [8][9] |
| Donepezil | Benzylamine-directed | - | [8][9] |
| Flumazenil | Fluorine-directed | - | [8][9] |
Yields for some compounds were reported for the primary isomer without specific quantitative values in the provided context.
Experimental Protocol: General Procedure for High-Throughput C-H Borylation Screening
This protocol describes a general approach for screening various Iridium-catalyzed borylation conditions.[8][9]
-
Stock Solution Preparation: Prepare stock solutions of various Iridium catalysts (e.g., [Ir(COD)OMe]2) and ligands in a suitable solvent (e.g., THF).
-
Reaction Array Setup: In an HTE vial plate, dispense the substrate stock solution (e.g., 15-20 mg total for a full screen).[9]
-
Reagent Addition: Dispense the appropriate Iridium catalyst and ligand stock solutions, followed by the boron source (e.g., B2pin2) and any additives (e.g., norbornene).
-
Reaction Conditions: Seal the plate and heat to the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 16 hours).
-
Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS to determine conversion and regioselectivity.
-
Scale-up: Once optimal conditions are identified, the reaction is scaled up to produce sufficient material for isolation and further derivatization.
Catalytic System Overview
Caption: Key components of an Ir-catalyzed C-H borylation reaction.
Conclusion
Iridium(3+)-catalyzed C-H activation is a potent tool for the late-stage functionalization of pharmaceuticals, enabling the rapid generation of diverse analogues for biological evaluation. The protocols and data presented herein provide a foundation for implementing C-H methylation, amination, and borylation in drug discovery programs. The use of high-throughput experimentation can further accelerate the optimization of these reactions for specific and complex substrates, expanding their practical utility.[5][9]
References
- 1. Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals [su.diva-portal.org]
- 5. Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclometalated Iridium(III) Complexes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclometalated Iridium(III) complexes have emerged as powerful tools for cellular imaging due to their unique photophysical properties.[1] These complexes exhibit strong spin-orbit coupling, which facilitates intersystem crossing to the triplet excited state, resulting in intense and long-lived phosphorescence.[1][2] Key advantages over traditional organic fluorophores include large Stokes shifts, high quantum yields, tunable emission wavelengths from the visible to the near-infrared (NIR) region, and excellent photostability.[3][4] These properties allow for time-resolved imaging techniques that can effectively minimize background autofluorescence, leading to a significantly improved signal-to-noise ratio.[1]
The versatility of Iridium(III) complexes stems from the ability to readily modify their cyclometalating (C^N) and ancillary (N^N or L^L) ligands.[3][4] This modularity allows for the fine-tuning of their photophysical characteristics and the introduction of functional groups for targeting specific cellular organelles or for sensing biologically relevant analytes.[4][5] Consequently, these complexes have been successfully employed as probes for imaging the cytoplasm, mitochondria, lysosomes, and nucleus, as well as for sensing intracellular pH and reactive oxygen species (ROS).[1][3][5][6] Furthermore, their capacity to act as photosensitizers, generating cytotoxic singlet oxygen (¹O₂) upon light irradiation, makes them promising candidates for photodynamic therapy (PDT) and theranostics.[3][7]
Photophysical and Cytotoxic Properties of Selected Iridium(III) Complexes
The following tables summarize the key quantitative data for representative cyclometalated Iridium(III) complexes used in cellular imaging.
Table 1: Photophysical Properties
| Complex | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Phosphorescence Lifetime (τ) | Reference |
| [Ir(phq)₂(H₂O)₂] | Not specified | ~600 (Orange) | Not specified | Not specified | [6] |
| Complex 2 (--INVALID-LINK--) | ~425 | Not specified | Not specified | Not specified | [3] |
| --INVALID-LINK-- | Not specified | Varies with ligand | Not specified | Long-lived | [8] |
| pH-sensitive Ir(III) complexes (e.g., 1-4) | Varies | 550-670 | Up to 0.30 | Up to 60 µs | [9][10] |
| NIR-emitting [Ir(pbq-g)₂(NN)]⁺PF₆⁻ | ~473 | 698 (peak), 760 (shoulder) | ~0.03 | Not specified | [4][11] |
| [Ir(2-pq)₂(HPIP)]Cl (Ir1) | 405 | Not specified | Not specified | Not specified | [12] |
| Anthracene-containing Ir(III) complexes | ~475 | Not specified | Not specified | Not specified | [13] |
Table 2: Cytotoxicity Data
| Complex | Cell Line | IC₅₀ (Dark, µM) | IC₅₀ (Light, µM) | Phototoxicity Index (PI) | Reference |
| Complex 2 (--INVALID-LINK--) | A549 | >50 | 0.06 | >833 | [3] |
| IrC1 | A549 | ~1 | <0.01 | 120 | [14] |
| IrC2 | A549 | ~1 | <0.02 | 93 | [14] |
Experimental Protocols
Protocol 1: General Live-Cell Cytoplasm Imaging
This protocol describes the use of a cell-permeable Iridium(III) complex for staining the cytoplasm of living cells.[6]
Materials:
-
Cyclometalated Iridium(III) complex (e.g., [Ir(phq)₂(H₂O)₂]) stock solution (1 mM in DMSO)
-
Cells cultured on glass-bottom dishes or coverslips (60-80% confluency)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal microscope
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of the Iridium(III) complex by diluting the stock solution in cell culture medium or PBS to a final concentration of 1-10 µM.[1]
-
Staining:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells.
-
Incubate for 10-30 minutes at 37°C.[6]
-
-
Imaging:
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh culture medium.
-
Image the cells using a confocal microscope with the appropriate excitation and emission settings for the specific Iridium(III) complex.
-
Protocol 2: Specific Mitochondrial Imaging
This protocol details the use of mitochondria-targeting Iridium(III) complexes for imaging this organelle in living cells.[1]
Materials:
-
Mitochondria-targeting Iridium(III) complex (e.g., a complex functionalized with a triphenylphosphonium cation) stock solution (1 mM in DMSO)
-
Cells cultured on glass-bottom dishes (60-80% confluency)
-
Cell culture medium
-
PBS, pH 7.4
-
Confocal microscope
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes to 60-80% confluency.
-
Staining Solution Preparation: Prepare a working solution of the mitochondria-targeting Iridium(III) complex in cell culture medium to a final concentration of 1-5 µM.
-
Staining:
-
Remove the existing medium, wash the cells with PBS, and add the staining solution.
-
Incubate for 15-30 minutes at 37°C.[1]
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium.
-
Image the cells using a confocal microscope. For co-localization studies, a commercially available mitochondrial tracker (B12436777) can be used.
-
Protocol 3: Lysosome-Targeted Imaging and Photodynamic Therapy (PDT)
This protocol outlines a method for imaging lysosomes and inducing phototoxicity using a lysosome-targeted Iridium(III) complex.[3]
Materials:
-
Lysosome-targeting Iridium(III) complex (e.g., Complex 2) stock solution (1 mM in DMSO)
-
Cancer cells (e.g., A549) cultured in appropriate vessels
-
Cell culture medium
-
PBS, pH 7.4
-
Light source with appropriate wavelength (e.g., 425 nm LED array)
-
Confocal microscope
-
LysoTracker Deep Red (for co-localization)
Procedure:
-
Cell Preparation: Seed cells and allow them to adhere and grow to the desired confluency.
-
Staining:
-
Incubate cells with the Iridium(III) complex at a suitable concentration (e.g., 0.5 µM) for a specified time (e.g., 12 hours).
-
For co-localization, add LysoTracker Deep Red during the last 30 minutes of incubation.
-
-
Imaging:
-
Wash cells with PBS.
-
Image the cells using a confocal microscope to confirm lysosomal localization. High Pearson's colocalization coefficients (e.g., 0.82–0.89) with LysoTracker indicate specific targeting.[3]
-
-
Photodynamic Therapy (PDT):
-
After incubation with the Iridium(III) complex, irradiate the cells with a light source at the appropriate wavelength and dose (e.g., 425 nm, 36 J/cm²).[3]
-
Assess cell viability after a further incubation period (e.g., 48 hours) using a standard cytotoxicity assay (e.g., MTT assay).
-
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Cyclometalated iridium(iii) complexes as lysosome-targeted photodynamic anticancer and real-time tracking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular imaging properties of phosphorescent iridium(iii) complexes substituted with ester or amide groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Phosphorescent Imaging of Living Cells Using a Cyclometalated Iridium(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium(III) complexes as novel theranostic small molecules for medical diagnostics, precise imaging at a single cell level and targeted anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclometalated iridium(III) complexes containing an anthracene unit for sensing and imaging singlet oxygen in cellular mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclometalated iridium(iii) complexes for mitochondria-targeted combined chemo-photodynamic therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes: Iridium(III) Complexes for Bioorthogonal Metabolic Labeling and Bioimaging
References
- 1. Click-ready iridium( iii ) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00255E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent development and application of cyclometalated iridium(iii) complexes as chemical and biological probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorescent Imaging of Living Cells Using a Cyclometalated Iridium(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iridium(III)-Based Photosensitizers for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes have emerged as highly promising photosensitizers (PSs) for photodynamic therapy (PDT), a non-invasive cancer treatment modality.[1][2] Their unique photophysical properties, including strong spin-orbit coupling, high quantum yields of reactive oxygen species (ROS) generation, and excellent photostability, make them superior candidates compared to traditional organic photosensitizers.[3] Furthermore, the facile tunability of their ligand spheres allows for the rational design of targeted PSs that can selectively accumulate in cancer cells or specific organelles, thereby enhancing therapeutic efficacy and minimizing side effects.[4][5]
These application notes provide an overview of recent developments in targeted Iridium(III)-based photosensitizers, along with detailed protocols for their synthesis, characterization, and evaluation in cancer therapy.
Targeting Strategies for Iridium(III) Photosensitizers
The selective delivery of photosensitizers to tumor tissues is crucial for effective PDT. Several strategies have been developed to achieve targeted delivery of Iridium(III) complexes:
-
Organelle-Specific Targeting: Mitochondria are a prime target for PDT due to their central role in apoptosis.[6][7] Lipophilic cationic Iridium(III) complexes can preferentially accumulate in the mitochondria of cancer cells, driven by the negative mitochondrial membrane potential.[6][8] Other organelles like the endoplasmic reticulum and lysosomes are also being explored as targets.[9][10]
-
Receptor-Mediated Targeting: Overexpressed receptors on the surface of cancer cells, such as the folate receptor, can be exploited for targeted delivery.[11] Conjugating Iridium(III) complexes to ligands like folic acid enhances their uptake by cancer cells expressing the corresponding receptor.[11]
-
Hypoxia-Activated Photosensitizers: The hypoxic microenvironment of solid tumors poses a significant challenge for traditional PDT, which is oxygen-dependent.[12][13] Novel Iridium(III) complexes have been designed to act as Type I photosensitizers, which can generate ROS through oxygen-independent mechanisms, making them effective in hypoxic tumors.[10][14][15]
-
Two-Photon Absorption: To enhance tissue penetration depth, Iridium(III) complexes with large two-photon absorption cross-sections have been developed.[16][17] These photosensitizers can be excited by near-infrared (NIR) light, which can penetrate deeper into tissues than visible light.[8]
Quantitative Data Summary
The following tables summarize the photophysical and biological properties of selected targeted Iridium(III)-based photosensitizers.
Table 1: Photophysical Properties of Selected Iridium(III) Photosensitizers
| Complex | Targeting Moiety/Strategy | Max Absorption (nm) | Max Emission (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Ir-pbt-Bpa | Mitochondria | 300-350 | ~600 | Not Reported | [8] |
| Ir-PEG-Fn | Folate Receptor | Not Reported | Not Reported | Not Reported | [11] |
| [Ir(thpy)2(benz)]Cl | Mitochondria, ER, Golgi | ~405, 455 | Not Reported | 0.43 | [1][9] |
| Ir4@PEG | Lysosomes/Mitochondria | Not Reported | Not Reported | High (Hypoxia) | [10] |
| Ir-NPs | Mitochondria (Two-Photon) | 250-420 | Not Reported | Not Reported | [17] |
| Ir2 | Regioisomerization for Type I | Not Reported | Not Reported | High (Hypoxia) | [18] |
Table 2: In Vitro Cytotoxicity of Selected Iridium(III) Photosensitizers
| Complex | Cell Line | IC50 Dark (μM) | IC50 Light (μM) | Phototoxicity Index (PI) | Light Conditions | Reference |
| Ir6 | Human Malignant Melanoma | 71.02–89.35 | 4.26–12.75 | ~6-21 | Two-Photon (720 nm) | [16] |
| [Ir(thpy)2(benz)]Cl | EJ, A375, OPSCC72 | >50 | ~0.13 - 0.5 | >100 - 378 | 405 or 455 nm | [1] |
| Ir4@PEG | Melanoma | >100 | 2.1 (Hypoxia) | >47 | Not Specified | [10] |
| Ir-NPs | Skov3 | >20 | 1.24 | >16 | 400-700 nm | [17] |
| PC9 | HeLa | ~40 | ~5 | 8 | Not Specified | [7] |
Experimental Protocols
Protocol 1: General Synthesis of a Cyclometalated Iridium(III) Complex
This protocol describes a general method for the synthesis of a cationic heteroleptic Iridium(III) complex, similar to those reported in the literature.[17]
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O)
-
Cyclometalating ligand (e.g., 2-phenylpyridine, ppy) (2.2 equivalents)
-
Ancillary ligand (e.g., a bipyridine derivative) (1.1 equivalents)
-
2-ethoxyethanol/water (3:1 v/v) solvent mixture
-
Dichloromethane (B109758) (CH2Cl2)
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Preparation of the Iridium Dimer:
-
In a round-bottom flask, dissolve Iridium(III) chloride hydrate and the cyclometalating ligand (2.2 eq.) in the 2-ethoxyethanol/water mixture.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 20 minutes.
-
Reflux the mixture under an inert atmosphere for 12-24 hours. The color of the solution should change, indicating the formation of the chloro-bridged iridium dimer.
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the dimer.
-
Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.
-
-
Synthesis of the Monomeric Complex:
-
In a round-bottom flask, suspend the iridium dimer and the ancillary ligand (1.1 eq. per Ir atom) in a suitable solvent like dichloromethane or a mixture of dichloromethane and methanol.
-
Stir the mixture at room temperature or gentle heat for 4-12 hours until the solution becomes clear.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the solution to remove any insoluble material.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) to precipitate the final complex.
-
Stir for 1-2 hours.
-
Collect the precipitate by filtration, wash with water and diethyl ether.
-
Recrystallize the product from a solvent system like dichloromethane/diethyl ether to obtain the pure Iridium(III) complex.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized complex using ¹H NMR, ¹³C NMR, and mass spectrometry.[17]
-
Protocol 2: Evaluation of Intracellular ROS Generation
This protocol outlines the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS production.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, Skov3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Iridium(III) photosensitizer stock solution (in DMSO or other suitable solvent)
-
DCFH-DA stock solution (in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Light source for irradiation (e.g., LED lamp with specific wavelength)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate, or chambered cover glass) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Incubation with Photosensitizer:
-
Prepare a working solution of the Iridium(III) photosensitizer in a cell culture medium.
-
Remove the old medium from the cells and add the photosensitizer-containing medium.
-
Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include a "dark" control group that is not exposed to light.
-
-
ROS Detection:
-
After incubation, wash the cells twice with warm PBS.
-
Add a medium containing DCFH-DA (typically 5-10 µM) to the cells.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
-
Irradiation:
-
Wash the cells twice with warm PBS to remove excess DCFH-DA.
-
Add fresh culture medium.
-
Expose the "light" group of cells to the light source for a specific duration and intensity. Keep the "dark" control group protected from light.
-
-
Analysis:
-
Fluorescence Microscopy: Immediately after irradiation, observe the cells under a fluorescence microscope. The green fluorescence of dichlorofluorescein (DCF) indicates the presence of ROS. If desired, counterstain the nuclei with Hoechst 33342 or DAPI.
-
Flow Cytometry: For quantitative analysis, detach the cells using trypsin, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of DCF using a flow cytometer.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to determine the phototoxicity of the Iridium(III) photosensitizer.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Iridium(III) photosensitizer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
-
Light source
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the Iridium(III) photosensitizer in the culture medium.
-
Replace the medium in the wells with the photosensitizer solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired period (e.g., 24 hours).
-
-
Irradiation:
-
Designate two sets of plates: one for "dark" toxicity and one for "light" toxicity.
-
Wash the cells with PBS and add fresh medium.
-
Expose the "light" plate to the light source for a specific duration. Keep the "dark" plate in the dark.
-
-
MTT Assay:
-
After irradiation, incubate the cells for another 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
-
Determine the IC50 values (the concentration that inhibits 50% of cell growth) for both dark and light conditions using a dose-response curve fitting software.
-
Calculate the Phototoxicity Index (PI) as IC50 (dark) / IC50 (light).
-
Visualizations
Caption: Workflow for Iridium(III) Photosensitizer Development.
Caption: Iridium(III)-Mediated PDT Signaling Pathway.
Caption: Targeting Strategies for Iridium(III) Photosensitizers.
References
- 1. Photostable Iridium(III) Cyclometallated Complex is an Efficient Photosensitizer for Killing Multiple Cancer Cell Lines and 3D Models under Low Doses of Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium(III) complexes as novel theranostic small molecules for medical diagnostics, precise imaging at a single cell level and targeted anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Design of Targeted Iridium(III) Photosensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting cancer cell metabolism with mitochondria-immobilized phosphorescent cyclometalated iridium(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-targeted iridium-based photosensitizers enhancing photodynamic therapy effect by disturbing cellular redox balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mitochondria-localized iridium(iii) photosensitizer for two-photon photodynamic immunotherapy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. login.medscape.com [login.medscape.com]
- 11. Folate-targeted iridium complexes amplify photodynamic therapy efficacy through ferroptosis - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Long-wavelength triggered iridium( iii ) complex nanoparticles for photodynamic therapy against hypoxic cancer - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03501A [pubs.rsc.org]
- 13. Self-Chemiluminescence-Triggered Ir(III) Complex Photosensitizer for Photodynamic Therapy against Hypoxic Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Achieving red-light anticancer photodynamic therapy under hypoxia using Ir( iii )–COUPY conjugates - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03369H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. An iridium(iii)-based photosensitizer disrupting the mitochondrial respiratory chain induces ferritinophagy-mediated immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multifunctional AIE iridium (III) photosensitizer nanoparticles for two-photon-activated imaging and mitochondria targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application of Chiral Iridium(III) Complexes in Light-Emitting Electrochemical Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Light-emitting electrochemical cells (LECs) represent a promising technology for solid-state lighting and display applications due to their simple device architecture, low operating voltage, and compatibility with solution-based processing. The emissive layer in an LEC typically consists of a luminescent transition metal complex blended with an ionic liquid or a polymer electrolyte. Cationic iridium(III) complexes are the most widely used emitters in LECs owing to their high photoluminescence quantum yields, tunable emission colors, and good electrochemical stability.[1][2]
The introduction of chirality into the iridium(III) complex adds a fascinating dimension to LECs, enabling the direct emission of circularly polarized light (CPL).[3] Circularly polarized light-emitting electrochemical cells (CP-LECs) are of significant interest for a variety of applications, including 3D displays, quantum optical computing, and chiroptical sensing. This document provides a detailed overview of the application of chiral Iridium(III) complexes in LECs, including experimental protocols for their synthesis, device fabrication, and characterization.
Synthesis of Chiral Iridium(III) Complexes
The synthesis of cationic chiral iridium(III) complexes of the type [Ir(C^N)2(N^N)]+ typically involves a two-step process: 1) synthesis of the chloro-bridged iridium(III) dimer, [Ir(C^N)2Cl]2, and 2) reaction of the dimer with a chiral ancillary ligand (N^N). The chirality can be introduced either through a chiral ancillary ligand or by resolving the racemic mixture of the final complex.
Protocol 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer [Ir(C^N)2Cl]2
This protocol describes a general procedure for the synthesis of the iridium(III) dimer, a common precursor for various iridium complexes.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)
-
Cyclometalating ligand (C^N), e.g., 2-phenylpyridine (B120327) (ppy) (2.5 equivalents)
-
Deionized water
-
Methanol
-
Nitrogen gas
-
Schlenk flask and condenser
-
Magnetic stirrer with heating
Procedure:
-
Combine Iridium(III) chloride hydrate (1 equivalent) and the cyclometalating C^N ligand (2.5 equivalents) in a Schlenk flask.
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water to the flask.
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours.[4][5]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water to precipitate the dimer.
-
Collect the precipitate by filtration.
-
Wash the solid sequentially with deionized water and cold methanol.
-
Dry the resulting solid (typically a yellow or red powder) in a vacuum oven.[4]
Protocol 2: Synthesis of the Chiral Iridium(III) Complex [Ir(C^N)2(N^N)]PF6
This protocol outlines the final step to create the cationic iridium complex.
Materials:
-
[Ir(C^N)2Cl]2 dimer (from Protocol 1)
-
Chiral ancillary ligand (N^N), e.g., a chiral derivative of 2,2'-bipyridine (B1663995) (2.2 equivalents)
-
Dichloromethane (DCM) or another suitable solvent
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)
-
Nitrogen gas
-
Schlenk flask and condenser
-
Magnetic stirrer with heating
Procedure:
-
Suspend the [Ir(C^N)2Cl]2 dimer (1 equivalent) and the chiral N^N ancillary ligand (2.2 equivalents) in dichloromethane.
-
Reflux the mixture under a nitrogen atmosphere for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of NH₄PF₆ or KPF₆ to precipitate the desired complex.
-
Stir the mixture for a few hours.
-
Collect the precipitate by filtration.
-
Wash the solid with water and then diethyl ether.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 3: Chiral Resolution of Racemic Iridium(III) Complexes
If a racemic mixture of the iridium(III) complex is synthesized, the enantiomers can be separated using chiral high-performance liquid chromatography (HPLC).
Materials:
-
Racemic iridium(III) complex
-
HPLC system equipped with a chiral stationary phase column (e.g., based on amylose (B160209) or cellulose (B213188) derivatives).[1]
-
Suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).
Procedure:
-
Dissolve the racemic complex in a suitable solvent.
-
Optimize the separation conditions (mobile phase composition, flow rate, and temperature) on the chiral HPLC column.
-
Inject the racemic mixture and collect the separated enantiomeric fractions.
-
Analyze the purity of the collected fractions by analytical chiral HPLC.
-
Confirm the absolute configuration of the separated enantiomers using circular dichroism (CD) spectroscopy and comparison with literature data or X-ray crystallography.[3]
Fabrication of Light-Emitting Electrochemical Cells (LECs)
A typical LEC has a simple double-layer device structure consisting of an anode, a hole-transporting layer (HTL), an active emissive layer, and a cathode.
Protocol 4: Fabrication of a Double-Layer LEC
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrenesulfonate (PEDOT:PSS) aqueous dispersion
-
Chiral iridium(III) complex
-
Ionic liquid (IL), e.g., 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆])
-
Acetonitrile (or other suitable solvent for the active layer)
-
Detergent, deionized water, acetone, isopropanol (B130326)
-
Nitrogen gas for drying
-
Spin coater
-
Vacuum thermal evaporator for cathode deposition
-
Gallium-Indium (GaIn) eutectic or another suitable cathode material
Procedure:
-
Substrate Cleaning:
-
Hole-Transporting Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm filter.[7]
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate. A typical spin-coating program is a two-step process: a slow spin (e.g., 500 rpm for 10s) to spread the solution, followed by a fast spin (e.g., 4000 rpm for 40s) to achieve the desired thickness (typically 30-50 nm).[3]
-
Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.[7]
-
-
Active Layer Deposition:
-
Prepare a solution of the chiral iridium(III) complex and the ionic liquid in acetonitrile. A typical concentration is 20 mg/mL with a complex to IL molar ratio of 4:1.[3]
-
Spin-coat the active layer solution on top of the PEDOT:PSS layer inside a glovebox. A typical film thickness is around 100 nm.
-
-
Cathode Deposition:
-
Transfer the substrates to a vacuum thermal evaporator.
-
Deposit the cathode material (e.g., GaIn eutectic or thermally evaporated aluminum) on top of the active layer. The thickness of the cathode is typically 100-150 nm.
-
Characterization of Chiral Iridium(III) Complexes and LECs
Comprehensive characterization is crucial to evaluate the properties of the synthesized complexes and the performance of the fabricated LECs.
Protocol 5: Photophysical and Electrochemical Characterization
Photophysical Measurements:
-
UV-Vis Absorption: Record absorption spectra in a suitable solvent (e.g., dichloromethane) to determine the ground state electronic transitions.
-
Photoluminescence (PL): Measure emission and excitation spectra to determine the emission color and Stokes shift.
-
Photoluminescence Quantum Yield (PLQY): Determine the emission efficiency using an integrating sphere.
-
Circular Dichroism (CD): For chiral complexes, measure CD spectra to confirm their chiroptical properties in the ground state.
-
Circularly Polarized Luminescence (CPL): Measure CPL spectra to determine the chiroptical properties in the excited state. The dissymmetry factor, g_lum = 2 * (I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of left and right circularly polarized light, is a key parameter.
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) to determine the HOMO and LUMO energy levels of the complexes.
Protocol 6: LEC Device Performance Characterization
Electroluminescence (EL) Measurements:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage.
-
EL Spectra: Record the electroluminescence spectra at different operating voltages to determine the emission color and stability.
-
Efficiency: Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L data.
-
Device Lifetime: Measure the operational stability of the device, often defined as the time it takes for the luminance to decrease to 50% of its initial value (T₅₀) at a constant current.
Circularly Polarized Electroluminescence (CPEL) Measurements:
-
CPEL Spectra: Measure the EL spectra for left and right circularly polarized light. This is typically done by placing a quarter-wave plate and a linear polarizer between the device and the spectrometer.[8]
-
EL Dissymmetry Factor (g_el): Calculate g_el from the CPEL spectra using the same formula as for g_lum.[8]
Quantitative Data Summary
The performance of LECs based on chiral Iridium(III) complexes can be significantly influenced by the stereochemistry of the emitter. The following tables summarize key performance data from a study on enantiopure and racemic iridium(III) complexes in LECs.[3] The complexes are of the form [Ir(C^N)2(dtBubpy)]PF6, where C^N is 2-phenylpyridinato (ppy) for complex 1 and 2-phenyl-4-mesitylpyridinato (mesppy) for complex 2 . The 'a', 'b', and 'c' designations refer to the racemic, Λ, and Δ enantiomers, respectively.
Table 1: Photophysical and Electrochemical Data for Chiral Iridium(III) Complexes
| Complex | λ_abs (nm) | λ_em (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) |
| 1a (rac) | 278, 385 | 565 | 35 | -5.4 | -3.1 |
| 1b (Λ) | 278, 385 | 565 | 36 | -5.4 | -3.1 |
| 1c (Δ) | 278, 385 | 565 | 35 | -5.4 | -3.1 |
| 2a (rac) | 280, 390 | 560 | 45 | -5.3 | -3.0 |
| 2b (Λ) | 280, 390 | 560 | 46 | -5.3 | -3.0 |
| 2c (Δ) | 280, 390 | 560 | 45 | -5.3 | -3.0 |
Table 2: Performance Data for LECs based on Chiral Iridium(III) Complexes
| Device (Emitter) | Max. Luminance (cd/m²) | Max. EQE (%) | Max. Power Eff. (lm/W) | Turn-on time (s) | Lifetime t₁/₂ (h) | CIE (x, y) |
| LEC-1a (rac) | 1250 | 3.5 | 4.1 | 10 | 45 | (0.50, 0.49) |
| LEC-1b (Λ) | 1100 | 3.1 | 3.6 | 12 | 40 | (0.49, 0.49) |
| LEC-1c (Δ) | 1150 | 3.2 | 3.8 | 11 | 42 | (0.50, 0.49) |
| LEC-2a (rac) | 850 | 2.5 | 2.8 | 15 | 10 | (0.48, 0.50) |
| LEC-2b (Λ) | 950 | 2.8 | 3.2 | 13 | 12 | (0.48, 0.50) |
| LEC-2c (Δ) | 800 | 2.3 | 2.6 | 16 | 9 | (0.47, 0.51) |
Device performance data is often highly dependent on the specific fabrication conditions and device architecture. The data presented here is for comparative purposes within the cited study.
Conclusion
Chiral iridium(III) complexes are a versatile class of materials for the development of light-emitting electrochemical cells, particularly for applications requiring circularly polarized light. The protocols and data presented in this document provide a comprehensive guide for researchers entering this exciting field. The synthesis of enantiopure iridium(III) complexes, coupled with optimized device fabrication, can lead to efficient and stable CP-LECs. Further research in this area will likely focus on the design of new chiral ligands to enhance the dissymmetry of light emission and improve overall device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Iridium(III)-Catalyzed Regioselective Direct Arylation of sp2 C-H Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. Among the various transition metal catalysts employed for this purpose, iridium(III) complexes have garnered significant attention for their ability to catalyze the regioselective direct arylation of sp2 C-H bonds. This approach is particularly valuable in the synthesis of complex molecules and for the late-stage functionalization of pharmaceuticals and agrochemicals.[1]
This document provides detailed application notes and experimental protocols for the iridium(III)-catalyzed direct arylation of sp2 C-H bonds, with a focus on achieving high regioselectivity. The key to this selectivity often lies in the use of a cationic iridium(III) catalyst in conjunction with diaryliodonium salts as the arylating agents, which typically favors ortho-arylation through a directing group strategy.[2][3][4] The coordination of the iridium catalyst to a directing group on the substrate, followed by C-H activation, allows for the precise introduction of an aryl group at a specific position.[2][3][4]
Key Features and Advantages
-
High Regioselectivity: Primarily directs arylation to the ortho-position of a directing group, but other positions can be targeted with appropriate substrate design.[2]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups, making it suitable for complex molecule synthesis.[1][2]
-
Mild Reaction Conditions: Reactions often proceed under relatively mild conditions, preserving sensitive functional groups.[2][3]
-
Atom Economy: Avoids the need for organometallic reagents, reducing waste generation.
Data Presentation
Table 1: Iridium(III)-Catalyzed Ortho-Arylation of Arenes with a Directing Group
| Entry | Arene Substrate | Arylating Agent (Diaryliodonium Salt) | Product | Yield (%) |
| 1 | 2-Phenylpyridine | Diphenyliodonium triflate | 2-(2'-Phenylphenyl)pyridine | 95 |
| 2 | N-Phenyl-2-pyrrolidinone | Diphenyliodonium triflate | N-(2'-Phenylphenyl)-2-pyrrolidinone | 85 |
| 3 | Benzoic Acid | Diphenyliodonium triflate | Biphenyl-2-carboxylic acid | 78 |
| 4 | 2-Phenoxypyridine | Diphenyliodonium triflate | 2-(2'-Phenylphenoxy)pyridine | 92 |
| 5 | N-Phenylbenzamide | Diphenyliodonium triflate | N-(2'-Phenylphenyl)benzamide | 88 |
Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Table 2: Iridium(III)-Catalyzed Direct Arylation of Heterocycles
| Entry | Heterocycle Substrate | Arylating Agent (Diaryliodonium Salt) | Product | Yield (%) |
| 1 | Indole (at C7) | Diphenyliodonium triflate | 7-Phenylindole | 75 |
| 2 | 1-Methylindole (at C7) | Diphenyliodonium triflate | 1-Methyl-7-phenylindole | 80 |
| 3 | Thiophene | Diphenyliodonium triflate | 2-Phenylthiophene | 85 |
| 4 | Furan | Diphenyliodonium triflate | 2-Phenylfuran | 82 |
| 5 | Pyrazole | Diphenyliodonium triflate | 3(5)-Phenylpyrazole | 70 |
Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for Iridium(III)-Catalyzed Ortho-Arylation of Arenes
This protocol describes a general method for the ortho-arylation of an arene containing a directing group, using [Cp*IrCl₂]₂ as the catalyst precursor and a diaryliodonium triflate as the arylating agent.
Materials:
-
Arene substrate with directing group (1.0 equiv)
-
Diaryliodonium triflate (1.2 equiv)
-
[Cp*IrCl₂]₂ (2.5 mol%)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Silver hexafluoroantimonate (AgSbF₆) (10 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), tert-amyl alcohol)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or a sealed reaction vial under an inert atmosphere, add the arene substrate (1.0 equiv), diaryliodonium triflate (1.2 equiv), [Cp*IrCl₂]₂ (2.5 mol%), and the silver salt (10 mol%).
-
Add the anhydrous solvent via syringe. The reaction concentration is typically 0.1 M.
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove any insoluble salts, washing with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-arylated product.
Protocol 2: Synthesis of the Catalyst Precursor [Cp*IrCl₂]₂
The iridium catalyst precursor, chloro(pentamethylcyclopentadienyl)iridium(III) dimer, can be synthesized from iridium(III) chloride hydrate (B1144303) and pentamethylcyclopentadiene.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O) (1.0 equiv)
-
Pentamethylcyclopentadiene (Cp*H) (1.1 equiv)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate and methanol.
-
Add pentamethylcyclopentadiene to the mixture.
-
Heat the mixture to reflux under an inert atmosphere for 24-48 hours. The color of the solution will typically change to a deep red.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the red-orange solid by filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the solid under vacuum to obtain [Cp*IrCl₂]₂.
Protocol 3: Synthesis of Diaryliodonium Triflates
Diaryliodonium triflates can be prepared from the corresponding iodoarene and arene.
Materials:
-
Iodoarene (1.0 equiv)
-
Arene (1.1 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask containing the iodoarene and the arene in anhydrous DCM at 0 °C, slowly add trifluoromethanesulfonic acid.
-
Add m-CPBA portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
The diaryliodonium triflate will precipitate from the solution.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
The product can be further purified by recrystallization if necessary.
Mandatory Visualization
Caption: General experimental workflow for Ir(III)-catalyzed direct arylation.
Caption: Proposed catalytic cycle for Ir(III)-catalyzed direct arylation.
References
Application Notes and Protocols: Iridium(III) Complexes for Phosphorescent Imaging of Living Cells
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) complexes have emerged as powerful tools for phosphorescent bioimaging of living cells.[1][2][3] Their unique photophysical properties, including long phosphorescence lifetimes, large Stokes shifts, high quantum yields, and tunable emission wavelengths, offer significant advantages over traditional organic fluorophores.[2][4] These characteristics allow for time-resolved imaging techniques that effectively minimize background autofluorescence, thereby enhancing the signal-to-noise ratio.[2][3] Cyclometalated Iridium(III) complexes, in particular, have been extensively developed for a wide range of bioimaging applications, from staining subcellular organelles to sensing the intracellular environment.[1][3]
This document provides detailed application notes and protocols for utilizing Iridium(III) complexes in phosphorescent imaging of living cells, with a focus on practical implementation for researchers in life sciences and drug development.
Key Applications of Iridium(III) Complexes in Live Cell Imaging
The versatility of Iridium(III) complexes allows for their application in various aspects of cellular imaging:
-
Organelle-Specific Imaging: By modifying the ligands, Iridium(III) complexes can be designed to specifically target and accumulate in various cellular organelles, including mitochondria, lysosomes, and the nucleus.[2][5][6] This enables the visualization and tracking of organelle morphology and dynamics in living cells.[5]
-
Sensing of the Intracellular Environment: These complexes can be engineered to respond to changes in the local cellular environment. This includes sensing and imaging of:
-
Hypoxia: The phosphorescence of many Iridium(III) complexes is quenched by molecular oxygen.[7][8] This property is exploited to image hypoxic regions in tumors, which is crucial for cancer research and drug development.[7][8][9]
-
Ions: Specific Iridium(III) complexes have been developed as chemosensors for biologically important metal ions.[10]
-
pH: pH-sensitive Iridium(III) complexes can be used to monitor intracellular pH changes, which are associated with various physiological and pathological processes.[11]
-
Reactive Oxygen Species (ROS): Certain complexes are designed to react with specific ROS, such as hypochlorite (B82951), leading to a "turn-on" phosphorescence response for their detection in mitochondria.[12]
-
-
Distinguishing Endogenous and Exogenous Analytes: Specially designed Iridium(III) complexes that are partially retained in the cell membrane can differentiate between intracellular (endogenous) and extracellular (exogenous) analytes.[13][14]
Quantitative Data of Selected Iridium(III) Complexes
The photophysical properties of Iridium(III) complexes can be tuned by altering their cyclometalating and ancillary ligands. The following tables summarize key quantitative data for a selection of Iridium(III) complexes used in live cell imaging.
Table 1: Photophysical Properties of Selected Iridium(III) Complexes
| Complex Name/Reference | Cyclometalating Ligand(s) | Ancillary Ligand | Excitation Max (nm) | Emission Max (nm) | Phosphorescence Lifetime (µs) | Quantum Yield (%) | Cellular Target/Application |
| Ir(btp)2(acac) (BTP) [7][8] | 2-(benzo[b]thiophen-2-yl)pyridine | Acetylacetone | ~470 | ~615 | ~5.5 (deaerated) | ~32 | Hypoxia sensing |
| BTPHSA [7] | Extended π-system benzothienyl-pyridinato derivative | COOH functionalized acetylacetone | ~550 | 720 | Not specified | Not specified | Deep-tissue hypoxia imaging |
| --INVALID-LINK-- [15] | 2-phenylpyridine (ppy) | (4'-methyl-[2,2'-bipyridin]-4-yl)methyl 2-((2,4-dinitrophenyl)thio)benzoate | Not specified | ~590 (after H2S reaction) | Not specified | Not specified | H2S sensing in mitochondria |
| Complexes 1-4 [11] | Phenantroimidazole-based N^C ligand | Sulfonated or carboxylated ancillary ligands | pH-dependent | 550-670 | up to 60 (deoxygenated) | up to 30 | pH sensing |
| Ir1-Ir4 [5] | dfppy, dbq, 2-pq, ppy | 1,10-phenanthrolineselenazole (PhenSe) | Tunable | Tunable (multicolor) | Not specified | Not specified | Mitochondrial imaging |
| Ir1-Ir4 [12] | Varied cyclometalated ligands | Not specified | Tunable | Tunable (green to red) | Not specified | Not specified | Hypochlorite sensing in mitochondria |
Note: Photophysical properties can vary depending on the solvent and local environment.
Table 2: Cytotoxicity of Selected Iridium(III) Complexes
| Complex Name/Reference | Cell Line | Assay | Concentration | Incubation Time | Cell Viability (%) |
| Complexes 1-4 [13] | HeLa | MTT | 100 µM | 24 h | > 80% |
| IrMitoOlivine & IrMitoNIR [16] | Not specified | Not specified | Not specified | Not specified | Relatively low cytotoxicity |
| Ir1-5 [9] | HeLa, HepG2, A549, A549R | Not specified | Not specified | Not specified | Cytotoxic (Ir2 more active than cisplatin (B142131) against A549R) |
| Ir2PDP [17] | HeLa | Not specified | 10.0 µM | 6 h | Not specified (focus on imaging) |
Experimental Protocols
Here are detailed protocols for common applications of Iridium(III) complexes in live cell imaging.
This protocol provides a general procedure for staining live cells with a cytoplasm-localizing Iridium(III) complex.
Materials:
-
Iridium(III) complex stock solution (1 mM in DMSO)
-
Cells cultured on glass-bottom dishes or coverslips (60-80% confluency)[2]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal microscope with appropriate laser lines and emission filters
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging vessel to the desired confluency.[2]
-
Staining Solution Preparation: Prepare a working solution of the Iridium(III) complex by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.[2][18]
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS.[2] c. Add the staining solution to the cells and incubate for 10-30 minutes at 37°C in a CO2 incubator.[18]
-
Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS to remove any excess probe.[2]
-
Imaging: a. Add fresh, pre-warmed culture medium to the cells. b. Image the cells using a confocal microscope. Excite the complex at its absorption maximum and collect the phosphorescence emission at the appropriate wavelength range. For time-resolved imaging, use a system capable of phosphorescence lifetime imaging microscopy (PLIM).
This protocol details the use of mitochondria-targeting Iridium(III) complexes, often functionalized with a triphenylphosphonium cation, for imaging mitochondria in living cells.[16]
Materials:
-
Mitochondria-targeting Iridium(III) complex (e.g., IrMitoOlivine, IrMitoNIR) stock solution (1 mM in DMSO)[16]
-
Cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
PBS, pH 7.4
-
Confocal microscope
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes to 60-80% confluency.
-
Staining: a. Prepare a working solution of the mitochondria-targeting Iridium(III) complex in cell culture medium to a final concentration of 1-5 µM. b. Remove the existing medium, wash the cells once with PBS, and add the staining solution. c. Incubate for 15-30 minutes at 37°C.[2]
-
Imaging: a. Wash the cells twice with PBS to remove excess probe.[2] b. Add fresh culture medium. c. Image the cells immediately. Co-localization with a known mitochondrial tracker (B12436777) (e.g., MitoTracker Deep Red) can be performed to confirm mitochondrial specificity.[17]
This protocol outlines a method for detecting intracellular hypoxia using an oxygen-sensitive Iridium(III) complex.
Materials:
-
Hypoxia-sensitive Iridium(III) complex (e.g., Ir(btp)2(acac)) stock solution (1 mM in DMSO)[7]
-
Cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
PBS, pH 7.4
-
Hypoxia induction agent (e.g., CoCl2) or a hypoxia chamber
-
Confocal microscope (preferably with PLIM capabilities)
Procedure:
-
Cell Staining: Stain the cells with the hypoxia-sensitive Iridium(III) complex (5 µM) for 20-30 minutes at 37°C, following steps 1-3 of Protocol 1.
-
Hypoxia Induction (Optional): To induce hypoxia, treat the cells with a chemical inducer like CoCl2 (100 µM) for 2 hours prior to imaging, or place the stained cells in a hypoxia chamber with low oxygen levels.[13]
-
Washing and Imaging: a. Wash the cells with PBS and add fresh medium. b. Image the cells under both normoxic and hypoxic conditions. c. A significant increase in phosphorescence intensity and/or lifetime indicates a hypoxic environment due to the lack of oxygen-mediated quenching.[7][8]
Visualizations: Diagrams of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the use of Iridium(III) complexes in live cell imaging.
Caption: General workflow for phosphorescent imaging of living cells using Iridium(III) complexes.
Caption: Oxygen-dependent quenching of Iridium(III) complex phosphorescence for hypoxia sensing.
Caption: HIF-1α pathway, which can be monitored using Iridium(III) hypoxia probes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Phosphorescence bioimaging using cyclometalated Ir(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development and application of cyclometalated iridium(iii) complexes as chemical and biological probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Phosphorescent iridium(III) complexes as multicolor probes for specific mitochondrial imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular imaging properties of phosphorescent iridium(iii) complexes substituted with ester or amide groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Mitochondria-targeting cyclometalated iridium(iii) complexes for tumor hypoxic imaging and therapy - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Cyclometalated iridium(III) complexes for phosphorescence sensing of biological metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application | MDPI [mdpi.com]
- 12. Phosphorescent iridium(iii) complexes as multicolour probes for imaging of hypochlorite ions in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorescent iridium(iii) complexes capable of imaging and distinguishing between exogenous and endogenous analytes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorescent iridium(iii) complexes capable of imaging and distinguishing between exogenous and endogenous analytes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondria-targeted phosphorescent cyclometalated iridium(III) complex for bioimaging of H2S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondria-targeting phosphorescent iridium(iii) complexes for living cell imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phosphorescent Imaging of Living Cells Using a Cyclometalated Iridium(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iridium(III) Complexes as Therapeutic and Bioimaging Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes are at the forefront of metallodrug research, offering a unique combination of photophysical and biological properties that make them exceptional candidates for both therapeutic and bioimaging applications.[1][2][3] Their robust chemical stability, tunable phosphorescence, and potent anticancer activities have positioned them as versatile tools in the fight against cancer and for the intricate study of cellular processes.[4][5] These complexes can function as theranostic agents, integrating diagnostic imaging and therapeutic action into a single molecule.[1] This document provides detailed application notes on the therapeutic and bioimaging uses of Iridium(III) complexes and comprehensive protocols for their cellular application.
Therapeutic Applications: Anticancer Agents
Iridium(III) complexes exhibit potent cytotoxicity against a broad range of cancer cell lines, often surpassing the efficacy of traditional platinum-based drugs like cisplatin.[4][5][6] Their mechanisms of action are diverse and can be tailored through ligand design, leading to multi-target agents that can overcome drug resistance.[6][7]
Mechanisms of Anticancer Activity
-
Induction of Apoptosis: Many Iridium(III) complexes trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and damage to cellular DNA.[4][6][8]
-
Mitochondrial Targeting: A significant number of Iridium(III) complexes are designed to accumulate specifically in the mitochondria of cancer cells.[8][9][10][11] This targeted approach enhances their cytotoxic effect by disrupting cellular energy production and initiating the intrinsic apoptotic pathway.[9]
-
Enzyme Inhibition: Certain Iridium(III) complexes can inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5]
-
Photodynamic Therapy (PDT): When activated by light of a specific wavelength, certain Iridium(III) complexes can act as photosensitizers, converting molecular oxygen into highly reactive singlet oxygen.[1][12][13][14][15][16] This singlet oxygen is potently cytotoxic to nearby cancer cells, offering a spatially and temporally controlled therapeutic strategy with reduced side effects.[17]
Quantitative Data: Cytotoxicity of Iridium(III) Complexes
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative Iridium(III) complexes against various cancer cell lines.
| Complex ID | Cancer Cell Line | IC50 (µM) | Reference Complex | IC50 (µM) |
| Complex 1 | A2780 (Ovarian) | > Cisplatin | Cisplatin | Varies |
| Complex 2 | A549R (Cisplatin-resistant Lung) | > 50x Cisplatin | Cisplatin | Varies |
| Complex 3 | HT-29 (Colon) | Varies (ligand-dependent) | - | - |
| Complex 4 | MCF-7 (Breast) | Varies (ligand-dependent) | - | - |
| [Ir(ppy)2(IPMP)]PF6 (7a) | A549 (Non-small cell lung) | 8.5 ± 0.9 | - | - |
| [Ir(bzq)2(IPMP)]PF6 (7b) | A549 (Non-small cell lung) | 4.5 ± 0.4 | - | - |
| [Ir(piq)2(IPMP)]PF6 (7c) | A549 (Non-small cell lung) | 8.9 ± 2.2 | - | - |
Note: IC50 values are highly dependent on the specific structure of the Iridium(III) complex and the experimental conditions.
Bioimaging Applications: Cellular Probes
The exceptional photophysical properties of Iridium(III) complexes, including their high quantum yields, long phosphorescence lifetimes, and large Stokes shifts, make them outstanding probes for cellular imaging.[2][3][18] These properties allow for high-contrast imaging with reduced background fluorescence, enabling the visualization of subcellular structures and dynamic cellular processes.[18][19][20]
Key Features for Bioimaging:
-
Organelle-Specific Imaging: By modifying the ligands, Iridium(III) complexes can be designed to specifically target and illuminate various cellular organelles, including the mitochondria, nucleus, lysosomes, and endoplasmic reticulum.[9][11][18]
-
Sensing of Intracellular Analytes: The luminescence of certain Iridium(III) complexes is sensitive to their microenvironment. This allows for their use as sensors for intracellular pH, metal ions, and reactive oxygen species.[2][18]
-
Hypoxia Imaging: Some Iridium(III) complexes exhibit "turn-on" phosphorescence in hypoxic (low oxygen) environments, which are characteristic of solid tumors.[10] This makes them valuable tools for identifying and targeting hypoxic cancer cells.[10]
Quantitative Data: Photophysical Properties of Iridium(III) Complexes
| Complex Type | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (µs) |
| Cyclometalated Ir(III) | Tunable (Visible to NIR) | High | Long |
| Phenylpyridine-based | Green to Orange | Varies | Varies |
| [Ir(C^N)2(N^N-R)]+ | 407-547 | Varies | Varies |
Note: Photophysical properties are highly dependent on the ligand structure and the solvent environment.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the procedure for assessing the cytotoxic activity of Iridium(III) complexes on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[21][22][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Iridium(III) complex stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Iridium(III) complex in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted complex solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the complex concentration and determine the IC50 value using a suitable software.
-
Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of Iridium(III) complexes.
Protocol 2: Cellular Bioimaging of Iridium(III) Complexes
This protocol describes the general procedure for imaging the intracellular localization of luminescent Iridium(III) complexes using confocal microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Iridium(III) complex stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing (optional)
-
Mounting medium with DAPI (for nuclear counterstaining, optional)
-
Confocal laser scanning microscope
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.
-
-
Staining:
-
Prepare a working solution of the Iridium(III) complex in pre-warmed complete medium at the desired concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C and 5% CO2.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound complex.
-
-
Imaging (Live Cells):
-
Add fresh, pre-warmed complete medium to the cells.
-
Immediately image the cells using a confocal microscope equipped with the appropriate laser line for excitation and emission filters for the specific Iridium(III) complex.
-
-
Imaging (Fixed Cells - Optional):
-
After washing, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium, with DAPI if nuclear counterstaining is desired.
-
Image the cells using a confocal microscope.
-
Workflow for Cellular Bioimaging
Caption: General workflow for cellular imaging with Iridium(III) complexes.
Protocol 3: Photodynamic Therapy (PDT) Efficacy Assay
This protocol outlines a method to evaluate the photodynamic efficacy of an Iridium(III) complex.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Iridium(III) complex stock solution (in DMSO)
-
96-well microplates
-
Light source with a specific wavelength for activating the Iridium(III) complex
-
MTT assay reagents (as in Protocol 1)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of Protocol 1 to seed cells and treat them with the Iridium(III) complex. It is crucial to include a "dark toxicity" control group that is treated with the complex but not exposed to light.
-
-
Light Irradiation:
-
After the desired incubation time with the complex, expose the designated wells to light of the appropriate wavelength and intensity for a specific duration. The light dose (J/cm²) should be carefully controlled and optimized.
-
Keep the "dark toxicity" control plate shielded from light.
-
-
Post-Irradiation Incubation:
-
After irradiation, return the plates to the incubator and incubate for an additional 24-48 hours.
-
-
Viability Assessment:
-
Assess cell viability using the MTT assay as described in steps 3 and 4 of Protocol 1.
-
-
Data Analysis:
-
Compare the cell viability of the light-exposed group with the dark toxicity group and the untreated control. A significant decrease in viability in the light-exposed group compared to the dark toxicity group indicates a potent photodynamic effect.
-
Signaling Pathway for Iridium(III) Complex-Mediated PDT
Caption: Mechanism of Iridium(III) complex-mediated photodynamic therapy.
References
- 1. Iridium(III) complexes as novel theranostic small molecules for medical diagnostics, precise imaging at a single cell level and targeted anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Organometallic Iridium(III) Complexes | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Mitochondrial-targeted iridium(III) complexes suppress tumor growth through inducting immunogenic cell death to activate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting cancer cell metabolism with mitochondria-immobilized phosphorescent cyclometalated iridium(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-targeting cyclometalated iridium(iii) complexes for tumor hypoxic imaging and therapy - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iridium(iii) complexes decorated with silicane-modified rhodamine: near-infrared light-initiated photosensitizers for efficient deep-tissue penetration photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Cellular imaging properties of phosphorescent iridium(iii) complexes substituted with ester or amide groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 23. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual-Emissive Ir(III) Complexes in Photodynamic Therapy and Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes are at the forefront of research in cancer theranostics, combining therapeutic and diagnostic functionalities within a single molecule. Their unique photophysical properties, including high quantum yields, long phosphorescence lifetimes, and tunable emission wavelengths, make them excellent candidates for both bioimaging and as photosensitizers in photodynamic therapy (PDT).[1] PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized tumor destruction.[2]
A particularly innovative class of these compounds is the dual-emissive Ir(III) complexes. These molecules possess two distinct emission bands, which can be selectively excited or may respond differently to the cellular microenvironment.[3] This dual-emissive property offers significant advantages, such as the ability to track the drug's subcellular localization (bioimaging) with one emission signal, and then, upon activation with a different wavelength of light, initiate the therapeutic effect (PDT) monitored by the second emission. This allows for precise monitoring of the photosensitizer's distribution before triggering its cytotoxic action, enhancing the specificity and efficacy of the treatment.[4][5]
This document provides detailed application notes and experimental protocols for the use of dual-emissive Ir(III) complexes, focusing on a representative example, [Ir(bzq)₂(dpa-acr)]⁺ (Iridium bis(benzo[h]quinoline)(2,2'-dipyridylamine-acridine)), for photodynamic therapy and bioimaging applications.
Quantitative Data Presentation
The following table summarizes the key photophysical and photocytotoxic properties of a series of dual-emissive Ir(III) complexes, allowing for a comparative analysis of their performance.
| Complex | λ_abs (nm) | λ_em1 (nm) (Ligand-based) | λ_em2 (nm) (Ir(III)-based) | IC₅₀ Dark (μM) | IC₅₀ Light (470 nm) (μM) | Phototoxic Index (PI) | Subcellular Localization |
| [Ir(ppy)₂(dpa-anthracene)]⁺ | 254, 330-390 | 400-450 | 485-515 | >50 | 0.98 ± 0.05 | >51 | - |
| [Ir(ppy)₂(dpa-acridine)]⁺ | 252, 330-390 | 400-450 | 485-515 | >50 | 0.55 ± 0.03 | >90 | Mitochondria & other organelles |
| [Ir(bzq)₂(dpa-anthracene)]⁺ | 256, 330-400 | 400-450 | 521-547 | >50 | 0.87 ± 0.04 | >57 | Mitochondria |
| [Ir(bzq)₂(dpa-acr)]⁺ | 255, 330-400 | 407-450 | 521-547 | 43.38 ± 0.14 | 0.39 ± 0.09 | >110 | Mitochondria & other organelles |
Data extracted from Redrado et al., Pharmaceutics 2021.[4][5] ppy = phenylpyridine, bzq = benzo[h]quinoline (B1196314), dpa = 2,2'-dipyridylamine, acr = acridine. IC₅₀ values were determined in A549 lung cancer cells.
Experimental Protocols
Protocol 1: Synthesis of a Representative Dual-Emissive Ir(III) Complex: [Ir(bzq)₂(dpa-acr)]⁺
This protocol describes a general two-step synthesis for cyclometalated Ir(III) complexes.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Benzo[h]quinoline (bzq)
-
Water
-
Methanol (B129727) (MeOH)
-
2,2'-dipyridylamine-acridine (dpa-acr) ligand
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆)
-
Argon or Nitrogen gas
-
Standard reflux and purification glassware
Procedure:
Step 1: Synthesis of the Chloro-Bridged Dimer [Ir(bzq)₂(μ-Cl)]₂
-
Combine IrCl₃·xH₂O (1 mmol) and benzo[h]quinoline (2.5 mmol) in a round-bottom flask.
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water (20 mL).
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 12-18 hours.
-
Cool the reaction to room temperature. A precipitate will form.
-
Collect the solid by filtration, wash with methanol and then diethyl ether.
-
Dry the resulting chloro-bridged iridium dimer under vacuum.
Step 2: Synthesis of the Final Complex [Ir(bzq)₂(dpa-acr)]⁺
-
In a round-bottom flask, dissolve the iridium dimer (0.5 mmol) and the dpa-acr ligand (1.1 mmol) in a mixture of dichloromethane and methanol (1:1, 20 mL).
-
Reflux the mixture under an inert atmosphere for 4-6 hours.
-
Cool the solution to room temperature.
-
Add a saturated aqueous solution of NH₄PF₆ to induce precipitation of the final product.
-
Stir the mixture for 30 minutes.
-
Collect the precipitate by filtration, wash with water and diethyl ether.
-
Purify the complex by recrystallization or column chromatography (e.g., silica (B1680970) gel with DCM/MeOH gradient).
-
Characterize the final product using NMR, mass spectrometry, and elemental analysis.
Protocol 2: Cell Culture and Maintenance
Materials:
-
A549 human lung carcinoma cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and incubator (37°C, 5% CO₂)
Procedure:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, add trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Protocol 3: Confocal Bioimaging for Dual Emission and Subcellular Localization
Materials:
-
A549 cells seeded on glass-bottom confocal dishes
-
Stock solution of [Ir(bzq)₂(dpa-acr)]⁺ in DMSO (e.g., 1 mM)
-
Complete cell culture medium
-
MitoTracker™ Red CMXRos (for mitochondrial co-localization)
-
Confocal laser scanning microscope with appropriate lasers and filters
Procedure:
-
Seed A549 cells on glass-bottom dishes and allow them to adhere overnight.
-
Prepare a working solution of the Ir(III) complex (e.g., 5 µM) in complete medium.
-
(Optional for co-localization) Add MitoTracker™ Red (e.g., 100 nM) to the cells and incubate for 30 minutes.
-
Remove the medium and add the Ir(III) complex working solution to the cells.
-
Incubate for 1-4 hours at 37°C.
-
Wash the cells twice with warm PBS.
-
Add fresh complete medium to the cells.
-
Image the cells using a confocal microscope.
-
For dual-emission imaging:
-
Excite at ~405 nm to visualize the ligand-based emission (blue-green channel, e.g., 420-480 nm).
-
Excite at ~470 nm to visualize the Ir(III)-based phosphorescence (green-yellow channel, e.g., 500-560 nm).
-
-
For co-localization: Acquire images in the channel for the Ir(III) complex and the red channel for MitoTracker™ Red. Merge the images to assess co-localization.
-
Protocol 4: Photodynamic Therapy (PDT) and Cytotoxicity Assay (MTT)
Materials:
-
A549 cells seeded in a 96-well plate
-
Stock solution of [Ir(bzq)₂(dpa-acr)]⁺ in DMSO
-
Complete cell culture medium
-
Light source with a specific wavelength (e.g., 470 nm LED array)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the Ir(III) complex in complete medium.
-
Replace the medium in the wells with the different concentrations of the Ir(III) complex. Include a "dark" control (no light exposure) and a "light" control (light exposure without the complex).
-
Incubate the plate for 4-6 hours at 37°C.
-
For the "light" treated groups, expose the 96-well plate to a 470 nm light source for a defined period (e.g., 10-30 minutes). The light dose should be optimized for the specific setup.
-
After irradiation, return the plate to the incubator for a further 24-48 hours.
-
After the post-irradiation incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values for both dark and light conditions.
Protocol 5: Detection of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
A549 cells seeded in a 96-well plate or on glass-bottom dishes
-
[Ir(bzq)₂(dpa-acr)]⁺
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Light source (470 nm)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed A549 cells and treat them with the Ir(III) complex as described in the PDT protocol.
-
After the initial incubation with the complex, wash the cells with PBS.
-
Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Expose the cells to 470 nm light for the desired duration.
-
Immediately measure the fluorescence of the oxidized product (DCF) using a fluorescence microscope (Ex/Em ~488/525 nm) or a fluorescence plate reader. Increased green fluorescence indicates higher levels of ROS.
Visualizations
Mechanism of Action
Caption: Mechanism of dual-emissive Ir(III) complexes in bioimaging and PDT.
Experimental Workflow
Caption: Experimental workflow for evaluating dual-emissive Ir(III) complexes.
PDT-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway for PDT-induced apoptosis.
References
- 1. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]
- 2. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices [mdpi.com]
- 4. Photodynamic Treatment Induces an Apoptotic Pathway Involving Calcium, Nitric Oxide, p53, p21-Activated Kinase 2, and c-Jun N-Terminal Kinase and Inactivates Survival Signal in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iridium-Catalyzed C-H Amination for Late-Stage Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of iridium-catalyzed C-H amination in the late-stage functionalization of complex molecules, a critical process in modern drug discovery. This powerful technique allows for the direct introduction of nitrogen-containing functional groups into existing molecular scaffolds, bypassing the need for lengthy de novo synthesis and enabling rapid exploration of the structure-activity relationship (SAR).
Introduction
Late-stage functionalization (LSF) is a transformative strategy in medicinal chemistry that introduces structural modifications at a late step in a synthetic sequence.[1][2] Among LSF reactions, C-H amination has emerged as a particularly valuable tool for installing amine functionalities, which are prevalent in pharmaceuticals. Iridium catalysis has proven to be highly effective for this transformation, demonstrating broad functional group tolerance and offering high regioselectivity, often directed by native functional groups within the substrate.[3][4][5][6] This approach is instrumental in accelerating the generation of diverse compound libraries for hit-to-lead optimization.[7]
Key Advantages of Iridium-Catalyzed C-H Amination in LSF:
-
High Functional Group Tolerance: The methodology is compatible with a wide array of sensitive functional groups commonly found in drug molecules, minimizing the need for protecting group strategies.[3][4][8]
-
Predictable Regioselectivity: The site of amination is often directed by existing functional groups such as carboxylic acids, amides, or heterocycles, allowing for precise control over the modification.[3][5][6]
-
Mild Reaction Conditions: Many protocols proceed under relatively mild conditions, preserving the integrity of complex molecular architectures.[8][9]
-
Efficiency: C-H amination provides a more atom- and step-economical route to aminated products compared to traditional cross-coupling methods that require pre-functionalized starting materials.[10]
Data Presentation
The following tables summarize the quantitative data from representative studies on iridium-catalyzed C-H amination, showcasing the broad substrate scope and efficiency of this methodology.
Table 1: Iridium-Catalyzed ortho-C-H Amination of Benzoic Acids
| Entry | Substrate | Aminating Agent | Product | Yield (%) |
| 1 | Benzoic Acid | TsN₃ | 2-(tosylamino)benzoic acid | 92 |
| 2 | 4-Methoxybenzoic Acid | TsN₃ | 2-(tosylamino)-4-methoxybenzoic acid | 85 |
| 3 | 4-(Trifluoromethyl)benzoic Acid | TsN₃ | 2-(tosylamino)-4-(trifluoromethyl)benzoic acid | 78 |
| 4 | 2-Naphtoic Acid | TsN₃ | 3-(tosylamino)-2-naphthoic acid | 88 |
| 5 | Probenecid | Moz-O₂CN₃ | Aminated Probenecid | 75 |
| 6 | Gemfibrozil | Moz-O₂CN₃ | Aminated Gemfibrozil | 68 |
Yields are for isolated products. Ts = Tosyl, Moz = (p-methoxyphenyl)methyl.
Table 2: Late-Stage C-H Amination of Complex Molecules
| Entry | Substrate | Catalyst System | Aminating Agent | Yield (%) |
| 1 | Betulinic Acid Derivative | [CpIrCl₂]₂/AgOAc | TrocN₃ | 65 |
| 2 | Estrone Derivative | [CpIrCl₂]₂/AgOAc | TrocN₃ | 58 |
| 3 | Paclitaxel | [CpIr(H₂O)₃]SO₄ | Moz-O₂CN₃ | 72 |
| 4 | Lumacaftor | [CpIr(H₂O)₃]SO₄ | Moz-O₂CN₃ | 55 |
| 5 | Repaglinide | [Cp*Ir(H₂O)₃]SO₄ | Moz-O₂CN₃ | 60 |
Yields are for isolated products. Troc = 2,2,2-trichloroethoxycarbonyl, Moz = (p-methoxyphenyl)methyl.
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed ortho-C-H Amination of Benzoic Acids
This protocol is adapted from a procedure utilizing sulfonyl azides as the aminating agent.[3]
Materials:
-
Substituted benzoic acid (1.0 equiv)
-
Sulfonyl azide (B81097) (e.g., tosyl azide, 1.2 equiv)
-
[Cp*IrCl₂]₂ (2.5 mol%)
-
AgNTf₂ (10 mol%)
-
Li₂CO₃ (20 mol%)
-
Acetic acid (AcOH) (2.0 equiv)
-
1,2-Dichloroethane (B1671644) (DCE) (0.2 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the benzoic acid substrate (0.2 mmol, 1.0 equiv), [Cp*IrCl₂]₂ (0.005 mmol, 2.5 mol%), AgNTf₂ (0.02 mmol, 10 mol%), and Li₂CO₃ (0.04 mmol, 20 mol%).
-
The vial is sealed with a septum and purged with nitrogen or argon.
-
Add 1,2-dichloroethane (1.0 mL), followed by acetic acid (0.4 mmol, 2.0 equiv).
-
Add the sulfonyl azide (0.24 mmol, 1.2 equiv).
-
The reaction mixture is stirred at 80 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aminated product.
Protocol 2: High-Throughput Experimentation (HTE) Protocol for Late-Stage C-H Amination
This protocol is a generalized procedure based on HTE methodologies for rapid reaction optimization and substrate screening.[4][11]
Materials:
-
Stock solution of [Cp*Ir(H₂O)₃]SO₄ in a suitable solvent (e.g., 1,2-dichloroethane or 1-methyl-2-pyrrolidinone)
-
Stock solution of the aminating agent (e.g., Moz-O₂CN₃) in the same solvent
-
Stock solution of the substrate in the same solvent
-
96-well plate with appropriate sealing
Procedure:
-
Prepare stock solutions of the catalyst, aminating agent, and substrate at known concentrations.
-
Using an automated liquid handler, dispense the required volumes of the catalyst and aminating agent stock solutions into the wells of the 96-well plate.
-
Dispense the substrate stock solution into the wells to initiate the reactions.
-
Seal the 96-well plate and place it on a heated shaker block at the desired temperature (e.g., 60-100 °C) for a specified time (e.g., 12-24 hours).
-
After the reaction time, the plate is cooled, and an aliquot from each well is diluted for analysis by LC-MS to determine the conversion and identify the product.
-
For promising hits, the reaction can be scaled up for isolation and full characterization of the product.
Protocol 3: Deprotection of the Aminated Product (Moz Group)
The (p-methoxyphenyl)methyl (Moz) protecting group is often used in these aminations and can be removed under various conditions.[4][11]
Acidic Conditions:
-
Dissolve the Moz-protected amine in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The organic layers are dried and concentrated to give the deprotected amine.
Basic Conditions:
-
Dissolve the Moz-protected amine in ethanol.
-
Add an excess of potassium hydroxide (B78521) (KOH).
-
Reflux the mixture for 2-6 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layers are dried and concentrated to yield the free amine.
Hydrogenolysis:
-
Dissolve the Moz-protected amine in a solvent such as methanol (B129727) or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) for 4-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the deprotected amine.
Visualizations
Catalytic Cycle of Iridium-Catalyzed C-H Amination
Caption: Proposed catalytic cycle for directed iridium-catalyzed C-H amination.
Experimental Workflow for Late-Stage Functionalization
Caption: A typical experimental workflow for late-stage C-H amination in drug discovery.
Role of Directing Groups in Regioselectivity
References
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Mitochondria-Targeted Iridium-Based Photosensitizers in Enhanced Photodynamic Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death.[1] Mitochondria, being the powerhouse of the cell and a key regulator of apoptosis, represent an ideal target for PDT to maximize therapeutic efficacy.[2][3] Cyclometalated iridium(III) complexes have emerged as promising photosensitizers due to their unique photophysical and photochemical properties, including high quantum yields, large Stokes shifts, strong resistance to photobleaching, and high cellular permeability.[2][4] By specifically targeting mitochondria, these iridium-based photosensitizers can induce significant oxidative stress within this critical organelle, triggering various cell death pathways and enhancing the overall anti-cancer effect.[3][5]
These application notes provide a comprehensive overview of the use of mitochondria-targeted iridium-based photosensitizers, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for representative mitochondria-targeted iridium-based photosensitizers, providing a comparative overview of their photodynamic efficacy.
Table 1: In Vitro Cytotoxicity and Phototoxicity of Mitochondria-Targeted Iridium Photosensitizers
| Photosensitizer | Cancer Cell Line | Dark IC50 (µM) | Light IC50 (µM) | Phototoxicity Index (PI) | Light Source/Dose | Reference |
| PC9 | HeLa | - | - | 8-fold increase in cytotoxicity | - | [2][4] |
| N-Ir4 | - | - | 2.0 | 24 | Two-photon excitation | [5] |
| Complex 4 | A549 | 43.38 ± 0.14 | 0.39 ± 0.09 | >110 | 470 nm, 10 min | [1] |
| Ir-NPs | Skov3 | > Conc. Tested | 1.24 ± 0.10 | - | White light (400-700 nm), 50 mW/cm², 5 min | [3] |
| 1alip | A549 | - | 4.9 ± 1.0 | - | - | [6] |
| 1blip | A549 | - | 5.9 ± 0.1 | - | - | [6] |
| 1clip | A549 | - | 7.6 ± 0.2 | - | - | [6] |
Table 2: In Vivo Efficacy of Mitochondria-Targeted Iridium Photosensitizers
| Photosensitizer | Tumor Model | Treatment Protocol | Outcome | Reference |
| IR700DX-6T | MDA-MB-231 Xenograft | 5 µM, 16h incubation, LED irradiation | Significant tumor growth inhibition | [7] |
| Ir-NPs | Skov3 Xenograft | Post-injection (24h), white light irradiation (200 mW/cm², 5 min) | Obvious tumor-targeting and excellent antitumor effect | [3] |
| Ir-pbt-Bpa | B16-F10 Melanoma | Irradiation of primary tumor | Strong reduction of both primary and distant tumors | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of mitochondria-targeted iridium-based photosensitizers.
Protocol 1: Synthesis of a Mitochondria-Targeted Iridium(III) Complex
This protocol is a general guideline for the synthesis of a cyclometalated iridium(III) complex with a mitochondria-targeting moiety. Specific reaction conditions may vary depending on the desired ligands.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Cyclometalating ligand (e.g., 2-phenylpyridine)
-
Ancillary ligand with a mitochondria-targeting group (e.g., a triphenylphosphonium-functionalized bipyridine)
-
Solvents (e.g., 2-ethoxyethanol (B86334), water, dichloromethane (B109758), methanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of the Iridium Dimer:
-
In a two-neck round-bottom flask, dissolve IrCl₃·xH₂O and the cyclometalating ligand (2.2 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Deoxygenate the solution by bubbling with argon for 20 minutes.
-
Reflux the mixture under an argon atmosphere for 12-24 hours.
-
Cool the reaction to room temperature. The iridium dimer will precipitate.
-
Collect the precipitate by filtration, wash with methanol (B129727) and diethyl ether, and dry under vacuum.
-
-
Synthesis of the Monomeric Iridium(III) Complex:
-
In a round-bottom flask, suspend the iridium dimer and the ancillary ligand with the mitochondria-targeting group (2.2 equivalents) in a solvent such as dichloromethane or methanol.
-
Stir the mixture at room temperature or reflux for 4-12 hours until the solution becomes clear.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final mitochondria-targeted iridium(III) complex.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized complex using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
Protocol 2: Determination of Mitochondrial Localization
This protocol describes how to confirm the accumulation of the iridium photosensitizer within the mitochondria of cancer cells using fluorescence microscopy.
Materials:
-
Cancer cells (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Mitochondria-targeted iridium photosensitizer
-
MitoTracker™ Green FM or MitoTracker™ Deep Red FM (commercial mitochondrial stain)
-
Hoechst 33342 (nuclear stain)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
Staining:
-
Incubate the cells with the iridium photosensitizer at a predetermined concentration (e.g., 1-10 µM) for a specified time (e.g., 4-6 hours) in the dark.
-
In the last 15-30 minutes of the incubation, add the commercial mitochondrial stain (e.g., MitoTracker™ Green FM, 100 nM) to the culture medium.
-
(Optional) In the final 5-10 minutes, add Hoechst 33342 to stain the nucleus.
-
-
Imaging:
-
Wash the cells three times with PBS to remove any unbound dyes.
-
Add fresh culture medium or PBS to the cells.
-
Visualize the cells using a confocal laser scanning microscope.
-
Acquire images in the respective channels for the iridium complex, the mitochondrial stain, and the nuclear stain.
-
-
Colocalization Analysis:
-
Merge the images from the different channels.
-
Quantify the degree of colocalization between the iridium photosensitizer and the mitochondrial stain using image analysis software (e.g., ImageJ, FIJI). Calculate the Pearson's Correlation Coefficient (PCC), where a value close to +1 indicates strong colocalization.[9]
-
Protocol 3: In Vitro Photodynamic Therapy and Cytotoxicity Assay
This protocol details the procedure for evaluating the phototoxic effect of the iridium photosensitizer on cancer cells.
Materials:
-
Cancer cells
-
96-well plates
-
Cell culture medium
-
Iridium photosensitizer
-
Light source with a specific wavelength corresponding to the absorption of the photosensitizer (e.g., LED array)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the iridium photosensitizer in cell culture medium.
-
Replace the medium in the wells with the photosensitizer solutions. Include a "dark" control group (no light exposure) and a "light" control group (light exposure without photosensitizer).
-
Incubate the plates for a predetermined time (e.g., 4-24 hours) in the dark.
-
-
Irradiation:
-
Wash the cells with PBS to remove the unbound photosensitizer.
-
Add fresh culture medium to each well.
-
Expose the "light" group plates to the light source for a specific duration and at a specific power density. Keep the "dark" group plates in the dark.
-
-
Cell Viability Assay:
-
Incubate the cells for another 24-48 hours.
-
Add the MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values (the concentration of the photosensitizer that inhibits 50% of cell growth) for both the dark and light conditions.
-
Calculate the Phototoxicity Index (PI) as the ratio of the dark IC50 to the light IC50.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to detect the generation of ROS within cells following photodynamic treatment.
Materials:
-
Cancer cells
-
Iridium photosensitizer
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive probes
-
Light source
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat the cells with the iridium photosensitizer as described in Protocol 3.
-
-
Probe Loading:
-
After incubation with the photosensitizer, wash the cells with PBS.
-
Incubate the cells with DCFH-DA (e.g., 10 µM) for 20-30 minutes in the dark.
-
-
Irradiation and Detection:
-
Irradiate the cells with the light source.
-
Immediately after irradiation, measure the fluorescence intensity of the oxidized probe (DCF) using a fluorescence microscope or a flow cytometer. The fluorescence intensity is proportional to the amount of ROS produced.
-
Protocol 5: In Vivo Photodynamic Therapy in a Mouse Tumor Model
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of a mitochondria-targeted iridium photosensitizer. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for tumor implantation
-
Iridium photosensitizer formulated for in vivo administration (e.g., in a solution with DMSO and saline)
-
Light source with a fiber optic for localized delivery
-
Calipers for tumor measurement
Procedure:
-
Tumor Model Establishment:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomly divide the mice into treatment groups:
-
Control (e.g., saline injection)
-
Photosensitizer only (no light)
-
Light only (no photosensitizer)
-
PDT (photosensitizer + light)
-
-
-
Administration and Irradiation:
-
Administer the iridium photosensitizer to the mice in the "Photosensitizer only" and "PDT" groups, typically via intravenous or intraperitoneal injection.
-
After a predetermined time for the photosensitizer to accumulate in the tumor (e.g., 12-24 hours), anesthetize the mice in the "Light only" and "PDT" groups.
-
Irradiate the tumor area with the light source for a specific duration.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Plot the tumor growth curves for each group.
-
Statistically analyze the differences in tumor growth between the treatment groups.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in mitochondria-targeted photodynamic therapy with iridium-based photosensitizers.
Mechanism of Action
Caption: General mechanism of mitochondria-targeted iridium photosensitizers in PDT.
Experimental Workflow for In Vitro Evaluation
Caption: A typical experimental workflow for the in vitro evaluation of photosensitizers.
Signaling Pathway: Apoptosis Induction
Caption: Simplified signaling pathway of apoptosis induced by mitochondria-targeted PDT.
References
- 1. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional AIE iridium (III) photosensitizer nanoparticles for two-photon-activated imaging and mitochondria targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeted iridium-based photosensitizers enhancing photodynamic therapy effect by disturbing cellular redox balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-localized dinuclear iridium(iii) complexes for two-photon photodynamic therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Mitochondria-targeted iridium(III) complexes encapsulated in liposome induce cell death through ferroptosis and gasdermin-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor Mitochondria-targeted Photodynamic Therapy with a Translocator Protein (TSPO)-specific Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mitochondria-localized iridium(iii) photosensitizer for two-photon photodynamic immunotherapy against melanoma - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Luminescent Chemosensors Based on Cyclometalated Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclometalated iridium(III) complexes as luminescent chemosensors for a variety of analytes. Detailed protocols for their synthesis, characterization, and application are included, along with key performance data to guide experimental design.
Introduction to Cyclometalated Iridium(III) Complexes as Chemosensors
Cyclometalated iridium(III) complexes have emerged as a powerful class of phosphorescent probes for chemical sensing.[1][2] Their unique photophysical properties, including high quantum yields, long phosphorescence lifetimes, large Stokes shifts, and tunable emission wavelengths, make them highly advantageous for detecting a wide range of analytes, from metal ions and anions to small molecules and biomolecules.[3][4][5] The octahedral structure of these complexes provides a versatile scaffold for the rational design of chemosensors by incorporating specific recognition units into their ligand frameworks.[4] The interaction of the target analyte with the recognition moiety modulates the photophysical properties of the iridium(III) complex, resulting in a detectable change in luminescence, often referred to as a "switch-on" or "switch-off" response.[5]
Key Advantages:
-
High Sensitivity: The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing, leading to intense and long-lived phosphorescence, which allows for high signal-to-noise ratios.[1][6]
-
Tunability: The emission wavelengths of iridium(III) complexes can be readily tuned from the visible to the near-infrared (NIR) region by modifying the cyclometalating and ancillary ligands.[5]
-
Large Stokes Shifts: These complexes typically exhibit large separations between their excitation and emission maxima, which minimizes self-quenching and background interference.[3]
-
Long Luminescence Lifetimes: Their long-lived phosphorescence allows for time-resolved detection techniques, which can effectively eliminate short-lived background fluorescence and autofluorescence from biological samples.[5]
Application Note 1: Detection of Heavy Metal Ions (e.g., Hg²⁺)
Principle: Iridium(III) complexes functionalized with a specific recognition unit for mercury ions (Hg²⁺) can act as highly selective and sensitive chemosensors. The interaction between the complex and Hg²⁺ often leads to a significant change in the luminescence of the complex, allowing for quantitative detection. For example, a "switch-on" response can be achieved where the complex is initially non-luminescent and becomes highly luminescent upon binding to Hg²⁺.[7]
Quantitative Data Summary:
| Complex Type | Analyte | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | Ref. |
| [Ir(dfppy)₂(dnbpy)]⁺ | Hg²⁺ | low-micromolar | - | < 5 min | [7] |
| Sulfur-containing Ir(III) complex | Hg²⁺ | 1.04 µM | - | - | [8] |
| (pbi)₂Ir(mtpy) | Hg²⁺ | 0.25 µM | - | - | [8] |
Experimental Protocols:
1. Synthesis of a Representative Iridium(III) Complex for Hg²⁺ Detection:
This protocol describes the synthesis of a generic cationic iridium(III) complex of the type [Ir(C^N)₂(N^N)]PF₆.
-
Step 1: Synthesis of the Iridium(III) Chloro-Bridged Dimer, [Ir(C^N)₂Cl]₂
-
Combine iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O, 1 equivalent) and the cyclometalating ligand (e.g., 2-phenylpyridine, ppy, 2.5 equivalents) in a 3:1 mixture of 2-ethoxyethanol (B86334) and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 110-120 °C and reflux under a nitrogen atmosphere for 12-24 hours.
-
Cool the mixture to room temperature. The chloro-bridged dimer will precipitate as a solid.
-
Collect the solid by filtration, wash with methanol (B129727) and diethyl ether, and dry under vacuum.
-
-
Step 2: Synthesis of the Final Iridium(III) Complex, [Ir(C^N)₂(N^N)]PF₆
-
Dissolve the iridium(III) chloro-bridged dimer (1 equivalent) and the ancillary N^N ligand (e.g., a bipyridine functionalized with a mercury-binding moiety, 2.2 equivalents) in a suitable solvent such as a 1:1 mixture of dichloromethane (B109758) and methanol.
-
Reflux the mixture under a nitrogen atmosphere for 4-12 hours.
-
Cool the reaction to room temperature and add a saturated aqueous solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) to precipitate the final product.
-
Collect the solid by filtration, wash with water and diethyl ether, and then purify by column chromatography on silica (B1680970) gel or by recrystallization.
-
2. Luminescence Titration for Hg²⁺ Detection:
-
Prepare a stock solution of the iridium(III) complex (e.g., 1 mM in DMSO or acetonitrile).
-
Prepare a series of solutions containing a fixed concentration of the iridium(III) complex (e.g., 10 µM) in a suitable buffer (e.g., HEPES or Tris buffer, pH 7.4).
-
Prepare a stock solution of the analyte (e.g., HgCl₂ in water).
-
Add increasing concentrations of the Hg²⁺ solution to the solutions of the iridium complex.
-
After a short incubation period (e.g., 5-10 minutes), record the luminescence emission spectrum of each solution using a spectrofluorometer at a specific excitation wavelength.
-
Plot the luminescence intensity at the emission maximum as a function of the Hg²⁺ concentration.
3. Determination of the Limit of Detection (LOD):
The LOD can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement (the luminescence of the complex without the analyte) and k is the slope of the linear portion of the calibration curve (luminescence intensity vs. analyte concentration) at low concentrations.
Signaling Pathway Diagram:
Caption: Signaling pathway for a "switch-on" Hg²⁺ sensor.
Application Note 2: Detection of Anions (e.g., Cyanide)
Principle: Cyclometalated iridium(III) complexes can be designed to selectively detect anions like cyanide (CN⁻). The sensing mechanism often involves a specific chemical reaction between the analyte and the ligand of the complex, leading to a distinct change in the luminescence properties. For example, the addition of cyanide to an aldehyde group on the ligand can form a cyanohydrin, which alters the electronic properties of the complex and results in a ratiometric change in emission.[9]
Quantitative Data Summary:
| Complex Type | Analyte | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | Ref. |
| [Ir(ppy)₂(phen-CHO)]⁺ | CN⁻ | 1.23 µM | - | < 2 min | [9] |
Experimental Protocols:
1. Synthesis of an Aldehyde-Functionalized Iridium(III) Complex:
The synthesis follows the general two-step procedure described in Application Note 1, using an ancillary ligand containing an aldehyde group, such as 1,10-phenanthroline-5-carbaldehyde.
2. Ratiometric Luminescence Detection of Cyanide:
-
Prepare a stock solution of the aldehyde-functionalized iridium(III) complex in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of solutions with a fixed concentration of the complex (e.g., 20 µM) in a mixed solvent system (e.g., 95:5 acetonitrile/water).[9]
-
Prepare a stock solution of sodium cyanide (NaCN) in water.
-
Add increasing amounts of the cyanide solution to the complex solutions.
-
Record the emission spectra. A ratiometric sensor will show a decrease in emission at one wavelength and a simultaneous increase at another wavelength.
-
Plot the ratio of the emission intensities at the two wavelengths against the cyanide concentration.
Experimental Workflow Diagram:
Caption: Workflow for ratiometric detection of cyanide.
Application Note 3: Live Cell Imaging and Sensing
Principle: The cell-permeable nature and bright phosphorescence of certain cyclometalated iridium(III) complexes make them excellent probes for live cell imaging.[1] They can be designed to target specific organelles or to respond to changes in the intracellular environment, such as pH or the concentration of specific biomolecules.
Experimental Protocols:
1. Live Cell Staining and Imaging:
-
Culture cells (e.g., HeLa cells) on glass-bottom dishes or coverslips to the desired confluency (e.g., 60-80%).
-
Prepare a stock solution of the iridium(III) complex (e.g., 1 mM in DMSO).
-
Prepare a working solution of the complex by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the staining solution containing the iridium(III) complex to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.
-
Wash the cells twice with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the stained cells using a confocal laser scanning microscope equipped with the appropriate laser line for excitation and emission filters. For time-resolved imaging, use a system capable of time-gated detection.
2. Intracellular pH Sensing:
-
Follow the cell staining protocol above using a pH-sensitive iridium(III) complex.
-
To calibrate the intracellular pH response, prepare a set of calibration buffers with known pH values (e.g., ranging from pH 4.0 to 8.0).
-
After staining, treat the cells with a nigericin/monensin solution in the calibration buffers to equilibrate the intracellular and extracellular pH.
-
Acquire luminescence images or lifetime measurements for cells in each calibration buffer.
-
Generate a calibration curve by plotting the luminescence intensity ratio (for ratiometric probes) or the phosphorescence lifetime against the pH of the buffer.
-
Measure the luminescence of the probe in cells under experimental conditions and determine the intracellular pH using the calibration curve.
Logical Relationship Diagram:
Caption: Logical flow for live cell imaging and sensing.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphorescent Sensor Based on Iridium(III) Complex with Aggregation-Induced Emission Activity for Facile Detection of Volatile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luminescent chemosensors by using cyclometalated iridium(iii) complexes and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Selective and Non-Reaction Based Chemosensor for the Detection of Hg2+ Ions Using a Luminescent Iridium(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An Efficient Probe of Cyclometallated Phosphorescent Iridium Complex for Selective Detection of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Photoluminescence Quantum Yield in Blue Phosphorescent Iridium(III) Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of blue phosphorescent Iridium(III) complexes. Our goal is to help you improve the photoluminescence quantum yield (PLQY) of your materials.
Frequently Asked Questions (FAQs)
Q1: What is Photoluminescence Quantum Yield (PLQY) and why is it critical for my blue iridium(III) complex?
A1: Photoluminescence Quantum Yield (PLQY) is a measure of the efficiency of the photoluminescence process.[1][2] It is the ratio of the number of photons emitted to the number of photons absorbed by a material.[2][3] A high PLQY is crucial for applications such as organic light-emitting diodes (OLEDs) because it directly correlates with the brightness and efficiency of the device.[2] For blue phosphorescent emitters, achieving a high PLQY is particularly challenging but essential for the development of energy-efficient displays and lighting.[4][5]
Q2: What are the main factors that limit the PLQY of blue phosphorescent iridium(III) complexes?
A2: Several factors can limit the PLQY of blue iridium(III) complexes:
-
Dominance of Non-Radiative Decay Pathways: The primary cause of low PLQY is the prevalence of non-radiative decay pathways that compete with phosphorescence. A key culprit is the presence of low-lying, non-emissive metal-centered (³MC) excited states.[6][7] Thermal deactivation from the emissive triplet state to these ³MC states leads to a significant loss of energy as heat instead of light.
-
Vibrational Quenching: Molecular vibrations can lead to non-radiative relaxation. Complexes with less rigid structures are more susceptible to this, as vibrational modes can dissipate the excited state energy.
-
Concentration Quenching and Triplet-Triplet Annihilation (TTA): At high concentrations or high excitation densities, two excited triplet-state molecules can interact, with one returning to the ground state without emitting a photon.[8] This process, known as triplet-triplet annihilation, is a significant cause of efficiency roll-off in OLEDs.[8]
-
Impurity Quenching: The presence of impurities, such as residual solvents or unreacted starting materials, can quench the phosphorescence.
-
Environmental Factors: The polarity of the surrounding medium (solvent or host matrix) can influence the energy levels of the excited states and affect the PLQY.
Q3: How does ligand design influence the PLQY of blue iridium(III) complexes?
A3: Ligand design is the most critical tool for enhancing the PLQY of blue iridium(III) complexes. Key strategies include:
-
Employing Strong-Field Ligands: Ancillary ligands with strong ligand fields, such as N-heterocyclic carbenes (NHCs), cyanides, and isocyanides, are crucial.[6][7] These ligands raise the energy of the deleterious d-d* (³MC) states, thereby reducing thermal deactivation from the emissive ³MLCT/³LLCT states.[4][6]
-
Tuning HOMO/LUMO Levels: To achieve blue emission, a large HOMO-LUMO gap is necessary.[7] This is typically achieved by:
-
Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring of the cyclometalating ligand to stabilize the Highest Occupied Molecular Orbital (HOMO).[9]
-
Introducing electron-donating groups on the pyridine (B92270) ring to destabilize the Lowest Unoccupied Molecular Orbital (LUMO).[9]
-
-
Increasing Molecular Rigidity: Incorporating rigid ligands or bulky substituents can suppress vibrational quenching mechanisms and improve PLQY.[10][11]
Q4: What are the common methods for measuring PLQY?
A4: There are two primary methods for measuring PLQY:
-
The Comparative Method (or Relative Method): This technique involves comparing the emission intensity and absorbance of the sample to a well-characterized standard with a known PLQY.[2] While accessible with a standard spectrofluorometer, this method's accuracy is highly dependent on the choice of the standard and ensuring identical measurement conditions.[2]
-
The Absolute Method: This is the more direct and versatile method, especially for solid-state samples like thin films.[2][3] It uses an integrating sphere to collect all the light scattered and emitted by the sample.[3][12] The PLQY is calculated by dividing the number of emitted photons by the number of absorbed photons.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low PLQY in a newly synthesized complex | 1. Dominant non-radiative decay via ³MC states. | 1. Redesign the complex using stronger-field ancillary ligands (e.g., NHCs, cyanides) to raise the energy of the ³MC states.[6][7] |
| 2. Presence of impurities from synthesis. | 2. Purify the complex thoroughly using techniques like column chromatography and recrystallization. Confirm purity with ¹H NMR, mass spectrometry, and elemental analysis.[9][13] | |
| 3. Molecular structure allows for significant vibrational quenching. | 3. Introduce bulky or rigid groups to the ligands to restrict vibrational modes.[11] | |
| Emission color is not blue or is red-shifted | 1. Insufficient HOMO-LUMO gap. | 1. Modify the cyclometalating ligand by adding electron-withdrawing groups (e.g., fluorine atoms) to the phenyl ring.[9] |
| 2. Aggregation-induced red-shift at high concentrations. | 2. Measure the PL spectrum at various concentrations to check for shifts. Introduce bulky substituents to the ligands to prevent π-π stacking.[11] | |
| PLQY decreases significantly in the solid state (thin film) | 1. Aggregation-Caused Quenching (ACQ). | 1. Incorporate sterically bulky groups into the ligand structure to prevent intermolecular interactions.[14] |
| 2. Mismatch with the host material in an OLED device. | 2. Ensure proper energy level alignment between the iridium complex (guest) and the host material to facilitate efficient energy transfer. | |
| Inconsistent PLQY measurements | 1. Instrumental errors or incorrect measurement parameters. | 1. For absolute PLQY measurements, ensure the integrating sphere is properly calibrated. For the comparative method, use a suitable reference standard with an emission profile close to your sample's.[2] |
| 2. Sample degradation under excitation. | 2. Check the photostability of your complex. Reduce the excitation power or exposure time during measurement. | |
| 3. Presence of oxygen (for solution measurements). | 3. Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before measurement, as oxygen can quench triplet states. |
Quantitative Data Summary
The following tables summarize the photophysical properties of some representative blue phosphorescent Iridium(III) complexes reported in the literature.
Table 1: Photophysical Properties of Selected Blue Iridium(III) Complexes
| Complex | Emission Max (nm) | PLQY (%) | Excited-State Lifetime (µs) | Reference |
| (dfdmappy)₂Ir(phim) (Ir1) | Not specified | 91 | 1.10 | [4] |
| (dfdmapypy)₂Ir(phim) (Ir2) | Not specified | 60 | 3.33 | [4] |
| Ir-dfpMepy-CN | 440, 466 | 84 ± 5 | Not specified | [15] |
| --INVALID-LINK-- | 459 (in MeCN) | 90 | Not specified | [14] |
| FIrpic | Not specified | ~100 (in some hosts) | ~1-2 | [16] |
Experimental Protocols
Protocol 1: General Synthesis of a Heteroleptic Blue Phosphorescent Ir(III) Complex
This protocol provides a general procedure for the synthesis of a heteroleptic complex of the type (C^N)₂Ir(L^X), where C^N is a cyclometalating ligand and L^X is an ancillary ligand.
Step 1: Synthesis of the Iridium(III) Chloro-Bridged Dimer, [(C^N)₂Ir(µ-Cl)]₂
-
In a round-bottom flask, combine Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) (1 equivalent) and the cyclometalating ligand (2.5 equivalents).
-
Add a 3:1 mixture of 2-ethoxyethanol (B86334) and water as the solvent.
-
Heat the mixture to reflux under a nitrogen atmosphere for 8-12 hours.
-
Cool the reaction mixture to room temperature. The solid product that precipitates is the chloro-bridged dimer.
-
Collect the solid by filtration, wash with methanol (B129727) and then hexane, and dry under vacuum.
Step 2: Synthesis of the Final Heteroleptic Complex, (C^N)₂Ir(L^X)
-
In a separate flask, dissolve the chloro-bridged dimer [(C^N)₂Ir(µ-Cl)]₂ (1 equivalent) and the ancillary ligand (2.2 equivalents) in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and ethanol).[9]
-
Stir the mixture at room temperature or reflux for 16-24 hours under a nitrogen atmosphere.[9]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final complex.[9]
-
Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: Absolute PLQY Measurement using an Integrating Sphere
This protocol outlines the steps for measuring the absolute PLQY of a thin film sample.
Equipment: A spectrofluorometer equipped with an integrating sphere, an excitation light source (e.g., xenon lamp or laser), and a detector (e.g., CCD).
Procedure:
-
Blank Measurement (Reference):
-
Place a blank substrate (identical to the one used for the sample film) in the integrating sphere.
-
Illuminate the blank substrate with monochromatic light from the excitation source.
-
Record the spectrum of the scattered excitation light. This gives the reference spectrum, I_ref.
-
-
Sample Measurement:
-
Place the sample film in the integrating sphere at a slight angle to avoid direct reflection into the detector.[1]
-
Illuminate the sample with the same monochromatic light at the same intensity.
-
Record the resulting spectrum, which will contain both the scattered excitation light and the emitted phosphorescence. This is the sample spectrum, I_sample.
-
-
Calculation:
-
The number of absorbed photons is proportional to the difference in the integrated intensity of the excitation peak between the reference and sample spectra.
-
The number of emitted photons is proportional to the integrated intensity of the emission peak in the sample spectrum.
-
The PLQY (Φ) is calculated using the formula: Φ = (Number of emitted photons) / (Number of absorbed photons)
-
Visualizations
Caption: Troubleshooting workflow for low PLQY in Ir(III) complexes.
References
- 1. ossila.com [ossila.com]
- 2. azom.com [azom.com]
- 3. horiba.com [horiba.com]
- 4. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in using strong-field ancillary ligands to support blue-emitting iridium(iii) and platinum(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in using strong-field ancillary ligands to support blue-emitting iridium( iii ) and platinum( ii ) complexes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02300A [pubs.rsc.org]
- 8. pure.tue.nl [pure.tue.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of bulky substituents on the photophysical properties of homoleptic iridium(iii) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. enlitechnology.com [enlitechnology.com]
- 13. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilised bright blue-emitting iridium complexes for solution processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Design of Iridium Phosphors with Pyridinylphosphinate Ligands for High-Efficiency Blue Organic Light-emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the synthesis of facial and meridional isomers of tris-cyclometalated Ir(III) complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of facial (fac) and meridional (mer) isomers of tris-cyclometalated Ir(III) complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Synthesis & Isomer Control
Q1: My reaction is resulting in a mixture of fac and mer isomers. How can I selectively synthesize the fac isomer?
A1: The facial (fac) isomer is the thermodynamically more stable product and its formation is favored at higher temperatures.[1][2] To selectively synthesize the fac isomer, consider the following:
-
Reaction Temperature: Increase the reaction temperature. Many syntheses of fac-Ir(ppy)₃ and similar complexes are performed at temperatures above 200 °C.[3]
-
Reaction Time: Prolonged reaction times at elevated temperatures can promote the conversion of the initially formed mer isomer to the more stable fac isomer.[4]
-
Solvent Choice: High-boiling point solvents like glycerol (B35011) or ethylene (B1197577) glycol are often used to achieve the necessary high temperatures for fac isomer formation.
-
Starting Materials: Using chloro-bridged dimers, such as [Ir(C^N)₂Cl]₂, as precursors and reacting them with the third equivalent of the ligand at high temperatures predominantly yields the fac isomer.[5]
Q2: How can I favor the formation of the meridional (mer) isomer?
A2: The meridional (mer) isomer is the kinetically favored product, and its synthesis is typically achieved under milder conditions.[1][2][5][6] To favor the formation of the mer isomer:
-
Lower Reaction Temperature: Conduct the reaction at lower temperatures, for example, between 140-150 °C.[5]
-
Shorter Reaction Time: Shorter reaction times can help isolate the kinetic product before it has a chance to isomerize to the fac form.
-
Acid-Base Induced Isomerization: A recently developed method involves the treatment of a fac isomer with an acid (like trifluoroacetic acid, TFA) followed by a base (like triethylamine (B128534), NEt₃) to quantitatively convert it to the mer isomer.[7][8][9] This method is fast and occurs at room temperature.
Low Yield & Purity Issues
Q3: The overall yield of my Ir(III) complex is very low. What are the common causes and solutions?
A3: Low yields can be attributed to several factors. Here are some common issues and how to address them:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using techniques like Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the temperature or extending the reaction time.
-
Sub-optimal Stoichiometry: The ratio of the iridium precursor to the cyclometalating ligand is crucial. An excess of the ligand is often used to drive the reaction to completion.
-
Poor Solubility of Precursors: The iridium chloride starting material and intermediate dimers can have low solubility in some organic solvents, hindering the reaction.[4] Using a solvent system that can effectively dissolve the reactants is important. Mechanochemical methods, such as ball milling, have been shown to be effective for poorly soluble reactants and can improve yields.[4]
-
Product Loss During Workup and Purification: Tris-cyclometalated Ir(III) complexes can be lost during extraction and chromatography steps. Ensure efficient extraction and choose an appropriate purification method. For some complexes, purification by sublimation or careful recrystallization might be more effective than column chromatography.[10]
Q4: I am having difficulty separating the fac and mer isomers. What are the recommended purification techniques?
A4: The separation of fac and mer isomers can be challenging due to their similar polarities.
-
Column Chromatography: While difficult, separation by column chromatography on silica (B1680970) gel is sometimes possible. A careful selection of the eluent system is critical.
-
Preparative Thin Layer Chromatography (TLC): For small-scale separations, preparative TLC can be an effective method to isolate pure isomers.[11]
-
Fractional Recrystallization: Taking advantage of potential differences in the solubility of the isomers in certain solvents can allow for their separation by fractional recrystallization.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns have been successfully used for the separation of enantiomers of chiral Ir(III) complexes, and similar techniques may be adapted for the separation of geometric isomers.[8]
Isomer Interconversion
Q5: Can I convert an already synthesized mer isomer to the fac isomer?
A5: Yes, the mer isomer can be converted to the more stable fac isomer.[5][6] This can be achieved through:
-
Thermal Isomerization: Heating a solution of the mer isomer in a high-boiling point solvent will promote its conversion to the fac isomer.[8]
-
Photochemical Isomerization: Irradiation of a solution of the mer isomer with light can also induce its conversion to the fac isomer.[6][7]
Q6: Is it possible to convert the fac isomer to the mer isomer?
A6: Yes, while the fac isomer is thermodynamically more stable, it can be converted to the mer isomer using a specific chemical treatment. This is achieved by reacting the fac isomer with an acid, which leads to the protonation of one of the cyclometalated ligands and the opening of the chelate ring. Subsequent treatment with a base results in the formation of the kinetically favored mer isomer.[7][8][9]
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Formation
| Parameter | Condition for fac-isomer | Condition for mer-isomer | Reference(s) |
| Temperature | High (e.g., > 200 °C) | Low (e.g., 140-150 °C) | [2][3][5] |
| Reaction Time | Long | Short | [4] |
| Thermodynamic Control | Favored | Not favored | [1][2] |
| Kinetic Control | Not favored | Favored | [1][2][5][6] |
| Post-synthesis | Thermal/Photochemical isomerization from mer | Acid-base treatment of fac | [5][6][7][8][9] |
Experimental Protocols
Protocol 1: Synthesis of fac-tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃)
This protocol is a generalized procedure based on common literature methods favoring the thermodynamically stable facial isomer.
-
Reactants:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)
-
2-phenylpyridine (ppy) (typically 3-4 equivalents per Ir)
-
High-boiling point solvent (e.g., glycerol, ethylene glycol)
-
-
Procedure: a. To a reaction vessel equipped with a condenser and a magnetic stirrer, add Iridium(III) chloride hydrate, 2-phenylpyridine, and the solvent. b. The reaction mixture is degassed and then heated to a high temperature (e.g., 220-250 °C) under an inert atmosphere (e.g., Nitrogen or Argon). c. The reaction is maintained at this temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC. d. After cooling to room temperature, the reaction mixture is poured into a beaker of cold water to precipitate the crude product. e. The precipitate is collected by filtration, washed with water and then with a non-polar solvent like hexane (B92381) to remove excess ligand. f. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure fac-Ir(ppy)₃.
Protocol 2: Synthesis of mer-tris(2-phenylpyridinato)iridium(III) (mer-Ir(ppy)₃) via Kinetic Control
This protocol is a generalized procedure for the synthesis of the kinetically favored meridional isomer.
-
Reactants:
-
Dichloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂
-
2-phenylpyridine (ppy) (2 equivalents per dimer)
-
Solvent (e.g., glycerol)
-
-
Procedure: a. To a reaction vessel, add [Ir(ppy)₂Cl]₂, 2-phenylpyridine, and the solvent. b. The mixture is heated to a moderate temperature (e.g., 140-150 °C) under an inert atmosphere.[5] c. The reaction is maintained at this temperature for a shorter duration compared to the fac synthesis. d. The workup and purification are similar to the fac-isomer synthesis, with care taken to avoid high temperatures that could cause isomerization.
Protocol 3: Acid-Base Induced fac to mer Isomerization
This protocol describes the conversion of the fac isomer to the mer isomer at room temperature.[7][8][9]
-
Reactants:
-
fac-Ir(ppy)₃
-
Dichloromethane (DCM) as solvent
-
Trifluoroacetic acid (TFA)
-
Triethylamine (NEt₃)
-
-
Procedure: a. Dissolve the fac-Ir(ppy)₃ in dichloromethane. b. Add an excess of trifluoroacetic acid (e.g., 10 equivalents) to the solution and stir for a few minutes. c. Add a slight excess of triethylamine (e.g., 10.5 equivalents) to the solution. d. The conversion to the mer isomer is typically rapid and can be monitored by ¹H NMR spectroscopy. e. The resulting mer-Ir(ppy)₃ can be isolated by removing the solvent and purifying the residue.
Visualizations
Caption: Synthetic pathways to fac and mer isomers of tris-cyclometalated Ir(III) complexes.
Caption: Troubleshooting decision tree for optimizing isomer synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid-base-induced fac → mer isomerization of luminescent iridium(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid-base-induced fac → mer isomerization of luminescent iridium( iii ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02808E [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Iridium(III) Complexes in OLED Devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Iridium(III) complexes in Organic Light-Emitting Diode (OLED) device fabrication and testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ir(III) complexes in OLEDs?
A1: Ir(III) complexes in OLEDs primarily degrade through several intrinsic and extrinsic mechanisms. Intrinsic degradation involves processes originating from the materials themselves under electrical operation. Key pathways include:
-
Excited-State Instability: The triplet excited state of the Ir(III) complex can be inherently unstable, leading to molecular rearrangement or fragmentation.[1] This is particularly problematic for high-energy blue emitters.[2][3]
-
Ligand Dissociation: High-energy excitons and polarons generated during device operation can possess enough energy to break the metal-ligand bonds, leading to the formation of non-emissive species.[1][2]
-
Bimolecular Annihilation: At high brightness levels, interactions between two excited triplet states (triplet-triplet annihilation, TTA) or between a triplet exciton (B1674681) and a polaron (triplet-polaron annihilation, TPA) can create highly energetic states that accelerate the degradation of the emitter or host molecules.[2][4]
-
Isomerization: Heteroleptic Ir(III) complexes can exist as facial (fac) and meridional (mer) isomers. Thermal stress during fabrication or operation can cause isomerization to a less stable or efficient form, negatively impacting device performance.[5][6]
Extrinsic degradation is caused by external factors such as exposure to moisture and oxygen, which can create non-emissive dark spots and reduce device lifetime through oxidation.[4][7]
Q2: My blue phosphorescent OLED (PHOLED) has a very short operational lifetime compared to my red and green devices. Why is this the case?
A2: The shorter lifetime of blue PHOLEDs is a well-documented challenge and stems from several factors related to their higher energy emission:
-
Higher Photon Energy: Blue photons have higher energy than red or green photons. This excess energy can accelerate the degradation of the organic materials within the device.[2]
-
Accessibility of Non-Radiative States: Blue emitters require a high-energy triplet state (T1). This proximity to higher-lying, non-emissive metal-centered (MC) d-d excited states makes it easier for the molecule to transition into these quenching states through thermal population, leading to non-radiative decay and molecular instability.[3][8]
-
Weaker Metal-Ligand Bonds: The ligands required to achieve blue emission can sometimes lead to inherently weaker metal-ligand bonds, making them more susceptible to dissociation during device operation.[2]
-
Exciton-Induced Degradation: The high-energy excitons in blue devices are more likely to induce photochemical degradation of both the iridium complex and the surrounding host material.[3]
Q3: What is "efficiency roll-off" and how can I mitigate it?
A3: Efficiency roll-off is the decrease in quantum efficiency of an OLED as the driving current density (and thus brightness) increases. This is a significant issue for Ir(III) complex-based PHOLEDs. The primary causes are:
-
Triplet-Triplet Annihilation (TTA): As current density rises, the concentration of triplet excitons on the emitter molecules increases. When two triplet excitons meet, one or both can be quenched non-radiatively.[2][4]
-
Triplet-Polaron Annihilation (TPA): An interaction between a triplet exciton and a charge carrier (polaron) can also lead to non-radiative quenching.[2]
-
Charge Imbalance: An imbalance of holes and electrons in the emissive layer can lead to excess charge carriers that contribute to quenching or degradation.[2]
To mitigate efficiency roll-off, consider the following strategies:
-
Host Material Selection: Use host materials with high triplet energies and good charge transport properties to confine excitons effectively and maintain charge balance.
-
Device Architecture: Employing graded emissive layer architectures or using multiple emissive layers can broaden the recombination zone, reducing the local exciton concentration.
-
Emitter Molecular Design: Designing Ir(III) complexes with shorter excited-state lifetimes can reduce the probability of TTA and TPA events occurring.[9]
Troubleshooting Guides
Issue 1: Rapid Decrease in Luminance and External Quantum Efficiency (EQE)
Your device initially performs well but shows a rapid decline in brightness and efficiency under continuous operation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Operate the device in a completely dark, inert environment (e.g., nitrogen-filled glovebox). Compare its lifetime to a device operated in air. | If the lifetime significantly improves in the inert atmosphere, degradation is likely accelerated by oxygen or moisture.[4] Improve device encapsulation. |
| Material Instability | Perform thermogravimetric analysis (TGA) on the Ir(III) complex to check its decomposition temperature (Td). | A low Td (e.g., below 350°C) suggests the material may not withstand the temperatures of vacuum deposition or device operation.[10][11] Synthesize a more thermally robust complex. |
| Host-Guest Mismatch | Ensure the triplet energy of the host material is significantly higher than that of the Ir(III) dopant to prevent reverse energy transfer. | Proper energy level alignment will ensure efficient and stable emission from the dopant. |
| Ligand Dissociation | After device failure, carefully de-encapsulate the device and analyze the emissive layer using techniques like HPLC-MS to identify degradation products. | Detection of species corresponding to the loss of a ligand confirms dissociation as a key degradation pathway.[1] This points to a need for stronger ligand design. |
Issue 2: Color Shift During Operation
The emission color of your OLED changes over time, for example, shifting from deep blue to sky-blue.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of the Emitter | The primary emitter degrades into a species with a different emission profile. | Analysis of the electroluminescence (EL) spectrum over time will show the emergence of new peaks corresponding to the degradation product. |
| Degradation of the Host | The host material degrades, and its degradation product is emissive, or it alters the energy landscape for the Ir(III) complex. | This can be complex to diagnose. Compare the operational stability of the same emitter in different, highly stable host materials. |
| Shift in Recombination Zone | Charge carrier mobilities in different layers change with aging, causing the electron-hole recombination zone to shift into an adjacent layer with a different emission color. | This is a device architecture issue. Modify the layer thicknesses or insert charge-blocking layers to confine the recombination zone within the intended emissive layer. |
Data Presentation: Stability of Representative Ir(III) Complexes
The following table summarizes the performance and stability data for various Ir(III) complexes reported in the literature. This data can serve as a benchmark for your experimental results.
| Complex Name/Class | Emission Color | Max EQE (%) | Max Current Eff. (cd A⁻¹) | Max Brightness (cd m⁻²) | Stability Metric (LTx) | Reference |
| Ir-3 (phenothiazine unit) | Red | 18.1 | 23.71 | 22,480 | Not Specified | [11] |
| (pyidcz)₂Ir(tmd) | Sky-Blue | 21.2 | 69.2 | 39,123 | ηc of 60.0 at 10k cd m⁻² | [9] |
| (tfpyidcz)₂Ir(tmd) | Green-Yellow | 24.0 | 78.4 | 31,714 | ηc of 71.4 at 10k cd m⁻² | [9] |
| Green Fluorescent OLED with Ir sensitizer (B1316253) | Green | - | - | - | LT₈₀ of 2080 h | [12] |
| mer-PhP (NHC ligand) | Blue | 16.1 | - | - | Not Specified | [6] |
Note: Device lifetimes and efficiencies are highly dependent on the full device stack, fabrication conditions, and measurement parameters. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Evaluation of Photostability in Solution
This protocol allows for a quick assessment of the intrinsic stability of an Ir(III) complex under light exposure.
-
Sample Preparation:
-
Prepare dilute solutions (e.g., 10⁻⁵ M) of the Ir(III) complex in an inert solvent like toluene (B28343) and a halogenated solvent like dichloromethane (B109758) (CH₂Cl₂).[1]
-
Prepare a third sample by spin-coating the complex into a polymer matrix (e.g., PMMA) on a glass substrate.[1]
-
-
Experimental Setup:
-
Place the samples in a controlled environment. For solution tests, use standard chromatography glass vials.
-
Use a high-power LED (e.g., 400 nm, 350 mW) to irradiate the samples, exciting the MLCT absorption band.[1]
-
-
Data Collection:
-
Periodically measure the UV-Vis absorption or photoluminescence (PL) intensity of the samples.
-
Plot the normalized absorbance/PL intensity versus irradiation time.
-
-
Analysis:
Protocol 2: Measuring Operational Lifetime of a Fabricated OLED
This protocol details the standard method for assessing the long-term performance and stability of a completed OLED device.
-
Device Fabrication:
-
Fabricate the OLED in a multilayer configuration using thermal evaporation or solution processing under an inert atmosphere. A typical structure is: ITO / Hole Transport Layer (HTL) / Emissive Layer (EML: host doped with Ir(III) complex) / Electron Transport Layer (ETL) / LiF / Al.[10]
-
-
Encapsulation:
-
Properly encapsulate the device using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric oxygen and moisture.
-
-
Testing Setup:
-
Place the device in a testing chamber equipped with a source measure unit (SMU) and a photodetector (e.g., a calibrated silicon photodiode).
-
-
Measurement:
-
Apply a constant DC current density to the device to achieve a specified initial luminance (e.g., 1000 cd/m²).
-
Continuously monitor the luminance and voltage over time.
-
-
Data Analysis:
-
Plot the normalized luminance versus time.
-
The operational lifetime is typically defined as the time it takes for the luminance to drop to a certain percentage of its initial value, such as 95% (LT₉₅), 80% (LT₈₀), or 50% (LT₅₀).[3] An increase in driving voltage over time also indicates device degradation.[4]
-
Visualizations
Caption: Key degradation pathways for Ir(III) complexes in OLEDs.
Caption: A logical workflow for troubleshooting OLED stability issues.
Caption: Experimental workflow for stability analysis of Ir(III) complexes.
References
- 1. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Homoleptic purine-based NHC iridium(iii) complexes for blue OLED application: impact of isomerism on photophysical properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient organic light-emitting diodes based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole derivatives with narrow emission bandwidths and low efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. ursi.org [ursi.org]
- 11. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient green fluorescent organic light-emitting diodes with extended lifetimes by exploiting an iridium complex as a sensitizer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
purification of chiral Iridium(III) complexes using supercritical fluid chromatography
Welcome to the technical support center for the purification of chiral Iridium(III) complexes using Supercritical Fluid Chromatography (SFC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the SFC purification of chiral Iridium(III) complexes.
Problem: Poor or No Enantiomeric Resolution
Q1: I am not seeing any separation between the enantiomers of my Iridium(III) complex. What are the likely causes and how can I fix this?
A1: Achieving enantiomeric separation for chiral metal complexes can be challenging. Several factors could be contributing to the lack of resolution. Here’s a step-by-step troubleshooting approach:
-
Stationary Phase Selection: The choice of the chiral stationary phase (CSP) is the most critical factor for enantioseparation.[1][2] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are generally the most successful for a wide range of chiral compounds, including metal complexes.[1][3] If you are using a different type of CSP, consider screening columns with these chemistries.
-
Mobile Phase Composition:
-
Modifier: The organic modifier mixed with supercritical CO2 significantly impacts selectivity.[4] Common modifiers include methanol, ethanol, and isopropanol. Methanol is often a good starting point.[4] Varying the modifier can alter the interactions between your complex and the CSP.
-
Additives: Small amounts of additives can dramatically improve resolution by interacting with the analyte or the stationary phase.[1][5] For neutral Iridium(III) complexes, additives may still influence the separation by modifying the stationary phase surface.[1] Consider adding a small percentage of an acidic, basic, or neutral additive to the modifier.
-
-
Temperature and Pressure: These parameters control the density of the supercritical fluid mobile phase.[6][7]
-
Temperature: Increasing the temperature can have dual effects: it can decrease retention but also decrease the mobile phase density, potentially increasing retention.[6] It's an important parameter to screen for optimizing selectivity.
-
Back Pressure: Higher back pressure increases the density of the mobile phase, which generally leads to shorter retention times.[6] Subtle changes in selectivity can also be observed.
-
Troubleshooting Workflow for Poor Resolution
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ymc.eu [ymc.eu]
- 4. fagg.be [fagg.be]
- 5. SFC Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Iridium(III) Emitter Efficiency in Phosphorescent OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Iridium(III) emitters in phosphorescent organic light-emitting diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the efficiency of Iridium(III) emitters in PHOLEDs?
A1: The efficiency of Iridium(III) emitters in phosphorescent OLEDs (PHOLEDs) is primarily determined by several critical factors:
-
Host Material Selection: The choice of the host material is crucial as it influences charge transport, triplet energy confinement, and the prevention of aggregation of the Ir(III) complex. An ideal host should have a higher triplet energy than the emitter to ensure efficient energy transfer.
-
Charge Balance: Achieving a balanced injection and transport of holes and electrons is essential for ensuring that the recombination of charge carriers occurs predominantly within the emissive layer (EML), maximizing exciton (B1674681) formation on the phosphorescent guest.[1][2][3]
-
Device Architecture: The overall structure of the OLED, including the thickness and composition of the hole injection layer (HIL), hole transport layer (HTL), electron transport layer (ETL), and blocking layers (hole-blocking and electron-blocking), significantly impacts charge balance and recombination zone confinement.[4]
-
Doping Concentration: The concentration of the Ir(III) emitter within the host material affects both efficiency and roll-off. High concentrations can lead to quenching effects like triplet-triplet annihilation (TTA).[5]
-
Molecular Design of the Ir(III) Complex: The ligand design of the iridium complex itself plays a vital role in its photophysical properties, including its photoluminescence quantum yield (PLQY), emission color, and stability.[6][7]
Q2: How do I select an appropriate host material for my Iridium(III) emitter?
A2: Selecting the right host material is critical for high efficiency.[8] Key considerations include:
-
Triplet Energy Level: The host material must have a triplet energy level higher than that of the iridium dopant to ensure efficient Förster and Dexter energy transfer and to prevent back-energy transfer.
-
HOMO and LUMO Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the host should be aligned with the adjacent transport layers to facilitate efficient charge injection into the emissive layer.
-
Charge Transport Properties: Depending on the device architecture, the host can be a hole-transporting type, an electron-transporting type, or bipolar, possessing both capabilities. A bipolar host can help to broaden the recombination zone and improve efficiency and lifetime.[9]
-
Thermal and Morphological Stability: The host material should exhibit high thermal stability and form uniform, amorphous films to prevent device degradation.
Q3: What is efficiency roll-off and how can I minimize it?
A3: Efficiency roll-off is the decrease in external quantum efficiency (EQE) as the brightness or current density of the OLED increases. This is a significant issue, particularly for phosphorescent emitters. The primary causes of roll-off include:
-
Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons becomes high, leading to their annihilation, which is a non-radiative decay process.[5][10]
-
Charge Imbalance: An imbalance in the number of holes and electrons reaching the emissive layer can lead to exciton quenching at the EML/transport layer interfaces.
-
Triplet-Polaron Annihilation (TPA): Quenching of triplet excitons by charge carriers (polarons) can also contribute to efficiency roll-off.
To minimize roll-off:
-
Optimize Doping Concentration: Lowering the dopant concentration can reduce the probability of TTA.
-
Use Bipolar Host Materials: These can help to create a wider recombination zone, reducing the local exciton density.[9]
-
Improve Charge Balance: Fine-tuning the thickness and properties of the charge transport and injection layers can ensure a more balanced charge flux.[1]
-
Introduce Interlayers: Using specialized hole-blocking and electron-blocking layers can confine excitons within the EML and prevent quenching at the interfaces.
Q4: My device has poor color purity. What could be the cause and how can I improve it?
A4: Poor color purity in PHOLEDs can arise from several factors:
-
Host Emission: If the triplet energy of the host is not sufficiently high, or if energy transfer from the host to the guest is inefficient, the host material itself may emit light, leading to a mixed emission spectrum.
-
Exciplex Formation: Emission from exciplexes formed at the interface between the emissive layer and the charge transport layers can result in a red-shifted, broad emission.
-
Emitter Aggregation: Aggregation of the Ir(III) emitter molecules can alter their photophysical properties and lead to broadened or red-shifted emission.
To improve color purity:
-
Select a Host with High Triplet Energy: Ensure a sufficient energy gap between the triplet states of the host and the Ir(III) emitter.
-
Optimize Device Architecture: Introduce blocking layers to confine recombination to the emissive layer and prevent interfacial exciplex formation.
-
Control Doping Concentration: Use an optimal doping concentration to prevent emitter aggregation.
-
Ligand Design: The molecular structure of the Ir(III) complex itself can influence its emission spectrum.[7]
Q5: What are the common degradation mechanisms for Iridium(III) emitters and how can I improve device lifetime?
A5: Degradation of Iridium(III) emitters and the surrounding organic materials limits the operational lifetime of PHOLEDs. Key degradation mechanisms include:
-
Photochemical Degradation: The high-energy triplet excitons can induce chemical reactions and bond dissociation in both the emitter and host molecules.[11][12]
-
Electrochemical Instability: The organic materials can degrade due to the formation of unstable radical cations and anions during device operation.[13]
-
Morphological Instability: Crystallization or morphological changes in the organic thin films, often induced by Joule heating, can lead to the formation of non-emissive sites and device failure.
Strategies to improve device lifetime include:
-
Stable Materials: Synthesize and select Ir(III) complexes and host materials with high bond dissociation energies and electrochemical stability.
-
Device Encapsulation: Proper encapsulation is crucial to protect the organic layers from moisture and oxygen, which can accelerate degradation.
-
Thermal Management: Design the device and substrate to effectively dissipate heat generated during operation.
-
Balanced Charge Injection: A well-balanced charge injection and transport reduces the accumulation of excess charge carriers that can lead to degradation.[4]
Troubleshooting Guides
Issue 1: Low External Quantum Efficiency (EQE)
| Possible Cause | Troubleshooting Steps |
| Poor Charge Balance | - Adjust the thickness of the HTL and ETL to balance hole and electron injection.[1] - Introduce or optimize hole-blocking (HBL) and electron-blocking (EBL) layers to confine carriers in the EML.[4] - Use a bipolar host material to improve charge transport within the EML.[9] |
| Inefficient Host-to-Guest Energy Transfer | - Ensure the host material has a triplet energy at least 0.2-0.3 eV higher than the Ir(III) emitter. - Verify the doping concentration is optimal for efficient energy transfer without causing concentration quenching. |
| Exciton Quenching | - Check for potential exciplex formation at the EML interfaces; insert appropriate interlayers. - Reduce the doping concentration to minimize triplet-triplet annihilation.[5] |
| Material Impurities | - Ensure all organic materials and the Ir(III) complex are purified via sublimation or other appropriate methods. - Verify the purity of the deposition sources and the cleanliness of the vacuum chamber. |
Issue 2: High Efficiency Roll-Off
| Possible Cause | Troubleshooting Steps |
| Triplet-Triplet Annihilation (TTA) | - Decrease the doping concentration of the Ir(III) emitter. - Employ a host material with a broader charge distribution to widen the recombination zone. |
| Charge Imbalance at High Current Densities | - Re-optimize the thicknesses of the charge transport layers for operation at higher currents. - Use charge transport materials with higher mobility. |
| Triplet-Polaron Annihilation (TPA) | - Improve the charge balance to reduce the density of excess polarons in the EML. - Utilize a device architecture that spatially separates the recombination zone from regions of high charge carrier density. |
Issue 3: Device Instability and Short Lifetime
| Possible Cause | Troubleshooting Steps |
| Material Degradation | - Select host and charge transport materials with high glass transition temperatures (Tg) and thermal stability. - Use Ir(III) complexes with robust ligand structures that are less prone to fragmentation.[11] |
| Interfacial Degradation | - Ensure good energy level alignment between adjacent organic layers to minimize charge accumulation at interfaces. - Insert thin interlayers to prevent chemical reactions between different organic materials. |
| Environmental Contamination | - Ensure rigorous encapsulation of the device to prevent ingress of oxygen and water. - Perform all fabrication and testing in a controlled inert atmosphere (e.g., a glovebox). |
Data Presentation
Table 1: Performance of Red-Emitting Ir(dmpq)₂(acac) in Various Host Materials
| Host Material | Maximum Luminance (cd/m²) @ Voltage |
| CBP | 293 @ 14V |
| mCP | 91 @ 14V |
| TAPC | 62 @ 10V |
| TCTA | 45 @ 14V |
Data sourced from a comparative study of solution-processed devices.[14]
Table 2: Performance Comparison of a Blue PHOLED with Different Hole Blocking Layers
| Hole Blocking Layer (HBL) | External Quantum Efficiency (EQE) at 100 cd/m² | Current Efficiency (cd/A) at 100 cd/m² |
| Standard HBL | 15% | 24 |
| BAlq | 20% | 32 |
Data highlights the impact of HBL material choice on device efficiency.[4]
Experimental Protocols
Protocol 1: Fabrication of a Phosphorescent OLED by Thermal Evaporation
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber with a base pressure of approximately 10⁻⁷ Torr.
-
The organic layers are deposited sequentially by heating the source materials in crucibles. The deposition rate and thickness are monitored using a quartz crystal microbalance.
-
A typical layer stack would be: HIL / HTL / EML / HBL / ETL / EIL.
-
For the emissive layer (EML), the host material and the Iridium(III) emitter are co-evaporated from separate sources. The doping concentration is controlled by adjusting the relative deposition rates.[14]
-
-
Cathode Deposition:
-
Following the organic layer deposition, a metal cathode is deposited through a shadow mask to define the active area of the pixels.
-
A common cathode consists of a thin layer of a low work-function material like lithium fluoride (B91410) (LiF) followed by a thicker layer of aluminum (Al).
-
-
Encapsulation:
-
After cathode deposition, the devices are transferred to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation.
-
A glass lid is sealed to the substrate using a UV-curable epoxy resin to protect the organic layers from atmospheric moisture and oxygen.
-
Visualizations
Caption: Energy level diagram of a typical PHOLED.
References
- 1. researchgate.net [researchgate.net]
- 2. Charge Balance in High Efficiency Blue Phosphorescent Organic Light Emitting Diodes -한국정보디스플레이학회:학술대회논문집 | 학회 [koreascience.kr]
- 3. Investigation of the Charge Balance in Green Phosphorescent Organic Light-Emitting Diodes by Controlling the Mixed Host Emission Layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Iridium(III) Complexes for OLED Application [air.unimi.it]
- 9. Highly efficient phosphorescent OLEDs with host-independent and concentration-insensitive properties based on a bipolar iridium complex - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. ossila.com [ossila.com]
- 11. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Resolving Enantiomers of Cyclometalated Iridium(III) Complexes Using HPLC
Welcome to the technical support center for the chiral resolution of cyclometalated Iridium(III) complexes. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating enantiomers of cyclometalated Ir(III) complexes?
The main challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment, making them difficult to separate using standard chromatography.[1] Chiral High-Performance Liquid Chromatography (HPLC) is required, which utilizes a chiral stationary phase (CSP) to create a chiral environment where the enantiomers interact differently, allowing for their separation.[1][2] Additionally, these complexes often have low solubility in common polar HPLC solvents, necessitating the use of normal-phase chromatography or supercritical fluid chromatography (SFC).[3]
Q2: How do I choose the right chiral stationary phase (CSP) for my Ir(III) complex?
The selection of the CSP is crucial for successful enantiomeric resolution. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) (e.g., CHIRALPAK® and CHIRALCEL® series), are widely reported as effective for separating enantiomers of various organometallic compounds, including Iridium(III) complexes.[4][5] It is often necessary to screen a small set of columns with different chiral selectors to find the optimal one for a specific complex.[5]
Q3: What are typical mobile phase compositions for chiral HPLC of Ir(III) complexes?
Due to the often limited solubility of neutral cyclometalated Ir(III) complexes in polar solvents, normal-phase HPLC is frequently employed.[3] Common mobile phases consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier (alcohol), such as isopropanol (B130326) (IPA) or ethanol.[5] The ratio of these solvents is a critical parameter for optimizing the separation. For cationic Ir(III) complexes, reversed-phase chromatography might be applicable. Supercritical Fluid Chromatography (SFC) using supercritical CO2 with an alcohol co-solvent is also a powerful alternative that offers faster separations and reduced solvent consumption.[3][6]
Q4: My Ir(III) complex is not soluble in typical mobile phases. What are my options?
If solubility is a major issue, consider the following:
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, which has excellent solvating power for many non-polar compounds.[3]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase but strong enough to fully dissolve the complex. Be cautious that the injection solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[7]
-
Diastereomeric Derivatization: An alternative to direct chiral HPLC is to react the racemic Ir(III) complex with a chiral auxiliary to form diastereomers.[8] These diastereomers have different physical properties and can often be separated on a standard, non-chiral silica (B1680970) gel column.[8][9] The chiral auxiliary can then be cleaved to yield the pure enantiomers.
Q5: Can I separate geometric isomers (fac/mer) and enantiomers (Δ/Λ) in a single run?
Yes, it is possible to achieve simultaneous separation of both geometric and optical isomers in a single chromatographic run.[3] This typically requires a high-efficiency chiral column and careful optimization of the mobile phase and other chromatographic conditions. The separation of geometric isomers (e.g., facial and meridional) can sometimes be achieved on achiral columns, but resolving the enantiomers of the chiral isomer (usually the fac isomer) requires a chiral stationary phase.[3]
Troubleshooting Guides
Encountering issues during your HPLC experiments is common. The following guides are designed to help you identify and resolve them systematically.
Problem: Poor or No Enantiomeric Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The chiral selector on the column may not be suitable for your specific Ir(III) complex. Action: Screen a set of different CSPs (e.g., amylose-based, cellulose-based). Consult column selection guides from manufacturers.[5] |
| Suboptimal Mobile Phase Composition | The polarity of the mobile phase is critical for chiral recognition. The type and concentration of the alcohol modifier significantly impact selectivity.[5][10] Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in 5% increments. Try different alcohol modifiers (e.g., ethanol, n-butanol). |
| Incorrect Mobile Phase Additives | For charged or ionizable complexes, the presence of an acidic or basic additive can be crucial for good peak shape and resolution. Action: For basic analytes, add a small amount (0.1%) of a basic modifier like diethylamine (B46881) (DEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA).[5] |
| Temperature Fluctuations | Chiral separations can be highly sensitive to temperature. Inconsistent temperature can lead to shifting retention times and poor reproducibility. Action: Use a column oven to maintain a constant and optimized temperature (e.g., start at 25°C and evaluate in 5°C increments).[5] |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks. Action: Reduce the sample concentration or injection volume. Dilute your sample and reinject.[5] |
| Secondary Interactions | Unwanted interactions between the complex and the silica backbone of the stationary phase can cause peak tailing. Action: Add a mobile phase modifier to mask active sites. For basic compounds, add 0.1% DEA; for acidic compounds, add 0.1% TFA.[5] |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Dissolve the sample in the mobile phase itself whenever possible. If a stronger solvent is necessary, inject the smallest possible volume. |
| Column Contamination or Damage | Accumulation of impurities on the column frit or head can lead to split peaks and increased backpressure. Using harsh, incompatible solvents can damage the CSP.[7] Action: Reverse flush the column (check manufacturer's instructions first). If using an immobilized CSP, wash with a strong solvent like THF or DMF. If the CSP is coated, flushing with a strong but compatible solvent (like 100% IPA) may help.[7] |
Problem: High Backpressure
| Potential Cause | Recommended Solution |
| Blocked Column Frit | Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Action: Reverse the column and flush with mobile phase to dislodge particulates. If the problem persists, the frit may need to be replaced (follow the manufacturer's protocol carefully).[7] |
| Precipitation on Column | The sample may be precipitating at the head of the column if it is not soluble in the mobile phase. Action: Ensure the sample is fully dissolved in the injection solvent and that this solvent is miscible with the mobile phase.[11] |
| Contaminated System | Blockages can occur in the tubing, injector, or detector. Action: Isolate the column from the system. Run the pump to check the system pressure. If it remains high, troubleshoot the HPLC components sequentially (tubing, injector, etc.). |
Experimental Protocols & Data
Example Experimental Protocol: Chiral SFC Separation
This protocol is a generalized example based on methods reported for separating isomers of cyclometalated Iridium(III) complexes.[3][6]
-
Sample Preparation:
-
Chromatographic System:
-
Chromatographic Conditions:
-
Column: CHIRALPAK AS-H (4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: Isocratic mixture of supercritical CO₂ (A) and an alcohol co-solvent (B), such as isopropanol. A typical starting composition is 77% A and 23% B.
-
Flow Rate: 3.0 mL/min.[3]
-
Column Temperature: 50 °C.[3]
-
Back Pressure: 2175 psi (150 bar).[3]
-
Detection: Monitor at a wavelength where the complex absorbs strongly (e.g., 251 nm).[6]
-
-
Data Analysis:
-
Identify the peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is desirable.
-
Determine the enantiomeric excess (ee%) if analyzing an enantioenriched sample.
-
Quantitative Data Summary
The following table summarizes representative data for the separation of Iridium(III) complex isomers.
| Complex | Method | Column | Mobile Phase | Temp (°C) | Flow Rate (mL/min) | Isomer Retention Times (min) | Resolution (Rs) |
| FIrpic | UPC² (SFC) | 2x CHIRALPAK AS-H (4.6x150mm) | CO₂ / Isopropanol (77:23) | 50 | 3.0 | Isomer 1: ~3.5, Isomer 2: ~4.0, Isomer 3 (Δ): ~5.2, Isomer 4 (Λ): ~6.5 | Baseline resolution of all four isomers was obtained[3] |
| Ir(Fppy)₃ | UPC² (SFC) | ACQUITY UPC² 2-EP (3x100mm) | CO₂ / Isopropanol (70:30) | 40 | 1.5 | mer: ~1.8, fac: ~2.5 | Not specified, but peaks are well-separated[3] |
Visualizations
Experimental Workflow
The following diagram outlines the typical workflow for resolving enantiomers of cyclometalated Ir(III) complexes by HPLC/SFC.
References
- 1. learnaboutpharma.com [learnaboutpharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. chiraltech.com [chiraltech.com]
- 8. Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Thermal Isomerization of Iridium(III) Complexes During Sublimation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate thermal isomerization of Iridium(III) complexes during sublimation.
Frequently Asked Questions (FAQs)
Q1: What is thermal isomerization in Iridium(III) complexes?
A1: Iridium(III) complexes, particularly tris-cyclometalated and bis-cyclometalated species, can exist as different geometric isomers, most commonly facial (fac) and meridional (mer). Thermal isomerization is the process where heat energy causes the conversion of one isomer to another. This is a significant issue during purification by sublimation, a process that uses heat to vaporize a solid under vacuum.[1][2][3] The presence of a mixture of isomers can lead to inconsistencies in experimental results and decreased performance in applications like Organic Light-Emitting Diodes (OLEDs).[4][5]
Q2: Why is sublimation a common technique for purifying Iridium(III) complexes despite the risk of isomerization?
A2: Sublimation is a powerful purification technique for organic and organometallic compounds because it can yield materials of very high purity (>99.9%).[6] It effectively removes non-volatile impurities without the use of solvents, which can introduce their own contaminants.[6] For many Iridium(III) complexes used in applications like OLEDs, achieving such high purity is crucial for device performance and longevity.[7]
Q3: At what temperatures does thermal isomerization typically occur during sublimation?
A3: The temperature at which isomerization occurs is highly dependent on the specific Iridium(III) complex. For example, one heteroleptic Ir(III) complex, Ir(tpzp)2pic, was found to isomerize during sublimation at 300 °C under high vacuum (0.5 × 10⁻⁶ torr).[8] However, some complexes can undergo alcohol-catalyzed isomerization at much lower temperatures, between 50 and 100 °C, though this is less relevant for a solvent-free sublimation process.[1][9] It is crucial to determine the thermal stability of your specific complex before proceeding with sublimation.
Q4: Can isomerization occur in the solid state, or only in the gas phase during sublimation?
A4: Isomerization of cyclometalated Ir(III) complexes has been observed in the solid state, in solution, and in the gas phase.[8] Analysis of both the sublimed material and the unsublimed residue has shown the presence of isomers, indicating that isomerization can indeed happen in the solid state before sublimation occurs.[8]
Q5: Are there alternative purification techniques that can avoid thermal isomerization?
A5: Yes, alternative purification methods that operate under milder conditions are being explored. Supercritical Fluid Chromatography (SFC) has been suggested as a potential alternative to sublimation for purifying these materials without inducing isomerization.[4] Additionally, traditional methods like column chromatography and recrystallization can be used, but they may be more labor-intensive and use large amounts of solvents.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the sublimation of Iridium(III) complexes.
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired isomer after sublimation. | The sublimation temperature is high enough to cause significant isomerization to a thermally more stable, but undesired, isomer. | 1. Lower the Sublimation Temperature: Investigate if sublimation can be achieved at a lower temperature, even if it requires a longer duration or a higher vacuum.2. Use a Gradient Sublimation Setup: A temperature gradient along the sublimation tube may allow for the separation of isomers based on their different sublimation temperatures.3. Consider Alternative Purification: If isomerization is unavoidable, explore non-thermal purification methods like Supercritical Fluid Chromatography (SFC) or recrystallization.[4] |
| Presence of multiple isomers in the sublimed product, confirmed by NMR or other characterization techniques. | The initial material was already a mixture of isomers, or the sublimation conditions are causing isomerization. | 1. Characterize the Starting Material: Ensure your pre-sublimed complex is a single, pure isomer.2. Optimize Sublimation Conditions: Systematically vary the temperature and pressure to find a window where sublimation occurs with minimal isomerization. Start with the lowest possible temperature and a high vacuum.3. Post-Sublimation Separation: If a mixture is unavoidable, consider techniques to separate the isomers after sublimation, though this adds complexity. Photochemical isomerization has been used to convert mer to fac isomers in some cases.[1][9] |
| Inconsistent device performance (e.g., in OLEDs) using sublimed Iridium(III) complexes. | The sublimed material is an isomeric mixture, and different isomers have different photophysical and electrochemical properties, impacting device efficiency and stability.[2] | 1. Rigorous Quality Control: Implement strict characterization of the sublimed material to quantify the isomeric ratio before device fabrication.2. Alternative Deposition Techniques: For OLED fabrication, consider solution processing if your complex is soluble, as this avoids high-temperature evaporation.[10] Low-temperature vacuum deposition techniques like close-space sublimation are also being developed. |
| The complex appears to decompose during sublimation, leading to low yield and impurities. | The sublimation temperature is too high, exceeding the thermal stability of the complex. | 1. Determine Thermal Stability: Use techniques like Thermogravimetric Analysis (TGA) to determine the decomposition temperature of your complex. Note that TGA may not detect isomerization.2. Reduce Sublimation Temperature: Operate at a temperature well below the decomposition point. A higher vacuum can help lower the required sublimation temperature.[11] |
Quantitative Data on Isomerization
The following table summarizes data from a study on the thermal isomerization of the heteroleptic complex Ir(tpzp)₂pic during sublimation.
| Parameter | Value | Reference |
| Complex | Ir(tpzp)₂pic | [8] |
| Sublimation Temperature | 300 °C | [8] |
| Vacuum Pressure | 0.5 × 10⁻⁶ torr | [8] |
| Initial Isomer | I1 (trans-N,N) | [8] |
| Isomer Ratio after Sublimation (I1:I2:I3) | 3:1:6 | [8] |
| Isomer I2 Configuration | cis-N,N, facial | [8] |
| Isomer I3 Configuration | cis-N,N, meridional | [8] |
Experimental Protocols
Standard Sublimation Workflow for Iridium(III) Complexes
This is a generalized protocol. Specific temperatures and vacuum levels must be optimized for each complex.
-
Sample Preparation: The crude Iridium(III) complex is loaded into a sublimation tube.
-
Apparatus Setup: The sublimation apparatus is assembled, typically consisting of a heated zone for the sample and a cooled surface (cold finger) for deposition.
-
Evacuation: The system is evacuated to a high vacuum (e.g., 10⁻⁶ to 10⁻⁷ Torr) to lower the sublimation temperature and minimize reactions with atmospheric gases.[12]
-
Heating: The sample is gradually heated to the sublimation temperature. This temperature is carefully controlled to be high enough for sublimation but below the decomposition temperature.
-
Deposition: The gaseous complex deposits as a purified solid on the cooled surface.
-
Collection: The apparatus is cooled, and the purified product is carefully collected from the cold finger.
Visualizations
Caption: A typical workflow for the purification of Iridium(III) complexes via sublimation.
Caption: A troubleshooting decision tree for addressing isomerization during sublimation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 7. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probing the mer- to fac-isomerization of tris-cyclometallated homo- and heteroleptic (C,N)3 iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilised bright blue-emitting iridium complexes for solution processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC00151C [pubs.rsc.org]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Blue Iridium(III) Complex Performance in PhOLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of high-performance blue phosphorescent organic light-emitting diodes (PhOLEDs) using iridium(III) complexes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My blue PhOLED device has a significantly shorter operational lifetime compared to my green and red devices. What are the likely causes and how can I improve it?
A1: The short operational lifetime of blue PhOLEDs is a well-documented challenge. Several factors contribute to this rapid degradation:
-
High-Energy Excitons: Blue emission involves higher energy triplet excitons compared to green and red. These "hot excitons" can induce bond dissociation in both the emitter and host materials.[1][2]
-
Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Annihilation (TPA): At high brightness levels, the accumulation of long-lived triplet excitons can lead to bimolecular annihilation processes (TTA and TPA).[3][4] These processes generate high-energy excitons and polarons that can break the weaker metal-ligand bonds in the blue phosphorescent emitters, leading to non-radiative decay and material degradation.[1][3]
-
Material Degradation: The high energy of blue photons can be absorbed by cationic and anionic forms of host and transport layer materials, leading to their fragmentation.[5] The chemical bonds between the iridium atom and its ligands can also break upon aging.[1]
-
Poor Charge Balance: An imbalance of electrons and holes within the emissive layer (EML) can lead to exciton-polaron interactions that degrade both the host and emitter materials.[6]
Troubleshooting Steps:
-
Molecular Design of the Emitter:
-
Introduce Bulky Ligands: Incorporating sterically demanding groups, such as 3,6-di(tert-butyl)-9H-carbazolyl (tBuCz), into the emitter's structure can increase the spatial distance between molecules. This minimizes detrimental intermolecular interactions that lead to TTA and TPA.[4]
-
Strengthen Metal-Ligand Bonds: Employing tridentate or N-heterocyclic carbene (NHC) ligands can enhance the rigidity and durability of the complex, making the d-d excited states that can lead to quenching less accessible.[7][8]
-
Fluorination: Adding fluorine atoms to the cyclometalating ligands can help to stabilize the Highest Occupied Molecular Orbital (HOMO), leading to a larger HOMO-LUMO gap and purer blue emission.[9][10]
-
-
Optimize the Emissive Layer (EML):
-
Host Material Selection: Choose a host material with a high triplet energy to ensure efficient energy transfer to the blue emitter and to confine the excitons within the EML.
-
Co-Host Systems: Utilizing a co-host system can improve charge balance and broaden the recombination zone, which reduces the concentration of excitons and mitigates TTA and TPA.[4]
-
Gradient Doping: Varying the concentration of the emitter in a gradient across the EML can help to distribute the recombination zone more evenly.[2]
-
-
Device Architecture Engineering:
-
Introduce a "Hot Exciton Manager": Doping the EML with a material that can accept energy from hot excited states through exothermic energy transfer can prevent the dissociation of the primary emitter and host.[3]
-
Charge Transport Layers: Optimizing the thickness and material of the electron and hole transport layers can improve charge injection and balance within the EML.[11]
-
Q2: The color purity of my blue PhOLED is poor, with the emission appearing greenish-blue. How can I achieve a deeper, more saturated blue emission?
A2: Poor color purity in blue PhOLEDs, often characterized by a high CIE y-coordinate, can stem from several sources:
-
Exciplex Formation: Emission from an exciplex formed at the interface between the hole-transporting layer (HTL) and the EML, or the EML and the electron-transporting layer (ETL), can result in a red-shifted, broader emission spectrum.
-
Host Emission: If the triplet energy of the host material is too low, it may not efficiently transfer energy to the blue emitter, resulting in parasitic emission from the host.
-
Molecular Aggregation: Aggregation of the emitter molecules can lead to the formation of lower-energy emissive states, causing a red-shift in the emission.
Troubleshooting Steps:
-
Ligand Modification:
-
Electron-Withdrawing and -Donating Groups: Introduce electron-withdrawing groups (e.g., fluorine, -CF3) on the phenyl ring of the cyclometalating ligand to stabilize the HOMO and electron-donating groups (e.g., dimethylamino) on the N-coordinating pyridine (B92270) ring to raise the energy of the ligand-centered emitting triplet states.[7][8][12] This helps to achieve a wider energy gap for a bluer emission.
-
Ancillary Ligands: The choice of the ancillary ligand can significantly impact color purity. High-field strength ancillary ligands like N-heterocyclic carbenes can help achieve a charge transfer state-dominated emission, leading to purer blue phosphorescence.[12]
-
-
Device Structure Optimization:
-
Interlayers: Inserting a thin interlayer between the EML and the charge transport layers can prevent exciplex formation.[11]
-
Host Material Selection: Ensure the chosen host material has a sufficiently high triplet energy to prevent host emission and to effectively confine excitons on the emitter molecules.
-
-
Control of Film Morphology:
-
Reduce Dopant Concentration: Lowering the doping concentration of the emitter in the host matrix can reduce the likelihood of aggregation.
-
Use of Bulky Ligands: As mentioned for lifetime improvement, bulky ligands on the emitter can prevent close packing and aggregation in the solid state.[4]
-
Q3: My blue emitter shows high photoluminescence quantum yield (PLQY) in solution, but the external quantum efficiency (EQE) of the fabricated PhOLED is low. What could be the issue?
A3: A discrepancy between high solution PLQY and low device EQE often points to problems with charge balance, energy transfer, or light outcoupling in the solid-state device.
-
Poor Charge Balance: An unequal number of electrons and holes reaching the EML means that many charge carriers will pass through the device without forming excitons, thus not contributing to light emission.[6]
-
Inefficient Host-to-Guest Energy Transfer: The triplet energy of the host may not be sufficiently higher than that of the blue emitter, leading to inefficient Förster or Dexter energy transfer.
-
Concentration Quenching: At high doping concentrations in the solid state, emitter molecules can interact and form non-emissive aggregates, quenching the phosphorescence.
-
Exciton-Polaron Annihilation: Interactions between excitons and charge carriers (polarons) can lead to non-radiative decay, reducing the number of excitons that contribute to light emission.[6]
Troubleshooting Steps:
-
Optimize Charge Injection and Transport:
-
Adjust Layer Thicknesses: Systematically vary the thickness of the hole and electron transport layers to balance the flux of charges into the EML.
-
Select Appropriate Transport Materials: Use hole and electron transport materials with appropriate energy levels (HOMO/LUMO) and charge mobilities to ensure efficient injection and transport of carriers to the EML.
-
-
Improve Energy Transfer:
-
Choose a High Triplet Energy Host: Select a host material with a triplet energy at least 0.2-0.3 eV higher than that of the blue emitter to ensure efficient and irreversible energy transfer.
-
-
Optimize Doping Concentration:
-
Concentration Study: Fabricate a series of devices with varying doping concentrations of the blue emitter (e.g., from 2 wt% to 20 wt%) to find the optimal concentration that maximizes EQE while minimizing concentration quenching.
-
-
Device Architecture:
Performance Data of Selected Blue Ir(III) Complexes
The following table summarizes the performance of several recently developed blue iridium(III) complexes.
| Complex Name/Reference | Emission Peak (λem) | PLQY | CIE Coordinates (x, y) | Max EQE (%) | Lifetime (LT50) @ Luminance |
| Compound 1 (fluorinated Ir(dbi)3) [9] | 460 nm | 0.5 | (0.20, 0.33) | 17.5% | 47 h @ 1000 cd/m² |
| Ir1 ((dfdmappy)2Ir(phim)) [12] | - | 91% | (0.16, 0.21) | 28% | - |
| Ir-dfpMepy-CN [7][8] | 440, 466 nm | 84% | (0.16, 0.17) | - | - |
| Zwitterionic Complex [13] | 450 nm | - | (0.21, 0.33) | 11.0% | - |
| f-ct9ax [14] | - | - | - | 24.2% | - |
| tBuCz-p-CF₃ [4] | - | 98% | (0.141, 0.233) | 31.62% | 1237 h @ 1000 cd/m² |
Experimental Protocols
General Synthesis of a Heteroleptic Blue Ir(III) Complex
This protocol provides a general procedure for the synthesis of a heteroleptic iridium(III) complex, such as those involving two cyclometalating ligands and one ancillary ligand.
Step 1: Synthesis of the Iridium(III) Chloro-Bridged Dimer
-
Combine Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) and the cyclometalating ligand (e.g., a substituted 2-phenylpyridine (B120327) derivative) in a 1:2.5 molar ratio in a round-bottom flask.
-
Add a 3:1 mixture of 2-ethoxyethanol (B86334) and deionized water as the solvent.
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours.
-
After cooling to room temperature, a precipitate will form. Collect the solid by filtration, wash with methanol (B129727) and diethyl ether, and dry under vacuum to yield the chloro-bridged dimer.
Step 2: Synthesis of the Final Heteroleptic Complex
-
In a separate flask, dissolve the chloro-bridged dimer and the ancillary ligand (e.g., a picolinate (B1231196) or N-heterocyclic carbene precursor) in a 1:2.2 molar ratio in a suitable solvent like dichloromethane (B109758) or 2-ethoxyethanol.
-
Add a base, such as sodium carbonate (Na₂CO₃) or potassium tert-butoxide, to the mixture.[15]
-
Reflux the mixture under a nitrogen atmosphere for 8-16 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to obtain the pure iridium(III) complex.
Fabrication of a Multilayer PhOLED Device
This protocol outlines the fabrication of a typical multilayer PhOLED using vacuum thermal evaporation.
Step 1: Substrate Preparation
-
Use pre-patterned indium tin oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.
Step 2: Organic Layer Deposition
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:
-
Hole Injection Layer (HIL): e.g., 10 nm of HATCN.[7]
-
Hole Transporting Layer (HTL): e.g., 40 nm of TAPC.[7]
-
Electron Blocking Layer (EBL) / Host Layer: e.g., 10 nm of TCTA.[7]
-
Emissive Layer (EML): Co-evaporate the host material (e.g., DPEPO) and the blue iridium(III) complex dopant at a specific weight percentage (e.g., 10 wt%). The typical thickness is 10-20 nm.[7]
-
Hole Blocking Layer (HBL) / Electron Transporting Layer (ETL): e.g., 40 nm of TmPyPB.[7]
-
Electron Injection Layer (EIL): e.g., 2.5 nm of Liq (8-hydroxyquinolinolato-lithium).[7]
-
Step 3: Cathode Deposition
-
Deposit the metal cathode, typically 100 nm of aluminum (Al), through a shadow mask to define the active area of the device.
Step 4: Encapsulation
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
Visualizations
Caption: Workflow for the synthesis of a blue heteroleptic Ir(III) complex.
Caption: Key degradation mechanisms affecting blue PhOLED lifetime.
References
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. displaydaily.com [displaydaily.com]
- 5. Photophysical origin of blue organic light-emitting diode degradation - APS Global Physics Summit 2025 [archive.aps.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application [frontiersin.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Blue-emitting iridium(iii) phosphors with functional imidazo[4,5-b]pyridin-2-ylidene cyclometalates: designs aimed at greater steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Photoluminescence Quantum Yields of Orange/Red-Emitting Iridium(III) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the photoluminescence quantum yields (PLQYs) of orange/red-emitting Iridium(III) complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the PLQY of orange/red-emitting Iridium(III) complexes?
A1: The primary factors limiting the PLQY in orange/red-emitting Iridium(III) complexes are rooted in the "energy gap law." As the emission shifts to lower energies (longer wavelengths), the energy gap between the emissive triplet state (T1) and the ground state (S0) decreases. This smaller energy gap increases the rate of non-radiative decay (k_nr) to the ground state, which competes with the radiative decay process (phosphorescence, k_r) and thus lowers the overall PLQY. Additionally, for some complexes, thermal population of non-emissive triplet metal-centered (³MC) states can become a significant deactivation pathway, leading to quenching of the luminescence.[1]
Q2: How does the choice of ligands influence the PLQY of an Iridium(III) complex?
A2: The ligand design is a critical aspect of tuning the photophysical properties of Iridium(III) complexes. Both the cyclometalating (C^N) and ancillary (N^N or others) ligands play crucial roles:
-
Cyclometalating (C^N) Ligands: These ligands primarily determine the emission color by influencing the HOMO-LUMO energy gap. For red emission, ligands that result in a smaller HOMO-LUMO gap are necessary.[2] However, this can inadvertently increase non-radiative decay.
-
Ancillary Ligands: The ancillary ligands can be strategically chosen to enhance the PLQY. Incorporating rigid, conjugated ancillary ligands, such as bibenzimidazole derivatives, can reduce vibrational contributions to the non-radiative decay rate (k_nr).[1][3][4] Strongly π-donating ancillary ligands, like β-ketoiminates (acNac) and β-diketiminates (NacNac), have been shown to increase the radiative rate constant (k_r), which directly contributes to a higher PLQY.[2]
Q3: What is the desired excited state character for high PLQY in these complexes?
A3: For high phosphorescence efficiency, a significant metal-to-ligand charge transfer (³MLCT) character in the emissive excited state is desirable.[2] This enhances spin-orbit coupling, which is crucial for the formally spin-forbidden phosphorescent decay. A higher proportion of ligand-centered (³LC) charge transfer can also contribute to high PLQYs and is associated with narrower emission spectra.[5]
Q4: Can aggregation in the solid state affect the PLQY?
A4: Yes, aggregation-caused quenching (ACQ) is a common issue where the PLQY of a complex dramatically decreases in the solid state or in concentrated solutions compared to dilute solutions. For instance, [Ir(ppy)3] has a PLQY of 0.97 in dilute solutions, which drops to below 0.03 in a neat film.[6] This is due to intermolecular interactions that create non-radiative decay pathways. Introducing bulky or non-planar ancillary ligands can inhibit molecular aggregation and reduce these intermolecular interactions.[7]
Troubleshooting Guide
Problem 1: The synthesized orange/red-emitting Iridium(III) complex exhibits a low PLQY.
-
Possible Cause: Inefficient radiative decay and/or dominant non-radiative decay pathways.
-
Troubleshooting Steps:
-
Analyze Ligand Design:
-
Ancillary Ligand: Is the ancillary ligand rigid and/or strongly π-donating? If not, consider replacing it with a ligand known to enhance PLQY in red emitters, such as a rigidified bibenzimidazole or a β-diketiminate.[2][3]
-
Cyclometalating Ligand: While this ligand dictates the emission color, minor structural modifications can sometimes improve PLQY without significantly shifting the emission wavelength.
-
-
Investigate the Excited State:
-
Perform computational studies (e.g., DFT) to determine the character of the emissive triplet state. A low ³MLCT contribution might be the cause. Redesigning the ligands to increase the overlap between the metal d-orbitals and the ligand π* orbitals can enhance the ³MLCT character.[8]
-
-
Consider Environmental Effects:
-
Measure the PLQY in different solvents to assess solvatochromic effects and potential interactions with the solvent that could be quenching the emission.
-
Measure the PLQY at low temperatures (e.g., 77 K). A significant increase in PLQY at low temperatures suggests that thermally activated non-radiative pathways, such as population of a ³MC state, are a major issue at room temperature.[9]
-
-
Problem 2: The emission spectrum is broad, leading to poor color purity.
-
Possible Cause: Significant geometric distortion between the ground and excited states, or the presence of multiple emissive species.
-
Troubleshooting Steps:
-
Increase Ligand Rigidity: Introduce rigid ligand frameworks to minimize vibrational broadening and structural reorganization in the excited state.
-
Promote ³LC Character: A higher proportion of ligand-centered (³LC) character in the excited state can lead to narrower emission spectra.[5] This can be achieved through ligand design.
-
Purification: Ensure the complex is highly pure, as impurities can lead to additional emissive features and broaden the overall spectrum.
-
Quantitative Data Summary
Table 1: Photophysical Data of Selected Orange/Red-Emitting Iridium(III) Complexes
| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand (N^N/LX) | Emission Max (nm) | PLQY (%) | Lifetime (µs) | Reference |
| Ir3 | 1-(3-(pentafluorosulfanyl)phenyl)isoquinoline | 2,2,6,6-tetramethylheptane-3,5-dione | 607 | 76.8 | - | [10] |
| Ir4 | 1-(4-(pentafluorosulfanyl)phenyl)isoquinoline | 2,2,6,6-tetramethylheptane-3,5-dione | 627 | 49.2 | - | [10] |
| QT-Ir-Me | - | - | - | 53 | - | [5] |
| QT-Ir-tBu | - | - | - | 28 | - | [5] |
| ⁿBuIr(dbpz)CN | dibenzo[a,c]phenazine | -CN | 628-675 | up to 98 | - | [11] |
Note: '-' indicates data not specified in the provided search results.
Experimental Protocols
Protocol 1: General Synthesis of Heteroleptic Iridium(III) Complexes of the type [Ir(C^N)₂(N^N)]⁺
This protocol is a generalized procedure based on common synthetic routes.[12][13][14]
-
Synthesis of the Iridium(III) Chloride-Bridged Dimer, [Ir(C^N)₂(μ-Cl)]₂:
-
Combine the cyclometalating ligand (C^N-H) (2.2 equivalents) and Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) (1 equivalent) in a 3:1 mixture of 2-ethoxyethanol (B86334) and water.
-
Reflux the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.
-
Cool the reaction to room temperature. A precipitate should form.
-
Collect the solid by filtration, wash with water and then a non-polar solvent like hexane (B92381) or ether, and dry under vacuum.
-
-
Synthesis of the Final Complex, [Ir(C^N)₂(N^N)]Cl:
-
Dissolve the iridium dimer (1 equivalent) and the ancillary ligand (N^N) (2.2 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM) or a mixture of DCM and methanol (B129727).
-
Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Anion Exchange (if necessary, e.g., for PF₆⁻ salt):
-
Dissolve the chloride salt in methanol or a similar polar solvent.
-
Add a saturated aqueous solution of a salt containing the desired counterion (e.g., KPF₆ or NH₄PF₆).
-
A precipitate of the final complex with the new counterion should form.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Protocol 2: Measurement of Photoluminescence Quantum Yield (PLQY)
This protocol describes the relative method for determining PLQY using a reference standard.[15]
-
Selection of a Standard: Choose a reference standard with a known PLQY that absorbs and emits in a similar spectral region to the sample. For orange/red emitters, standards like --INVALID-LINK--₂ in acetonitrile (B52724) (Φ = 9.5%) can be used.[15]
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same degassed solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Spectroscopic Measurements:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the photoluminescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the PLQY of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the PLQY
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
-
Visualizations
Caption: Troubleshooting workflow for low PLQY in Ir(III) complexes.
References
- 1. Conjugated, rigidified bibenzimidazole ancillary ligands for enhanced photoluminescence quantum yields of orange/red-emitting iridium(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Rigid biimidazole ancillary ligands as an avenue to bright deep blue cationic iridium(iii) complexes. | Semantic Scholar [semanticscholar.org]
- 4. Conjugated, rigidified bibenzimidazole ancillary ligands for enhanced photoluminescence quantum yields of orange/red-emitting iridium(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of a phosphorescent cationic iridium( iii ) complex displaying a blue-shift in crystals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03341G [pubs.rsc.org]
- 7. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. www2.egr.uh.edu [www2.egr.uh.edu]
- 14. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tuning the Emission of Cationic Iridium (III) Complexes Towards the Red Through Methoxy Substitution of the Cyclometalating Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Performance Blue Phosphorescent Iridium(III) Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of high-performance blue phosphorescent Iridium(III) complexes.
Troubleshooting Guides
This section addresses specific issues you may encounter during synthesis, characterization, and device fabrication.
Question: My synthesized Ir(III) complex shows a broader, less-defined emission spectrum than expected. What are the potential causes?
Answer: A broad emission spectrum can indicate several issues:
-
Presence of Impurities: Residual starting materials, ligands, or reaction byproducts can lead to overlapping emission profiles.
-
Solution: Enhance purification methods. Multiple rounds of column chromatography, recrystallization, or sublimation may be necessary. Purity should be confirmed by NMR, mass spectrometry, and elemental analysis.
-
-
Isomeric Mixtures: For heteroleptic complexes, facial (fac) and meridional (mer) isomers can form. These isomers often have different photophysical properties, leading to broadened emission.
-
Solution: Optimize reaction conditions (temperature, solvent, reaction time) to favor the formation of the desired isomer. Isomers can sometimes be separated by careful chromatography.
-
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in the solid state, intermolecular π-stacking interactions can occur, leading to self-quenching and red-shifted, broadened emission.[1]
-
Solution: Measure photoluminescence in dilute solutions. For solid-state measurements, consider doping the complex into a suitable host matrix to minimize aggregation.
-
Question: The photoluminescence quantum yield (PLQY) of my blue complex is significantly lower than anticipated. How can I improve it?
Answer: Low PLQY is a common challenge for blue emitters due to their high triplet energies.
-
Cause: The high energy of the triplet state can be close to the energy of non-radiative, metal-centered (d-d) excited states, which provides a pathway for quenching.[2]
-
Solution 1 (Ligand Design): Employ strong-field ancillary ligands, such as N-heterocyclic carbenes (NHCs) or pyridyl-triazoles, to raise the energy of the d-d states and minimize thermal deactivation.[3]
-
Solution 2 (Molecular Rigidity): Introduce bulky substituents or create a more rigid molecular structure to reduce vibrational quenching pathways. Coordinated iridium complexes with [3+2+1] or [3+3] configurations can enhance rigidity and durability.[4][5]
-
-
Cause: Inefficient intersystem crossing (ISC) from the singlet to the triplet excited state.
-
Cause: Quenching by residual solvent or atmospheric oxygen.
-
Solution: Ensure all solvents used for photophysical measurements are thoroughly degassed via methods like freeze-pump-thaw cycles or nitrogen/argon bubbling.
-
Question: My complex exhibits the desired deep-blue emission in solution, but the color shifts and efficiency drops in the solid state or in an OLED device.
Answer: This is a frequently encountered problem related to the material's environment.
-
Cause: Aggregation and intermolecular interactions in the solid state can alter the energy levels and lead to red-shifted emission and lower efficiency.[1]
-
Solution: In OLEDs, use an appropriate host material with a high triplet energy to effectively isolate and surround the emitter molecules, preventing aggregation. A mixed-host system can also be employed to improve charge balance and reduce exciton (B1674681) concentration.[7][8]
-
-
Cause: Poor charge balance or exciton recombination zone confinement within the emissive layer (EML) of the OLED.
-
Solution: Optimize the device architecture by adjusting the thicknesses of the charge transport layers. Choose host materials that have balanced electron and hole mobilities to ensure excitons form on the emitter molecules.[7]
-
Question: The operational lifetime of my blue phosphorescent OLED is very short. What are the primary degradation mechanisms?
Answer: The short lifetime of blue PhOLEDs is a major challenge, often stemming from the high energy of the blue excitons.[5]
-
Mechanism 1 (Bond Dissociation): The high energy can be sufficient to break weak chemical bonds within the emitter or host molecules. The inherently weaker metal-ligand bonds are often the primary source of photochemical degradation.[7][8][9][10]
-
Mechanism 2 (Bimolecular Annihilation): High exciton concentrations can lead to triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA). These processes generate highly energetic states that can accelerate material degradation.[7][8]
-
Mechanism 3 (Chemical Dissociation): Studies on common blue emitters like FIrpic have shown that chemical dissociation, particularly the breaking of bonds between the iridium atom and the ligands, is a leading cause of degradation during device operation.[7][9]
-
Mitigation: Focus on molecular designs that enhance the bond strength and overall chemical stability of the complex.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular design strategies to achieve deep-blue emission in Ir(III) complexes?
A1: There are two main strategies for tuning the emission color to the blue region:
-
Stabilizing the HOMO: This is achieved by introducing electron-withdrawing groups (like fluorine or trifluoromethyl) onto the cyclometalating (C^N) ligands. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), widening the HOMO-LUMO gap and causing a blue shift (hypsochromic shift) in emission.[2][12][13] The well-known emitter FIrpic uses this principle.[14]
-
Destabilizing the LUMO: This involves modifying the ligand to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This can be done by using N-pyrazolyl or N-heterocyclic carbene-based ligands, or by adding electron-donating groups (like methoxy) to the pyridyl part of the C^N ligand.[12][15]
Caption: Key molecular design strategies for blue-shifting Ir(III) complexes.
Q2: Why is achieving high performance in blue phosphorescent emitters more difficult than for green and red emitters?
A2: The difficulty arises from the "blue problem":
-
High Triplet Energy: Blue emission requires a wider energy gap between the ground state and the lowest triplet excited state (T1). This high T1 energy is closer to the energy of unwanted, non-emissive metal-centered (d-d) states, which quenches luminescence.[2][8]
-
Instability: The high photon energy of blue light is inherently more damaging, making the molecules more susceptible to photochemical degradation and breaking weaker metal-ligand bonds.[5][8][10]
-
Host Material Challenge: A suitable host material must have an even higher triplet energy than the blue emitter to effectively confine the excitons. Finding stable, wide-bandgap host materials with good charge transport properties is challenging.[8]
Caption: Common degradation pathways affecting blue phosphorescent emitters.
Q3: What are some benchmark blue phosphorescent Ir(III) complexes?
A3: Several complexes are widely recognized as benchmarks or significant advancements in the field. Key photophysical data for some of these emitters are summarized below.
Photophysical Data of Representative Blue Ir(III) Complexes
| Complex Name | Abbreviation | Emission Peak (nm) | PLQY (%) | CIE (x, y) | Reference(s) |
| Bis(2-(4,6-difluorophenyl)pyridinato-N,C2')iridium(III)picolinate | FIrpic | ~470, 495 | ~100 | (0.17, 0.33) | [7][9] |
| Iridium(III) bis(4',6'-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate | FIr6 | ~460 | High | (0.16, 0.28) | [9] |
| fac-Tris{1-methyl-5-(4,6-difluorophenyl)-3-propyl-[12]triazolyl}iridium(III) | - | ~430, 455 | High | (0.16, 0.12) | [6] |
| A novel [3+2+1] coordinated complex with dfpMepy and -CN ligands | Ir-dfpMepy-CN | 440, 466 | 84 ± 5% | (0.16, 0.17) | [4][11] |
| (dfdmappy)₂Ir(phim) | Ir1 | ~468 | 91% | (0.16, 0.21) | [3] |
Note: Photophysical properties can vary depending on the measurement conditions (e.g., solvent, host matrix, temperature).
Experimental Protocols
Protocol 1: General Synthesis of a Heteroleptic (C^N)₂Ir(acac)-type Complex
This protocol provides a general two-step method for synthesizing a heteroleptic iridium(III) complex.
Caption: General workflow for synthesis and characterization of Ir(III) complexes.
Step 1: Synthesis of the Iridium(III) Chloro-Bridged Dimer
-
Reactants: Combine Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) (1 equivalent) and the desired cyclometalating (C^N) ligand (2.2-2.5 equivalents).
-
Solvent: Use a 3:1 mixture of a high-boiling point solvent (e.g., 2-ethoxyethanol) and deionized water.
-
Reaction: Place the mixture in a round-bottom flask equipped with a condenser. Purge with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heating: Heat the mixture to reflux (typically 120-130 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Isolation: After cooling to room temperature, add water to precipitate the product. Filter the solid, wash with water and a non-polar solvent (e.g., hexane (B92381) or methanol) to remove excess ligand, and dry under vacuum. The resulting chloro-bridged dimer is often used in the next step without further purification.
Step 2: Synthesis of the Final Heteroleptic Complex
-
Reactants: Place the iridium dimer from Step 1 (1 equivalent) and the ancillary ligand (e.g., acetylacetone, picolinate) (2.5-3.0 equivalents) in a round-bottom flask. A mild base, such as sodium carbonate (Na₂CO₃), is often added.
-
Solvent: Use a suitable solvent like 2-ethoxyethanol or glycerol.
-
Reaction: Purge the flask with an inert gas and heat to reflux for 8-16 hours.
-
Purification: Cool the reaction mixture. The crude product can be isolated by precipitation. Extensive purification is critical and is typically performed using silica (B1680970) gel column chromatography with a suitable solvent system (e.g., dichloromethane/hexane). The final pure product is often obtained by recrystallization or sublimation.
-
Characterization: Confirm the structure and purity of the final complex using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: Measurement of Photoluminescence Quantum Yield (PLQY)
The relative method using a standard fluorophore is common.
-
Standard Selection: Choose a quantum yield standard with a well-known PLQY and an absorption/emission profile that is close to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for blue emitters).
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in a suitable, degassed spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner-filter effects.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the photoluminescence emission spectrum for each solution, using the same excitation wavelength for both the standard and the sample.
-
-
Calculation:
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the PLQY of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:
-
Φ is the PLQY
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' denote the sample and the reference standard, respectively.
-
-
-
Analysis: Plot the integrated emission intensity versus absorbance for the series of solutions. The slope of this line is proportional to the quantum yield, and the ratio of the slopes (sample/standard) can be used in the calculation for higher accuracy.
References
- 1. Study of a phosphorescent cationic iridium( iii ) complex displaying a blue-shift in crystals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03341G [pubs.rsc.org]
- 2. Phosphorescent [3 + 2 + 1] coordinated Ir(iii) cyano complexes for achieving efficient phosphors and their application in OLED devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the DFT Study of C-H Activation in Iridium(III)-Catalyzed Arylations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the C-H activation step in Iridium(III)-catalyzed arylations, primarily through the lens of Density Functional Theory (DFT) studies. A key focus is the comparison with the more extensively studied Palladium(II) catalysts, offering insights into the mechanistic nuances that differentiate these two important catalytic systems. The information presented is synthesized from seminal works in the field, providing a valuable resource for researchers engaged in catalyst design, reaction optimization, and mechanistic studies.
Mechanistic Insights: Concerted Metalation-Deprotonation as the Key Step
Early proposals for the mechanism of Iridium(III)-catalyzed C-H arylation suggested an electrophilic aromatic substitution (S(E)Ar) pathway. However, extensive DFT studies have since provided strong evidence that the operative mechanism is a Concerted Metalation-Deprotonation (CMD) pathway.[1][2] This mechanism, which is also prevalent in Pd(II)-catalyzed arylations, involves a single transition state in which the C-H bond is broken and the new metal-carbon bond is formed simultaneously, with the assistance of a base.
DFT calculations have been instrumental in elucidating the subtle yet significant differences in the CMD transition states between Iridium(III) and Palladium(II) catalysts. These differences have profound implications for catalyst reactivity and selectivity.
Quantitative Comparison of Activation Barriers
The following table summarizes representative free energy of activation (ΔG‡) values for the C-H activation of benzene, a model substrate, catalyzed by generic Ir(III) and Pd(II) complexes. The data highlights the typically higher activation barrier for the uncatalyzed reaction and the comparable barriers for the CMD pathway with both metals.
| Reaction | Catalyst | Mechanism | ΔG‡ (kcal/mol) | Reference |
| Benzene C-H Activation | None | Thermal | > 100 | General Chemical Knowledge |
| Benzene + [Ir(III)(OAc)₂(L)₂]⁺ | Iridium(III) | CMD | 25.3 | Based on García-Melchor, et al.[1][2] |
| Benzene + [Pd(II)(OAc)(L)₂]⁺ | Palladium(II) | CMD | 24.1 | Based on Gorelsky, et al.[3][4][5] |
Note: The values presented are representative and can vary significantly with the choice of ligands, substrate, and computational methodology.
Structural Comparison of Transition States
A critical insight from DFT studies is the difference in the geometry of the CMD transition state between Iridium(III) and Palladium(II) systems. The transition states for Ir(III)-catalyzed direct C-H arylation exhibit stronger metal-C(arene) interactions compared to their Pd(II) counterparts.[1][2] This is reflected in the key bond distances within the transition state structure.
| Parameter | Iridium(III) Transition State | Palladium(II) Transition State | Reference |
| M-C distance (Å) | ~2.2 | ~2.5 | Based on García-Melchor, et al.[1][2] |
| C-H (breaking) distance (Å) | ~1.5 | ~1.6 | Based on García-Melchor, et al.[1][2] |
| O-H (forming) distance (Å) | ~1.2 | ~1.2 | Based on García-Melchor, et al.[1][2] |
The Influence of Ligands on Reactivity
The ligand sphere around the iridium center plays a crucial role in modulating the energy of the C-H activation barrier. DFT studies have shown that ligands with a low trans effect can decrease the activation barrier for the C-H bond cleavage step.[1][2] This provides a rational basis for ligand design to enhance catalytic efficiency.
| Ligand Property | Effect on Activation Barrier | Rationale |
| Low trans effect | Decrease | Stabilizes the transition state by influencing the electronic properties of the metal center. |
| High trans effect | Increase | Destabilizes the key interactions in the CMD transition state. |
| Steric bulk | Can increase or decrease | Can promote or hinder the approach of the substrate to the metal center. |
Experimental and Computational Protocols
Representative Experimental Protocol for Iridium(III)-Catalyzed C-H Arylation
A typical experimental procedure for the direct arylation of an arene with an aryl halide catalyzed by an Iridium(III) complex is as follows:
-
Catalyst Precursor: --INVALID-LINK-- (Crabtree's catalyst) is often used as the precatalyst.[1][2]
-
Reaction Setup: A reaction vessel is charged with the arene, aryl halide, a base (e.g., Ag₂CO₃ or K₂CO₃), and the iridium catalyst precursor under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent: A high-boiling point, non-polar solvent such as toluene, xylene, or 1,2-dichloroethane (B1671644) is typically used.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (typically 100-150 °C) for a specified period (12-48 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography. The product is then characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Representative Computational (DFT) Protocol
The following outlines a typical computational methodology for studying the C-H activation step in Iridium(III)-catalyzed arylations:
-
Software: Gaussian 09 or a similar quantum chemistry software package is commonly employed.[3]
-
DFT Functional: A hybrid functional such as B3LYP or functionals from the M06 suite are frequently used for geometry optimizations and frequency calculations.
-
Basis Set: A mixed basis set approach is standard. For the iridium atom, a relativistic effective core potential (RECP) such as LANL2DZ is used to account for relativistic effects. For lighter atoms (C, H, N, O, P), a Pople-style basis set like 6-31G(d,p) is often chosen.
-
Solvent Model: The effect of the solvent is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Transition State Searching: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan along the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed on the optimized geometries with a larger basis set to obtain more accurate electronic energies. Free energies are calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm).
Visualizing the Mechanism and Workflow
To better understand the catalytic cycle and the typical research workflow, the following diagrams are provided.
References
- 1. Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Analysis of the concerted metalation-deprotonation mechanism in palladium-catalyzed direct arylation across a broad range of aromatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Facial and Meridional Isomers of Tris-Cyclometalated Ir(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
Tris-cyclometalated Iridium(III) complexes are a cornerstone of modern photophysical and photochemical research, with wide-ranging applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and bio-imaging. These octahedral complexes exist as two distinct geometric isomers: facial (fac) and meridional (mer). The spatial arrangement of the three bidentate cyclometalating ligands around the central iridium atom dictates the complex's symmetry, which in turn profoundly influences its electronic structure and, consequently, its photophysical and electrochemical properties. This guide provides an objective comparison of fac and mer isomers, supported by experimental data, to aid researchers in selecting the appropriate isomer for their specific application.
Key Distinctions and Performance Comparison
The fundamental difference between the fac and mer isomers lies in the disposition of the coordinating atoms of the three cyclometalating ligands. In the fac isomer, the three nitrogen atoms occupy one face of the octahedron, and the three carbon atoms occupy the opposite face, resulting in a C₃ symmetry. In contrast, the mer isomer has a C₁ symmetry, with the three nitrogen and three carbon atoms arranged in a meridional plane. This seemingly subtle structural variance leads to significant differences in their properties.
Structural Properties
The structural disparity between fac and mer isomers is evident in their bond lengths. In fac isomers, the Ir-C and Ir-N bond lengths are relatively uniform.[1][2][3] However, in mer isomers, the differing trans influences of the phenyl and pyridyl/pyrazolyl ligands lead to notable bond length alternations. Bonds that are trans to the strongly σ-donating phenyl groups are elongated.[1][2][3]
Stability
Experimental and computational studies have consistently shown that the fac isomer is the thermodynamically more stable product, while the mer isomer is the kinetically favored product.[1][3][4] This is attributed to the destabilizing effect of having two strongly trans-influencing phenyl groups opposite each other in the mer configuration.[1][3] Consequently, mer isomers can be converted to the more stable fac form through thermal or photochemical isomerization.[1][5]
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data comparing the performance of fac and mer isomers for the well-studied tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] complex, as well as for tris(2-(p-tolyl)pyridine)iridium(III) [Ir(tpy)₃] and tris(1-phenylpyrazole)iridium(III) [Ir(ppz)₃].
Table 1: Photophysical Properties of fac- and mer-Ir(ppy)₃
| Property | fac-Ir(ppy)₃ | mer-Ir(ppy)₃ | Reference |
| Absorption (λabs, nm) | ~377 (MLCT) | Broader, red-shifted MLCT | [6] |
| Emission (λem, nm) | 513 | 520 (weaker, red-shifted) | [5][6] |
| Photoluminescence Quantum Yield (ΦPL) | ~0.4 - 1.0 | Lower than fac isomer | [2][7][8][9] |
| Phosphorescence Lifetime (τ, µs) | ~1.9 - 6.0 | Generally shorter than fac | [1][2] |
Table 2: Electrochemical Properties of fac- and mer-Ir(ppy)₃
| Property | fac-Ir(ppy)₃ | mer-Ir(ppy)₃ | Reference |
| Oxidation Potential (Eox vs Fc/Fc⁺, V) | ~0.77 | ~0.71 (easier to oxidize) | [1] |
Table 3: Comparative Data for Other Tris-Cyclometalated Ir(III) Complexes
| Complex | Isomer | Emission (λem, nm) | Oxidation Potential (Eox vs Fc/Fc⁺, V) | Reference |
| Ir(tpy)₃ | fac | ~510 | ~0.72 | [1] |
| mer | ~540 | ~0.66 | [1] | |
| Ir(ppz)₃ | fac | ~440 | ~0.33 | [1] |
| mer | ~450 | ~0.28 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific complexes and instrumentation.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) corresponding to singlet π-π* and metal-to-ligand charge transfer (MLCT) transitions.
Methodology:
-
Prepare a dilute solution of the Ir(III) complex (typically 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent (e.g., dichloromethane, acetonitrile (B52724), or THF).
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum from 200 to 800 nm in a 1 cm path length quartz cuvette.
-
The solvent used for the sample preparation should be used as the reference.
-
Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law.
Photoluminescence Spectroscopy
Objective: To determine the emission maxima (λem), photoluminescence quantum yield (ΦPL), and phosphorescence lifetime (τ).
Methodology:
-
Emission Spectrum:
-
Prepare a dilute solution of the complex (absorbance < 0.1 at the excitation wavelength) in a degassed spectroscopic-grade solvent.
-
Use a spectrofluorometer to measure the emission spectrum. Excite the sample at a wavelength corresponding to an MLCT absorption band.
-
The emission maximum (λem) is the wavelength at which the emission intensity is highest.
-
-
Quantum Yield (ΦPL):
-
The relative quantum yield can be determined using a standard with a known quantum yield (e.g., [Ru(bpy)₃]²⁺).
-
Measure the integrated emission intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Phosphorescence Lifetime (τ):
-
Use a time-correlated single-photon counting (TCSPC) system or a pulsed laser and a fast detector.
-
Excite the sample with a short pulse of light and measure the decay of the emission intensity over time.
-
The lifetime is determined by fitting the decay curve to an exponential function.
-
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of the complex.
Methodology:
-
Prepare a solution of the Ir(III) complex (typically 1 mM) in a suitable solvent (e.g., degassed acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential to a positive value (for oxidation) and then reversing the scan to a negative value (for reduction).
-
The oxidation potential (Eox) is determined from the anodic peak potential. A ferrocene/ferrocenium (Fc/Fc⁺) couple is typically used as an internal standard.
Mandatory Visualization
The following diagrams illustrate the molecular structures of the fac and mer isomers, the synthetic pathway leading to their selective formation, and the relationship between their electronic energy levels and photophysical properties.
Caption: Molecular structures of fac and mer isomers.
Caption: Synthetic pathway for fac and mer isomers.
Caption: Electronic energy levels and photophysical properties.
References
- 1. Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The triplet state of fac-Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Modeling of Excited State Properties in Iridium-Centered Phosphors
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) complexes are central to the development of advanced phosphorescent materials, with significant applications in organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy.[1] The remarkable photophysical properties of these complexes, such as high quantum yields and tunable emission wavelengths, arise from strong spin-orbit coupling (SOC) introduced by the heavy iridium atom.[1][2] This strong SOC facilitates efficient intersystem crossing from singlet to triplet excited states, leading to phosphorescence.[1][2] A thorough understanding and accurate prediction of their excited state properties are crucial for the rational design of new, highly efficient phosphors.
This guide provides a comparative overview of computational methods used to model the excited state properties of iridium-centered phosphors, supported by experimental data.
Computational Approaches: A Comparative Overview
The prediction of excited state properties in iridium complexes presents significant challenges for computational methods due to the complex interplay of electronic structure, relativistic effects, and spin-orbit coupling.[3][4][5] Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the emission energies of these complexes.[3][4][5] However, calculating properties like excited state lifetimes and quantum yields with high accuracy using TD-DFT can be computationally expensive and challenging.[3][4][5]
To address these challenges, alternative approaches such as machine learning (ML) models have emerged. These models, trained on experimental data, can predict excited state properties with accuracy that is competitive with or even surpasses that of TD-DFT, but at a significantly lower computational cost.[3][4][5][6] This makes ML a promising tool for high-throughput virtual screening of novel iridium complexes.[3][4][5]
The inclusion of relativistic effects is also critical for accurately modeling these heavy-element complexes. The Zeroth-Order Regular Approximation (ZORA) is one such method that can be incorporated into TD-DFT calculations to account for these effects and has been shown to reproduce experimental absorption spectra accurately.[7]
Data Presentation: Performance of Computational Models
The following table summarizes the performance of different computational approaches in predicting key excited state properties of various iridium(III) complexes, benchmarked against experimental data where available.
| Iridium Complex | Property | Experimental Value | TD-DFT Calculated Value | Machine Learning Predicted Value | Reference |
| fac-[Ir(ppy)₃] | Emission Wavelength | ~510 nm (Green) | Varies with functional/basis set | - | [7] |
| fac-[Ir(ptz)₃] | Emission Wavelength | ~460 nm (Blue) | Varies with functional/basis set | - | [7] |
| Anionic Ir Complexes | Phosphorescence Quantum Yield | 50-80% | - | - | [8] |
| Anionic Ir Complexes | Excited-State Lifetime | 1-4 µs | - | - | [8] |
| Various Ir Complexes | Mean Emission Energy (Em₅₀/₅₀) | Spans visible spectrum | - | ANN models show competitive accuracy with TD-DFT | [3][4][5] |
| Various Ir Complexes | Excited State Lifetime | Varies | - | ANN models show competitive accuracy with TD-DFT | [3][4][5] |
Note: Specific calculated values from TD-DFT are highly dependent on the chosen functional, basis set, and other computational parameters. The table indicates the general performance and applicability of the methods.
Experimental and Computational Protocols
A detailed understanding of the methodologies is essential for reproducing and building upon existing research.
Experimental Protocols:
The synthesis and characterization of iridium complexes typically involve standard organic and inorganic synthesis techniques. Characterization often includes:
-
NMR Spectroscopy: To confirm the chemical structure of the synthesized complexes.[8]
-
UV-Vis Absorption and Emission Spectroscopy: To determine the absorption and photoluminescence properties, including emission maxima.[8]
-
Electrochemical Methods (e.g., Cyclic Voltammetry): To investigate the redox properties of the complexes.[8]
-
Phosphorescence Quantum Yield Measurement: Determined relative to a standard, often in degassed solutions at room temperature.[8]
-
Excited-State Lifetime Measurement: Typically performed using time-resolved spectroscopy.[8]
Computational Protocols:
The computational modeling of iridium complexes involves several key steps and choices of methodology:
-
Geometry Optimization: The ground state (S₀) and lowest triplet state (T₁) geometries of the complexes are typically optimized using Density Functional Theory (DFT). Common functionals include B3LYP and CAM-B3LYP.[9] For the iridium atom, an effective core potential (ECP) like the Stuttgart-Dresden (SDD) potential is often used, while basis sets like 6-31G* are employed for lighter atoms.[9]
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is the most common method for calculating vertical excitation energies to determine absorption and emission wavelengths.[9] To predict phosphorescence energy, a TD-DFT calculation is performed on the optimized T₁ geometry.[1]
-
Inclusion of Relativistic Effects and Spin-Orbit Coupling: For heavy atoms like iridium, relativistic effects are significant. The Zeroth-Order Regular Approximation (ZORA) can be incorporated into TD-DFT calculations.[7] Spin-orbit coupling (SOC) is crucial for phosphorescence and can be included perturbatively in calculations to estimate radiative lifetimes.[7][10]
-
Solvent Effects: The influence of the solvent is often accounted for using implicit solvation models like the Polarizable Continuum Model (PCM).[9]
-
Machine Learning Models: Artificial Neural Networks (ANNs) have been trained on large experimental datasets of iridium complexes to predict properties like mean emission energy, excited state lifetime, and emission spectral integral.[3][4][5] These models often use electronic structure features derived from lower-cost computational methods as input.[3][4][5]
Visualizing Computational Workflows and Concepts
Diagram 1: General Workflow for Computational Prediction of Phosphorescence
Caption: A generalized workflow for the computational prediction of phosphorescent properties of iridium complexes.
Diagram 2: Comparison of Computational Approaches
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Low-cost machine learning prediction of excited state properties of iridium-centered phosphors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06150C [pubs.rsc.org]
- 4. Low-cost machine learning prediction of excited state properties of iridium-centered phosphors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low-cost machine learning prediction of excited state properties of iridium-centered phosphors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Spin-orbit coupling in phosphorescent iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Unlocking the Glow: A Comparative Guide to TD-DFT Analysis of Iridium(III) Complexes' Photophysical Properties
For researchers, scientists, and drug development professionals, understanding and predicting the photophysical properties of Iridium(III) complexes is paramount for their application in areas ranging from high-efficiency organic light-emitting diodes (OLEDs) to advanced bioimaging and photodynamic therapy.[1][2] Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool to elucidate the electronic structures and excited-state properties of these complexes, guiding the design of new materials with tailored characteristics.[3][4] This guide provides an objective comparison of TD-DFT methodologies and their performance against experimental data for a selection of Iridium(III) complexes.
Performance of TD-DFT in Predicting Photophysical Properties
The accuracy of TD-DFT calculations is highly dependent on the choice of functional and the inclusion of various physical effects. For Iridium(III) complexes, where relativistic effects and spin-orbit coupling (SOC) are significant, their consideration in computational models is crucial for obtaining results that align well with experimental observations.[3][5]
A comparative analysis of different functionals reveals that hybrid functionals often provide a good balance of accuracy and computational cost. For instance, the B3LYP and PBE0 functionals are widely used.[5][6] However, recent studies have highlighted the efficacy of tuned range-separated functionals, such as ω*B97X, in more accurately predicting metal-to-ligand charge transfer (MLCT) energies, which are fundamental to the photophysical behavior of these complexes.[4][5] Local functionals, on the other hand, have been shown to underestimate transition energies.[6]
Below is a summary of experimental and TD-DFT calculated photophysical data for representative Iridium(III) complexes.
Table 1: Comparison of Experimental and TD-DFT Calculated Photophysical Data for Selected Iridium(III) Complexes
| Complex | Method | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| fac-Ir(ppy)3 | Experimental | ~375, 460 (sh) | 518 | ~0.4-1.0 | ~1.9 | [7][8] |
| TD-DFT (B3LYP) | - | 520 | - | - | [9] | |
| TD-DFT (ω*B97X) | - | 515 | - | - | [5] | |
| [Ir(ppy)2(dmb)]+ | Experimental | ~378, 465 (sh) | 522 | - | - | [10] |
| TD-DFT | - | 510 | - | - | [10] | |
| [Ir(Fppy)2(dmb)]+ | Experimental | ~370, 460 (sh) | 480 | - | - | [10] |
| TD-DFT | - | 475 | - | - | [10] | |
| (ppy)2Ir(L-alanine) | Experimental | ~375, 450 (sh) | 525 (yellow) | 0.48 | - | [11] |
| TD-DFT | - | - | - | - | [11] | |
| (F4ppy)2Ir(L-alanine) | Experimental | ~360, 440 (sh) | 500 (green) | 0.69 | - | [11] |
| TD-DFT | - | - | - | - | [11] |
Note: The accuracy of TD-DFT predictions can vary based on the specific functional, basis set, and solvent model used. The data presented here is a representative summary from the cited literature.
Experimental and Computational Protocols
A standardized approach is crucial for the reliable characterization and comparison of Iridium(III) complexes.
Table 2: Summary of Methodologies
| Aspect | Experimental Protocols | TD-DFT Computational Protocols |
| Synthesis | Typically involves the reaction of an Iridium(III) precursor (e.g., IrCl3·nH2O) with the desired cyclometalating and ancillary ligands in a suitable solvent under inert atmosphere.[11][12] Purification is often achieved through column chromatography or recrystallization. | Geometry Optimization: Ground state geometries are optimized using a chosen DFT functional (e.g., B3LYP, PBE0, ωB97X) and basis set (e.g., LANL2DZ for Iridium, 6-31G(d) for other atoms).[9][13] |
| Photophysical Characterization | UV-Vis Absorption: Spectra are recorded on a spectrophotometer in a suitable solvent (e.g., acetonitrile, dichloromethane) at a specific concentration.[11] Emission Spectroscopy: Emission and excitation spectra are measured using a fluorometer. Quantum yields are often determined relative to a standard.[10] Lifetime Measurements: Excited-state lifetimes are measured using time-resolved techniques like time-correlated single photon counting (TCSPC).[7] | Excited State Calculations: Vertical excitation energies and oscillator strengths are calculated using TD-DFT on the optimized ground state geometry.[13] Emission energies are often calculated by optimizing the geometry of the lowest triplet excited state.[9] Inclusion of Key Effects: For heavy elements like Iridium, inclusion of scalar relativistic effects (e.g., using effective core potentials like LANL2DZ or the Douglas-Kroll-Hess Hamiltonian) and spin-orbit coupling is critical for accurate predictions.[3][5] |
Visualizing the Process: From Molecule to Property
The following diagrams illustrate the typical workflow for a TD-DFT analysis and the fundamental photophysical processes in Iridium(III) complexes.
The photophysical behavior of Iridium(III) complexes can be understood through a Jablonski diagram, which illustrates the electronic transitions that occur upon photoexcitation. Due to the heavy Iridium atom, there is strong spin-orbit coupling, which facilitates efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This leads to phosphorescence, which is emission from the triplet state, a key characteristic of these complexes.[14][15]
References
- 1. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Exploring the Photophysical Properties of Iridium (III) Complexes Using TD-DFT: A Comprehensive Study [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Density functional theory investigation on iridium(iii) complexes for efficient blue electrophosphorescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. openi.nlm.nih.gov [openi.nlm.nih.gov]
A Comparative Guide to Iridium(III) and Ruthenium(II) Complexes in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of metal-based chemotherapeutics that can overcome the limitations of traditional platinum-based drugs. Among the most promising candidates are Iridium(III) and Ruthenium(II) complexes, which have demonstrated potent anticancer activity through diverse mechanisms of action. This guide provides an objective comparison of their performance in preclinical anticancer studies, supported by experimental data, detailed protocols, and visual representations of their molecular pathways.
Executive Summary
Iridium(III) and Ruthenium(II) complexes have emerged as viable alternatives to cisplatin (B142131), often exhibiting higher potency, novel mechanisms of action, and the ability to overcome cisplatin resistance.[1][2] Ruthenium complexes, having been studied for a longer period, have seen some candidates advance to clinical trials.[3] Iridium complexes, a newer class of anticancer agents, are rapidly gaining attention for their potent cytotoxicity and unique mechanistic profiles.[4][5] Both classes of compounds often target the mitochondria, induce apoptosis through reactive oxygen species (ROS) generation, and can interact with DNA, though their specific molecular targets and pathways can differ significantly.[1][6]
Data Presentation: In Vitro Cytotoxicity
The in vitro cytotoxicity of Iridium(III) and Ruthenium(II) complexes is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to provide a comparative overview of their potency against several human cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Iridium(III) and Ruthenium(II) Complexes against Various Cancer Cell Lines
| Complex Type | Complex Name/Reference | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | Cisplatin-Resistant Cell Line |
| Iridium(III) | --INVALID-LINK-- (Ir1) | - | - | - | - |
| Inhibitory Rate vs. Cisplatin | 69.67% vs. 38.95% (in vivo)[7] | ||||
| [Ir(ppy)2(dcdppz)]PF6 (Ir1) | - | - | - | SGC-7901 (IC50: low µM)[6] | |
| Inhibitory Rate | 54.08% (in vivo)[6] | ||||
| [(η5-Cp)IrCl(py2CO)]PF6 | - | >50 | - | MV-4-11 (IC50: 35.8 µg/mL)[1] | |
| fac-[IrBr3(H2O)(phen)] | - | 0.32 | - | HT-29 (IC50: 0.33 µM)[8] | |
| Ruthenium(II) | [(η6-p-cymene)RuCl(py2CO)]PF6 | - | >50 | - | LoVo (>50 µg/mL)[1] |
| Δ---INVALID-LINK--2 (Δ-Ru1) | - | - | IC50 comparable to cisplatin[9] | - | |
| In vivo efficacy | Similar to cisplatin[9] | ||||
| [Ru(bdpta)(tpy)]2+ | - | > Cisplatin IC50 | - | HCT-116 (> Cisplatin IC50)[10] | |
| [Ru2L2Cl2(Et2NH)x2(H2O)] | 0.68 | 4.09 | 1.66 | SW620 (1.99 µM)[10] | |
| Cisplatin | (Reference) | ~5.49[11] | ~34[10] | ~3.62[12] | A2780cis (IC50: 16.8 µM)[13] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data presented is a selection from the cited literature to illustrate the general potency of these complexes.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies using xenograft models in mice have demonstrated the potential of both Iridium(III) and Ruthenium(II) complexes to inhibit tumor growth.
Table 2: Comparative In Vivo Antitumor Activity
| Complex Type | Complex/Reference | Animal Model | Cancer Cell Line | Treatment Regimen | Tumor Growth Inhibition |
| Iridium(III) | Ir1 (--INVALID-LINK--)[7] | Mice Xenograft | B16 (Melanoma) | Not Specified | 69.67% |
| Ir1 ([Ir(ppy)2(dcdppz)]PF6)[6] | Mice Xenograft | SGC-7901 (Gastric) | Not Specified | 54.08% | |
| Complex 1a[4][5] | Nude Mice Xenograft | NCI-H460 (Lung) & MDA-MB-231 (Breast) | 9 mg/kg, twice weekly, IV | 77.5% reduction in tumor volume | |
| Ruthenium(II) | Δ-Ru1 (Δ---INVALID-LINK--2)[9][14] | Nude Mice Xenograft | HeLa (Cervical) | 10 or 20 mg/kg, i.p. every 4 days for 5 cycles | Comparable to cisplatin |
| Complex 12[3] | B16 Black Mouse Xenograft | B16 (Melanoma) | 10 mg/kg | 65.95% | |
| Ru-1[15] | Heterotopic CT26 Tumor Model | CT26 (Colon) | 2 mg/kg, every 3 days, 4 times | Significant reduction, similar to oxaliplatin | |
| Cisplatin | (Reference)[7] | Mice Xenograft | B16 (Melanoma) | Not Specified | 38.95% |
Mechanisms of Action: A Comparative Overview
Both Iridium(III) and Ruthenium(II) complexes exert their anticancer effects through a variety of mechanisms, often involving a multi-pronged attack on cancer cells. A key distinction lies in their preferred intracellular targets and the specific signaling pathways they modulate.
Iridium(III) Complexes:
Iridium(III) complexes are known for their ability to induce cell death primarily through apoptosis, often initiated by mitochondrial dysfunction.[6] Many Iridium(III) complexes act as potent catalysts for the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[1] Some complexes have also been shown to interact with DNA, although this is not always the primary mechanism of action.[1] More recently, specific protein targets have been identified, such as Girdin, which is involved in multiple oncogenic pathways.[4][5]
Ruthenium(II) Complexes:
Ruthenium(II) complexes also induce apoptosis, frequently through both intrinsic (mitochondrial) and extrinsic pathways.[9] Similar to Iridium(III) complexes, they can generate ROS and disrupt the mitochondrial membrane potential.[2] DNA is a more common primary target for many Ruthenium(II) complexes compared to Iridium(III) complexes, with some compounds binding to DNA and inhibiting replication and transcription.[2] Furthermore, Ruthenium(II) complexes have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases.[16]
Signaling Pathways
The anticancer activity of these metal complexes is intricately linked to their ability to modulate critical signaling pathways that regulate cell survival, proliferation, and death.
Iridium(III) Complex-Induced Apoptosis Pathway
References
- 1. Ruthenium(II) and Iridium(III) Complexes as Tested Materials for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Anticancer effect evaluation in vitro and in vivo of iridium(III) polypyridyl complexes targeting DNA and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity in vitro and in vivo evaluation of iridium(III) complexes on mouse melanoma B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A ruthenium(II) complex inhibits tumor growth in vivo with fewer side-effects compared with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jhsci.ba [jhsci.ba]
- 11. Synthesis and Characterization of Ruthenium-Paraphenylene-Cyclopentadienyl Full-Sandwich Complexes: Cytotoxic Activity against A549 Lung Cancer Cell Line and DNA Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Synthesized Novel Iridium (III) Complexes Against HeLa Cell Lines Through In-Silico, In-Vitro and DNA Nicking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium(II) and Platinum(II) Complexes with Biologically Active Aminoflavone Ligands Exhibit In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of cancer cell growth by ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic Deep Dive: Comparing DFT-Elucidated Pathways in Iridium(III)-Catalyzed Direct C-H Arylation
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount for optimization and innovation. This guide provides a comparative analysis of the Density Functional Theory (DFT) elucidated mechanisms of Iridium(III)-catalyzed direct C-H arylation, a cornerstone of modern synthetic chemistry.
Direct C-H arylation offers an atom-economical route to constructing valuable biaryl moieties. Among the catalysts employed, Iridium(III) complexes have emerged as powerful tools. Computational studies, particularly using DFT, have been instrumental in mapping the potential energy surfaces of these reactions, revealing key intermediates and transition states that are often elusive to experimental observation. This guide compares the predominant mechanistic proposals, supported by both theoretical calculations and experimental evidence.
Mechanistic Pathways at a Glance
DFT studies have primarily illuminated two competing mechanistic pathways for Ir(III)-catalyzed C-H arylation: the Concerted Metalation-Deprotonation (CMD) mechanism and the Oxidatively-Induced Reductive Elimination pathway. A third, less commonly invoked pathway, involves a formal Oxidative Addition/Reductive Elimination cycle, which is often considered less favorable for d6 Ir(III) complexes.
The logical flow of these proposed mechanisms can be visualized as follows:
Figure 1: A flowchart depicting the key stages of the three major proposed mechanisms for Ir(III)-catalyzed C-H arylation.
Quantitative Comparison of Mechanistic Pathways
The favorability of a given mechanistic pathway is determined by the Gibbs free energy barriers of its constituent elementary steps. DFT calculations provide invaluable estimates of these barriers. The following table summarizes key quantitative data from representative DFT studies and experimental observations.
| Parameter | Concerted Metalation-Deprotonation (CMD) | Oxidatively-Induced Reductive Elimination | Oxidative Addition / Reductive Elimination |
| Key Intermediate | Ir(III)-aryl-alkyl complex | Ir(IV) or Ir(V)-aryl-alkyl complex | Ir(V)-aryl-alkyl-halide complex |
| C-H Activation Barrier (DFT) | Generally considered facile; often not the rate-determining step. Calculated barriers can be in the range of 15-25 kcal/mol. | C-H activation precedes oxidation. | C-H activation can occur after oxidative addition of the aryl halide. |
| Rate-Determining Step (Typical) | Often migratory insertion or reductive elimination. | Reductive elimination from the high-valent Ir center. | Oxidative addition of the aryl halide. |
| Overall Barrier (Representative, DFT) | A study on Ir-catalyzed C-H alkenylation reported an overall barrier of 27.8 kcal/mol for the migratory insertion step.[1] | The barrier for reductive elimination from an Ir(IV) species was calculated to be nearly 19 kcal/mol lower than from the corresponding Ir(III) complex.[2][3][4] | Generally considered to have a high barrier for the initial oxidative addition of aryl halides to Ir(III). |
| Kinetic Isotope Effect (kH/kD) | Often small (close to 1) if C-H activation is not the rate-determining step.[1] Larger values are observed when C-H cleavage is rate-limiting. | Dependent on the rate-determining step; if oxidation or subsequent reductive elimination is rate-limiting, a small KIE for C-H activation would be expected. | A significant KIE would be expected if C-H activation is the rate-determining step. |
| Experimental Evidence | H/D exchange experiments demonstrating reversible C-H activation.[1] | Characterization of Ir(IV) intermediates by cyclic voltammetry (CV) and EPR spectroscopy.[3] | Less common for Ir(III) catalyzed C-H arylation, more prevalent for other metals like Palladium. |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the mechanistic analysis of Ir(III)-catalyzed C-H arylations.
Density Functional Theory (DFT) Calculations
A general workflow for DFT calculations in this context is as follows:
Figure 2: A generalized workflow for performing DFT calculations to investigate reaction mechanisms.
Typical Computational Details:
-
Software: Gaussian, ORCA, etc.
-
Functional: Hybrid functionals such as B3LYP or M06 are commonly employed.
-
Basis Set: A mixed basis set is often used, with effective core potentials (e.g., LANL2DZ) for the heavy iridium atom and Pople-style (e.g., 6-31G(d)) or Dunning-style basis sets for the lighter atoms.
-
Solvation Model: A continuum solvation model (e.g., SMD, PCM) is typically used to account for solvent effects.
-
Procedure:
-
Geometry Optimization: The structures of all stationary points (reactants, intermediates, products, and transition states) are optimized to a minimum on the potential energy surface.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) are used to locate transition state structures.
-
Intrinsic Reaction Coordinate (IRC) Calculation: IRC calculations are performed to verify that the located transition state connects the correct reactant and product minima.
-
Single-Point Energy Calculation: More accurate energies are often obtained by performing single-point energy calculations on the optimized geometries with a larger basis set.
-
Kinetic Isotope Effect (KIE) Studies
Procedure:
-
Substrate Synthesis: Synthesize the deuterated analogue of the arene substrate.
-
Parallel Reactions: Set up two parallel reactions under identical conditions: one with the protiated arene and one with the deuterated arene.
-
Reaction Monitoring: Monitor the progress of both reactions over time by taking aliquots and analyzing them using techniques like GC-MS or NMR spectroscopy to determine the concentration of the product.
-
Rate Determination: Determine the initial rates of both reactions by plotting product concentration versus time.
-
KIE Calculation: The kinetic isotope effect (kH/kD) is calculated as the ratio of the initial rate of the reaction with the protiated substrate to the initial rate of the reaction with the deuterated substrate.
Cyclic Voltammetry (CV)
Experimental Setup:
-
Potentiostat: An electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell containing:
-
Working Electrode: Typically a glassy carbon or platinum electrode.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu4NPF6) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Analyte: The iridium complex of interest, typically at a concentration of 1-5 mM.
Procedure:
-
Solution Preparation: Prepare the electrolyte solution and a solution of the iridium complex.
-
De-gassing: Purge the solutions with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Measurement: Place the electrodes in the solution containing the iridium complex and record the cyclic voltammogram by scanning the potential between set limits.
-
Data Analysis: Analyze the resulting voltammogram to determine the oxidation and reduction potentials of the iridium complex. These can provide evidence for the accessibility of higher oxidation states (e.g., Ir(IV), Ir(V)).
Synthesis and Characterization of Iridium Intermediates
General Procedure for Synthesis of a Cyclometalated Ir(III) Dimer:
-
Reaction Setup: In a Schlenk flask, combine IrCl3·3H2O and the desired cyclometalating ligand (e.g., 2-phenylpyridine) in a mixture of 2-ethoxyethanol (B86334) and water.
-
Reflux: Heat the reaction mixture to reflux under an inert atmosphere for several hours.
-
Isolation: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash the solid with water and a suitable organic solvent (e.g., methanol (B129727) or ether) to afford the chloride-bridged iridium dimer.
Characterization Techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P): To elucidate the structure and connectivity of the ligands around the iridium center.
-
X-ray Crystallography: To obtain a definitive solid-state structure of the complex.
-
Mass Spectrometry (e.g., ESI-MS, HRMS): To confirm the molecular weight and isotopic distribution of the complex.
-
UV-Vis and Emission Spectroscopy: To probe the electronic properties of the complex.
Conclusion
The mechanistic landscape of Ir(III)-catalyzed direct C-H arylation is a testament to the synergy between computational and experimental chemistry. DFT calculations have provided a framework for understanding the intricate dance of electrons and atoms, while experimental studies have offered crucial validation and, at times, unexpected turns. For researchers in the field, a thorough understanding of these competing pathways—the nuanced energetics of the CMD mechanism versus the redox-driven nature of the oxidatively-induced reductive elimination—is essential for the rational design of more efficient and selective catalytic systems. The continued application of these analytical and computational tools will undoubtedly pave the way for the next generation of C-H functionalization methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Influence of Structural Arrangement on the Performance of Iridium Photoredox Catalysts: A Computational Comparison
A detailed analysis of how the isomeric forms of common iridium-based photoredox catalysts dictate their excited-state lifetimes, a critical factor in their photocatalytic efficiency.
In the realm of photoredox catalysis, iridium(III) complexes have emerged as powerful tools for a wide range of chemical transformations. Their efficacy is intrinsically linked to the lifetime of their excited states, which allows them to participate in electron transfer processes. Recent computational studies have shed light on a crucial, yet often overlooked, aspect of their design: the impact of structural isomerism on these excited-state properties. This guide provides a comparative analysis of the excited-state lifetimes of different isomers of two archetypal iridium photoredox catalysts, [Ir(ppy)2(bpy)]+ and Ir(ppy)3, based on supporting computational data.
Isomeric Impact on Excited-State Lifetimes: A Quantitative Comparison
The arrangement of ligands around the central iridium atom can significantly alter the photophysical properties of the complex. In the case of [Ir(ppy)2(bpy)]+, three isomers are possible, while for Ir(ppy)3, the facial (fac) and meridional (mer) isomers are of primary interest. The following table summarizes the computationally determined excited-state lifetimes (τ), radiative decay rates (k_r), and non-radiative decay rates (k_nr) for these isomers.
| Complex | Isomer | Excited State Lifetime (τ) in µs | Radiative Decay Rate (k_r) in 10^5 s^-1 | Non-radiative Decay Rate (k_nr) in 10^5 s^-1 |
| [Ir(ppy)2(bpy)]+ | cis-C,C, trans-N,N | 0.99 | 10.1 | 0.0 |
| cis-C,C, cis-N,N | 1.55 | 6.45 | 0.0 | |
| trans-C,C, cis-N,N | 0.36 | 27.8 | 0.0 | |
| Ir(ppy)3 | facial (fac) | 3.20 | 3.12 | 0.0 |
| meridional (mer) | 0.53 | 18.8 | 0.0 |
Note: The non-radiative decay rates were found to be negligible in the computational study cited. The total excited-state lifetime is determined by the inverse of the sum of the radiative and non-radiative decay rates (τ = 1 / (k_r + k_nr)).
The data reveals significant variations in the excited-state lifetimes among the isomers of both complexes.[1][2] For [Ir(ppy)2(bpy)]+, the cis-C,C, cis-N,N isomer exhibits the longest lifetime, while the trans-C,C, cis-N,N isomer has the shortest. In the case of Ir(ppy)3, the fac isomer possesses a considerably longer excited-state lifetime compared to the mer isomer.[1][2] These differences are primarily attributed to variations in the radiative decay rates, which are influenced by factors such as the transition dipole moment and spin-orbit coupling.[1]
Experimental and Computational Methodologies
The presented data is derived from computational studies employing state-of-the-art quantum chemical methods. These theoretical findings are often validated and complemented by experimental techniques.
Computational Protocols
The determination of excited-state properties of iridium complexes is a computationally intensive task that relies on a combination of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).[1][3]
-
Ground-State Geometry Optimization: The initial step involves optimizing the molecular geometry of the ground state of each isomer using DFT. This provides the most stable arrangement of atoms.
-
Excited-State Calculations: Following ground-state optimization, TD-DFT is employed to calculate the energies and properties of the excited states. This method can predict absorption and emission spectra, as well as the rates of radiative and non-radiative decay.
-
Spin-Orbit Coupling: For heavy elements like iridium, spin-orbit coupling plays a crucial role in facilitating intersystem crossing and influencing the rates of phosphorescence. These effects are explicitly included in the calculations to obtain accurate predictions of excited-state lifetimes.
-
Solvent Effects: The surrounding solvent can influence the photophysical properties of the catalyst. To account for this, continuum solvation models are often incorporated into the calculations.
Experimental Validation
Experimental validation of the computational results is essential. Key experimental techniques include:
-
Synthesis and Isomer Separation: The different isomers of the iridium complexes are synthesized and separated using techniques such as column chromatography.[4] The distinct structures of the isomers can be confirmed by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
-
Photophysical Measurements: The excited-state lifetimes of the separated isomers are measured using time-resolved spectroscopic techniques, such as transient absorption spectroscopy or time-correlated single-photon counting (TCSPC). These methods allow for the direct observation of the decay of the excited state over time.
Visualizing the Computational Workflow and Isomeric Effects
To better understand the processes involved, the following diagrams illustrate the computational workflow and the key factors influenced by structural isomerism.
Caption: Computational workflow for determining the photophysical properties of iridium photoredox catalyst isomers.
Caption: The influence of structural isomerism on key factors that determine the excited-state lifetime.
Conclusion
The computational evidence strongly indicates that structural isomerism is a critical design parameter for iridium photoredox catalysts. The spatial arrangement of ligands directly impacts the electronic structure of the complex, leading to significant variations in excited-state lifetimes. For researchers and professionals in drug development and organic synthesis, this understanding provides a powerful avenue for the rational design of more efficient and selective photocatalysts. By carefully selecting the desired isomer, it is possible to fine-tune the photophysical properties of the catalyst to match the specific requirements of a given chemical transformation, ultimately leading to improved reaction outcomes.
References
- 1. A computational study on the effect of structural isomerism on the excited state lifetime and redox energetics of archetype iridium photoredox catalyst platforms [Ir(ppy)2(bpy)]+ and Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-base-induced fac → mer isomerization of luminescent iridium( iii ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02808E [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Unveiling the Glow: A Theoretical and Experimental Guide to Iridium(III) Complexes in Light-Emitting Electrochemical Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of theoretical and experimental approaches to understanding the luminescent properties of Iridium(III) complexes in Light-Emitting Electrochemical Cells (LECs). We delve into the computational models that predict their behavior and present supporting experimental data, offering a clear perspective on their performance against alternative materials.
Iridium(III) complexes have emerged as the frontrunners in the field of LECs due to their exceptional photophysical properties.[1][2][3] These properties, including high photoluminescence quantum yields (PLQYs) and tunable emission colors, are rooted in their unique electronic structure, which can be effectively modeled and predicted through theoretical calculations.[4][5][6][7][8] This guide will explore the primary theoretical methods employed, compare the predicted and experimental data for various Ir(III) complexes, and provide an overview of the experimental protocols for device fabrication and characterization.
Theoretical Approaches: Predicting Luminescence with Quantum Chemistry
The luminescent properties of Ir(III) complexes are predominantly investigated using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[4][5][6][7][8] These computational methods provide a powerful toolkit to understand and predict the electronic structure and photophysical behavior of these molecules before their synthesis, saving significant time and resources.
The typical theoretical workflow involves:
-
Ground State Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the Ir(III) complex in its electronic ground state using DFT.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter that provides a first approximation of the emission color.[4]
-
Absorption Spectra Simulation: TD-DFT is employed to simulate the electronic absorption spectrum (UV-Vis), which corresponds to the excitation of electrons from occupied to unoccupied orbitals. This helps in understanding the light-harvesting properties of the complex.
-
Excited State Geometry Optimization: To understand the emission process, the geometry of the complex is optimized in its lowest triplet excited state (T1). This is because phosphorescence in these complexes originates from the T1 state.
-
Emission Energy Calculation: The emission energy, corresponding to the phosphorescence wavelength, is calculated as the energy difference between the optimized T1 state and the ground state at the T1 geometry.[5]
-
Analysis of Radiative and Non-radiative Decay Rates: Theoretical calculations can also provide insights into the rates of radiative (light-emitting) and non-radiative (heat-dissipating) decay processes, which are critical for determining the overall quantum efficiency of the complex.
This theoretical framework allows for the rational design of new Ir(III) complexes with tailored luminescent properties by modifying the ligands attached to the iridium center. For instance, introducing electron-donating or electron-withdrawing groups on the ligands can systematically tune the HOMO and LUMO energy levels, thereby controlling the emission color.[4][9]
Performance Comparison: Iridium(III) Complexes vs. Alternatives
While Ir(III) complexes are the most widely used emitters in LECs, other materials have been explored. The table below provides a comparative overview of the key performance metrics.
| Emitter Class | Typical Emission Color Range | Typical Photoluminescence Quantum Yield (PLQY) | Key Advantages | Key Disadvantages |
| Iridium(III) Complexes | Full visible spectrum (Blue to Red)[4][6] | High (often > 50%)[2][10] | High efficiency, tunable emission, good stability | Cost of iridium, complex synthesis |
| Ruthenium(II) Complexes | Orange to Red | Moderate | Lower cost than Iridium | Lower efficiency, longer excited-state lifetimes |
| Copper(I) Complexes | Blue to Green | Variable | Abundant and low-cost metal | Often suffer from lower stability and efficiency |
| Thermally Activated Delayed Fluorescence (TADF) Organics | Blue to Green | High (in principle) | Metal-free, potentially lower cost | Can suffer from stability issues and broader emission spectra |
Experimental Data for Selected Iridium(III) Complexes in LECs
The following table summarizes the theoretically predicted and experimentally measured photophysical properties and LEC device performance for a selection of Ir(III) complexes. This data highlights the predictive power of the theoretical approaches and the excellent performance of these materials.
| Complex | Predicted Emission (nm) | Experimental Emission (nm) | Experimental PLQY (%) | Maximum Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) |
| [Ir(ppy)₂(dtBubpy)]⁺ | ~580 | 591[10] | 55[10] | 1500 | 4.5 |
| [Ir(F₂ppy)₂(dtBubpy)]⁺ | ~480 | 484[10] | 66[10] | 1100 | 7.2 |
| Complex 1a (racemic) | - | 575 (EL)[3] | - | >1000 | ~5 |
| Complex 2c (enantiopure) | - | 568 (EL)[3] | - | >1200 | ~6 |
| C2 [Ir(ppy)₂(CH₃-ph-phen)]⁺ | - | - | >60 (in solution)[2] | 21.7 Lx (luminance)[2][11][12][13] | - |
| C4 [Ir(F₂ppy)₂(H-ph-phen)]⁺ | - | - | >60 (in solution)[2] | - | - |
Note: Direct comparison of luminance and EQE can be challenging due to variations in device architecture and testing conditions. "EL" refers to electroluminescence.
Experimental Protocols
The fabrication and characterization of LECs involve a series of well-defined steps. Below is a generalized protocol.
I. Synthesis of Iridium(III) Complexes
The synthesis of cationic Ir(III) complexes of the type [Ir(C^N)₂(N^N)]⁺ typically follows a two-step procedure:
-
Formation of the Iridium Dimer: Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) is reacted with two equivalents of the cyclometalating ligand (C^N) in a solvent mixture such as 2-ethoxyethanol (B86334) and water. The reaction is typically heated to reflux for several hours to form the chloro-bridged dimer, [Ir(C^N)₂Cl]₂.
-
Reaction with the Ancillary Ligand: The resulting dimer is then reacted with a slight excess of the ancillary N^N ligand in a suitable solvent like dichloromethane (B109758) or methanol. The reaction is often carried out at reflux for several hours. The final product is typically purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.[2][11][12]
II. LEC Device Fabrication
A standard single-layer LEC device is fabricated as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO anode.
-
Hole Injection Layer (Optional but Recommended): A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate to facilitate hole injection.[10] The film is then annealed in an oven.
-
Emissive Layer Deposition: The emissive layer, consisting of the Ir(III) complex and often an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF₆]) to enhance ionic conductivity, is dissolved in a suitable solvent (e.g., acetonitrile).[10] This solution is then spin-coated on top of the PEDOT:PSS layer. The film is dried under vacuum to remove any residual solvent.
-
Cathode Deposition: A low work function metal, such as aluminum or a bilayer of lithium fluoride (B91410) and aluminum (LiF/Al), is thermally evaporated onto the emissive layer through a shadow mask to define the active area of the device.
III. Device Characterization
The performance of the fabricated LECs is evaluated by measuring the following parameters:
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photometer.
-
Electroluminescence (EL) Spectra: The emission spectrum of the device at a given voltage is recorded using a spectroradiometer.
-
Efficiency Measurements: The external quantum efficiency (EQE), power efficiency (lumens per watt), and current efficiency (candelas per ampere) are calculated from the J-V-L data.
-
Device Lifetime: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current or voltage.
Visualizing the Theoretical Workflow
The following diagram illustrates the typical computational workflow for investigating the photophysical properties of Ir(III) complexes for LEC applications.
References
- 1. Luminescent Iridium Complexes Used in Light-Emitting Electrochemical Cells (LEECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Theoretical Approach for the Luminescent Properties of Ir(III) Complexes to Produce Red–Green–Blue LEC Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical Approach for the Luminescent Properties of Ir(III) Complexes to Produce Red-Green-Blue LEC Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DFT/TD-DFT investigation on Ir(III) complexes with N-heterocyclic carbene ligands: geometries, electronic structures, absorption, and phosphorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational study of the photophysical properties and electronic structure of iridium(iii) photosensitizer complexes with electron-withdrawing groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Properties, and Light-Emitting Electrochemical Cell (LEEC) Device Fabrication of Cationic Ir(III) Complexes Bearing Electron-Withdrawing Groups on the Cyclometallating Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices [sfera.unife.it]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5- f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Iridium(III) Complexes: The Influence of Ancillary Ligands
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) complexes have garnered significant attention in various scientific fields, including materials science, bioimaging, and photodynamic therapy, owing to their unique and tunable photophysical properties.[1][2][3][4] These properties, such as high photoluminescence quantum yields, long excited-state lifetimes, and tunable emission colors, are intricately linked to the molecular structure of the complexes.[3][5][6][7][8][9] A typical heteroleptic iridium(III) complex features two cyclometalating ligands and one ancillary ligand. While the cyclometalating ligands primarily determine the emission wavelength, the ancillary ligand plays a crucial role in fine-tuning the overall photophysical characteristics.[5][6] This guide provides a comparative analysis of iridium(III) complexes with different ancillary ligands, supported by experimental data, detailed methodologies, and illustrative diagrams to aid in the rational design of new functional materials.
Comparative Photophysical Data
The selection of the ancillary ligand can significantly modulate the photophysical properties of an iridium(III) complex. The following tables summarize key quantitative data for a series of iridium(III) complexes, demonstrating the impact of varying the ancillary ligand while keeping the cyclometalating ligand constant.
Table 1: Photophysical Properties of [Ir(ppy)₂L] Complexes with Different Ancillary Ligands (ppy = 2-phenylpyridine)
| Ancillary Ligand (L) | Abbreviation | λₑₘ (nm) in CH₂Cl₂ | Φₚₗ in CH₂Cl₂ | τ (µs) in CH₂Cl₂ | Reference |
| Acetylacetonate | acac | 512 | 0.60 - 0.97 | 1.1 - 2.1 | [6][10][11] |
| 2,2'-Bipyridine | bpy | 580 | 0.10 - 0.20 | 0.3 - 0.5 | [12][13] |
| 1,10-Phenanthroline | phen | 585 | ~0.39 | ~0.9 | [14] |
| Picolinic acid | pic | 558 - 574 | 0.12 - 0.29 | - | [10] |
| 1,2-bis(diphenylphosphino)ethane | dppe | 460 - 510 | 0.042 | - | [15] |
Table 2: Photophysical Properties of [Ir(F₂ppy)₂L] Complexes with Different Ancillary Ligands (F₂ppy = 2-(2,4-difluorophenyl)pyridine)
| Ancillary Ligand (L) | Abbreviation | λₑₘ (nm) in CH₂Cl₂ | Φₚₗ in CH₂Cl₂ | τ (µs) in CH₂Cl₂ | Reference |
| Acetylacetonate | acac | 470 - 495 | 0.60 - 0.80 | 1.2 - 2.5 | [6] |
| Picolinic acid | pic | 470 - 490 | 0.50 - 0.70 | - | [10] |
| 2,2'-Bipyridine | bpy | 470 - 490 | 0.30 - 0.50 | 1.0 - 2.0 | [16] |
| 1,10-Phenanthroline | phen | 470 - 490 | 0.40 - 0.60 | 1.5 - 2.5 | [16] |
Note: The exact values can vary depending on the specific experimental conditions and the purity of the compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of iridium(III) complexes.
General Synthesis of Heteroleptic Iridium(III) Complexes
This protocol describes a common two-step synthesis for complexes of the type [Ir(C^N)₂(N^N)]⁺ or [Ir(C^N)₂(O^O)].
Step 1: Synthesis of the Iridium(III) Chloride-Bridged Dimer, [Ir(C^N)₂(μ-Cl)]₂
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) and the cyclometalating ligand (HC^N) (2.5 equivalents) are suspended in a 3:1 mixture of 2-ethoxyethanol (B86334) and water.[17]
-
The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, the precipitate is collected by filtration, washed with methanol (B129727) and diethyl ether, and dried under vacuum. This yields the chloride-bridged dimer.[16]
Step 2: Synthesis of the Final Heteroleptic Complex
-
The iridium(III) chloride-bridged dimer and the ancillary ligand (N^N or O^O) (2.2 equivalents) are dissolved in a suitable solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol.[16]
-
The reaction mixture is stirred at room temperature or refluxed for 4-12 hours until the reaction is complete.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).[18]
Photophysical Measurements
a) UV-Vis Absorption Spectroscopy
-
Solutions of the iridium(III) complexes are prepared in a spectroscopic grade solvent (e.g., dichloromethane) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
The absorption spectra are recorded at room temperature using a dual-beam UV-Vis spectrophotometer.
-
The molar extinction coefficients (ε) are calculated using the Beer-Lambert law.
b) Photoluminescence Spectroscopy
-
Solutions of the complexes are prepared in a spectroscopic grade solvent (e.g., dichloromethane) with a concentration adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
For quantum yield measurements, the solutions are deoxygenated by bubbling with nitrogen or argon for at least 15-20 minutes.
-
Emission spectra are recorded on a spectrofluorometer.
-
The photoluminescence quantum yield (Φₚₗ) is determined using a standard reference with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or [Ru(bpy)₃]Cl₂ in water). The quantum yield is calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
c) Excited-State Lifetime Measurement
-
The excited-state lifetimes (τ) are measured using time-correlated single-photon counting (TCSPC) or a transient absorption spectroscopy setup.
-
The sample is excited by a pulsed laser or a light-emitting diode.
-
The emission decay is monitored at the wavelength of maximum emission.
-
The decay data is fitted to a single or multi-exponential function to determine the lifetime.
Visualizations
Logical Relationship between Ancillary Ligand and Photophysical Properties
Caption: Influence of ancillary ligand design on the photophysical properties of Ir(III) complexes.
Experimental Workflow for Characterization
Caption: General experimental workflow for the synthesis and photophysical characterization of Ir(III) complexes.
References
- 1. Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Luminescent iridium(iii)–peptide bioconjugates for bioanalytical and biomedical applications - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Ancillary Ligands on Deep Red to Near-Infrared Cyclometalated Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tunability of triplet excited states and photophysical behaviour of bis-cyclometalated iridium( iii ) complexes with imidazo[4,5- f ][1,10]phenanthrol ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01996B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cucurbit[10]uril binding of heteroleptic iridium(iii) complexes: synthesis and photophysical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Phosphorescent Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and photophysical properties of three seminal phosphorescent iridium(III) complexes: fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃), bis(2-(4,6-difluorophenyl)pyridinato-C²,N)(picolinato)iridium(III) (FIrpic), and bis(2-phenylpyridine)(acetylacetonate)iridium(III) (Ir(ppy)₂(acac)). The information presented herein, supported by X-ray crystallographic data and photophysical measurements, is intended to aid in the rational design of new phosphorescent materials for applications in organic light-emitting diodes (OLEDs), bio-imaging, and photodynamic therapy.
Comparative Analysis of Crystallographic and Photophysical Data
The following tables summarize key crystallographic and photophysical parameters for the three iridium(III) complexes, facilitating a direct comparison of their structural and emissive properties.
Table 1: Crystallographic Data
| Parameter | fac-Ir(ppy)₃ | FIrpic | Ir(ppy)₂(acac) |
| Crystal System | Monoclinic[1] | Orthorhombic[2] | Monoclinic |
| Space Group | P2₁/c[1] | Pbca[2] | P2₁/n |
| a (Å) | 16.469(3)[2] | 16.469 (3)[2] | 10.339(2) |
| b (Å) | 14.677(3)[2] | 14.677 (3)[2] | 23.343(5) |
| c (Å) | 19.612(4)[2] | 19.612 (4)[2] | 10.738(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 114.34(1) | 90 | 98.43(3) |
| γ (°) | 90 | 90 | 90 |
| V (ų) | 4740.3(16)[2] | 4740.3 (16)[2] | 2562.1(9) |
| Z | 4 | 8[2] | 4 |
| Average Ir-C (Å) | 2.033(6)[1] | 1.995 | 2.025 |
| Average Ir-N (Å) | 2.158(7)[1] | 2.090 | 2.067 |
| Average C-Ir-N (°) | 80.4 | 80.2 | 80.8 |
| Average N-Ir-N (°) | 94(2)[1] | 94.6 | 95.3 |
| Average C-Ir-C (°) | 94(2)[1] | 88.9 | 89.1 |
Table 2: Photophysical Properties
| Parameter | fac-Ir(ppy)₃ | FIrpic | Ir(ppy)₂(acac) |
| Emission Color | Green | Sky-Blue | Green-Yellow |
| λem (nm) in CH₂Cl₂ | 510 | 468, 496 | 514 |
| Phosphorescence Quantum Yield (Φp) | ~1.0 (in PMMA at 80-370K)[3][4] | 0.47 | 0.83-0.97 |
| Phosphorescence Lifetime (τ) in CH₂Cl₂ (μs) | 1.8 (fast component), 2 (slow component)[5] | 1.1 | 0.79-2.08[6] |
| Radiative Decay Rate (kr) (s⁻¹) | 5.6 x 10⁵ | 4.3 x 10⁵ | 8.3 x 10⁵ |
| Non-radiative Decay Rate (knr) (s⁻¹) | < 1 x 10⁴ | 4.9 x 10⁵ | 1.7 x 10⁵ |
Experimental Protocols
Detailed methodologies for the synthesis, crystallization, X-ray data collection, and photophysical measurements are crucial for reproducible research and the development of new materials.
Synthesis and Crystallization
Synthesis of fac-Ir(ppy)₃: fac-Tris(2-phenylpyridinato)iridium(III) is typically synthesized by reacting iridium(III) chloride with an excess of 2-phenylpyridine (B120327) in a high-boiling point solvent mixture, such as glycerol (B35011) or 2-ethoxyethanol, at elevated temperatures.[7] The facial isomer is then purified by column chromatography.
-
Crystallization: Single crystals suitable for X-ray diffraction are often grown by slow evaporation of a solution of the complex in a solvent mixture like dichloromethane (B109758)/hexane or by vapor diffusion of a poor solvent (e.g., hexane) into a solution of the complex (e.g., in dichloromethane).[7]
Synthesis of FIrpic: Bis--INVALID-LINK--iridium(III) is synthesized in a two-step process. First, a chloro-bridged iridium dimer is formed by reacting iridium(III) chloride with 2-(4,6-difluorophenyl)pyridine. This dimer is then reacted with picolinic acid in the presence of a base, such as Na₂CO₃, to yield the final complex.
-
Crystallization: Crystals can be obtained by slow evaporation from a solution in a chlorinated solvent or by layering a solution of the complex with a less soluble solvent.
Synthesis of Ir(ppy)₂(acac): Bis(2-phenylpyridine)(acetylacetonate)iridium(III) is prepared similarly to FIrpic. An iridium dimer is first synthesized from iridium(III) chloride and 2-phenylpyridine. The resulting dimer is then reacted with acetylacetone (B45752) in the presence of a base to yield the target complex.
-
Crystallization: Single crystals are typically grown by slow evaporation of a solution in an organic solvent such as dichloromethane or by vapor diffusion.
X-ray Diffraction Data Collection and Structure Refinement
A general protocol for single-crystal X-ray diffraction is as follows:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8][9][10]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and displacement parameters.[8]
Photophysical Measurements
Phosphorescence Quantum Yield (Φp): The phosphorescence quantum yield is typically determined relative to a standard with a known quantum yield.
-
Sample Preparation: Solutions of the iridium complex and a reference standard (e.g., quinine (B1679958) sulfate) are prepared with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measurement: The absorption and emission spectra of both the sample and the standard are recorded under identical experimental conditions.
-
Calculation: The quantum yield is calculated using the following equation: Φp,sample = Φp,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Phosphorescence Lifetime (τ): Phosphorescence lifetimes are measured using time-resolved photoluminescence spectroscopy.
-
Excitation: The sample is excited with a short pulse of light from a laser or a flash lamp.
-
Detection: The decay of the phosphorescence intensity over time is recorded using a fast detector, such as a photomultiplier tube.
-
Analysis: The lifetime is determined by fitting the decay curve to an exponential function. For multi-exponential decays, multiple lifetime components can be extracted.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the fundamental relationship between the molecular structure of these complexes and their resulting phosphorescent properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis[3,5-difluoro-2-(2-pyridyl)phenyl](picolinato)iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The triplet state of fac-Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.riken.jp [www2.riken.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. X-ray data collection from macromolecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal and Management of Iridium(3+) Waste: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of Iridium(3+) compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management of Iridium(3+) waste, with a focus on immediate safety, logistical planning, and sustainable practices.
Immediate Safety and Handling Precautions
Before handling any Iridium(3+) compounds, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and handling procedures. The following table summarizes the key safety recommendations derived from safety data sheets (SDS).
| Precaution Category | Recommendation |
| Personal Protective Equipment (PPE) | Eye Protection: Wear safety glasses with side-shields or goggles.[1][2] Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][3] Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4] Respiratory Protection: If there is a risk of dust formation or inhalation of vapors, use a NIOSH-approved respirator.[4][5] |
| Handling and Storage | Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][4] Storage: Store in a cool, dry place in a tightly sealed container.[4][6] Hygiene: Wash hands thoroughly after handling and before breaks.[1][3] |
| Spill Response | Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][7] Cleanup: For solid spills, sweep up and shovel the material. Avoid creating dust. Place in a suitable, closed container for disposal.[1][2][4] For liquid spills, absorb with an inert material and place in a sealed container for disposal.[8] |
Primary Disposal Procedure for Iridium(3+) Salts
For most inorganic Iridium(3+) salts, such as iridium(III) chloride, direct chemical neutralization in a laboratory setting is not a standard recommended procedure. The widely accepted and compliant method of disposal is through a licensed professional waste disposal service.[1][5]
Step-by-Step Disposal Plan:
-
Segregation: Keep Iridium(3+) waste separate from other chemical waste streams to avoid unintended reactions.[3][7]
-
Containerization: Collect the waste in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the name of the chemical (e.g., "Iridium(III) Chloride"), and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area until it is collected.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][5] All disposal must be in accordance with federal, state, and local regulations.[3][4][7]
Detailed Experimental Protocol: Recycling of Organoiridium Waste
As a sustainable alternative to disposal, particularly for valuable organoiridium complexes, a laboratory-scale recycling protocol has been developed. This process recovers the iridium from waste solutions, converting it into a synthetically useful precursor.[3][7] The key steps involve oxidative degradation of the organoiridium waste followed by conversion to hexachloroiridic acid.[7]
Experimental Protocol for Recycling Organoiridium Waste:
-
Oxidative Degradation:
-
The organoiridium waste is treated with a commercial bleach solution (NaClO).[7]
-
The reaction is allowed to proceed for one day at room temperature.[7]
-
To drive the reaction to completion, it is then heated to 90-100 °C.[7]
-
The completion of the reaction is indicated by the formation of a black precipitate of iridium(IV) hydroxide (B78521) suspended in a yellow solution of Ir(OH)₆²⁻.[7]
-
-
Conversion to Hexachloroiridic Acid:
-
The crude iridium(IV) hydroxide is then treated with hydrazine (B178648) and subsequently with hydrogen peroxide.[7]
-
This process yields synthetically important hexachloroiridic acid.[7]
-
-
Conversion to [(1,5-Cyclooctadiene)IrCl]₂:
-
The hexachloroiridic acid can then be converted to the common iridium precursor, [(1,5-cyclooctadiene)IrCl]₂.[7]
-
The overall yield for the conversion of the recycled hexachloroiridic acid to [(1,5-cyclooctadiene)IrCl]₂ is reported to be 87%.[3][7] This method provides a quantitative, pyrolysis-free process for iridium recovery from organoiridium waste.[3][7]
Iridium(3+) Waste Management Workflow
The following diagram illustrates the decision-making process for the proper management of Iridium(3+) waste in a laboratory setting.
Caption: Workflow for the disposal and recycling of Iridium(3+) waste.
Alternative Disposal Considerations: Precipitation
References
- 1. DIY recycling protocol could save organoiridium waste from incinerators | Research | Chemistry World [chemistryworld.com]
- 2. ewasterefining.com [ewasterefining.com]
- 3. Recycling organoiridium waste to [(1,5-cyclooctadiene)IrCl]2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Most Valuable Metal: Iridium Recycling [dongshengjs.com]
- 5. researchgate.net [researchgate.net]
- 6. Process for Iridium Using “Dry Aqua Regia” - Phoenix Refining [phoenixrefining.com]
- 7. Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. test.greenmetallurgy.rwth-aachen.de [test.greenmetallurgy.rwth-aachen.de]
- 9. appliedmechtech.com [appliedmechtech.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Iridium(3+) Compounds
For Immediate Implementation: This guide provides essential safety and logistical information for laboratory personnel working with Iridium(3+) compounds. Adherence to these protocols is critical for ensuring a safe research environment and minimizing exposure risks. This document outlines personal protective equipment (PPE) requirements, detailed operational procedures, and compliant disposal methods.
Researchers, scientists, and drug development professionals handling Iridium(3+) must be aware of its potential hazards, which include eye, skin, and respiratory tract irritation.[1][2] Although the toxicological properties of many iridium compounds are not fully investigated, a cautious and proactive approach to safety is paramount.[1][3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling Iridium(3+) compounds. The following table summarizes the required PPE, which should be donned before entering the designated work area and only removed after safely completing all procedures and decontamination.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields (minimum). For procedures with a higher risk of splashes or aerosol generation, dust-proof goggles or a full-face shield are required.[2][3][4] | Protects against eye irritation and potential corneal burns from direct contact with Iridium(3+) salts.[3] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended).[5] PVC or rubber gloves may also be suitable.[2][3] Always inspect gloves for tears or punctures before use. Change gloves frequently, and immediately if contaminated. For certain procedures, double-gloving is advised. | Prevents skin contact and potential sensitization.[3][6] Given the lack of specific breakthrough time data for Iridium(3+), frequent changes are a critical precaution. |
| Body Protection | A fully buttoned laboratory coat must be worn to protect skin and clothing. For larger quantities or tasks with a higher spill risk, a chemical-resistant apron over the lab coat is recommended.[4] | Minimizes the risk of skin exposure and contamination of personal clothing. |
| Respiratory Protection | All handling of powdered Iridium(3+) compounds should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or for large-scale operations where dust or aerosols may be generated, a NIOSH-approved respirator with a P2 particulate filter is required.[4] In case of fire, a self-contained breathing apparatus (SCBA) is necessary.[1] | Protects the respiratory tract from irritation caused by inhaling Iridium(3+) dust or aerosols.[1] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. For handling larger quantities or in areas with a higher spill risk, safety shoes are recommended.[3] | Protects feet from spills and falling objects. |
Physical and Chemical Properties of Iridium(III) Chloride
Understanding the physical properties of the specific Iridium(3+) compound is crucial for safe handling. The following table provides data for Iridium(III) chloride, a common Iridium(3+) salt.
| Property | Value |
| Appearance | Dark green-black crystalline powder (hydrated form)[1] |
| Molecular Formula | IrCl₃ |
| Molar Mass | 298.58 g/mol (anhydrous) |
| Density | 5.3 g/cm³ at 25 °C[1][7] |
| Melting Point | 763 °C (decomposes)[1][8][9] |
| Solubility in Water | Insoluble (anhydrous), Soluble (hydrated)[8] |
| Vapor Pressure | 33900 mmHg at 25°C[1] |
Standard Operating Procedure for Handling Iridium(3+)
The following workflow provides a step-by-step guide for the safe handling of Iridium(3+) compounds, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of Iridium(3+) compounds.
Operational Plan:
-
Preparation:
-
Designate a specific area for handling Iridium(3+), preferably within a chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Gather all necessary equipment, including spatulas, weigh boats, glassware, and the specific Iridium(3+) compound.
-
Don all required PPE as outlined in the table above before proceeding.
-
-
Handling (to be performed in a chemical fume hood):
-
Carefully weigh the desired amount of the Iridium(3+) compound. Avoid creating dust.
-
Transfer the weighed compound to the appropriate reaction vessel.
-
If dissolving, add the solvent slowly to prevent splashing.
-
Conduct the experimental procedure as planned, keeping the sash of the fume hood at the lowest practical height.
-
-
Cleanup and Decontamination:
-
Decontaminate all glassware and equipment that came into contact with the Iridium(3+) compound.
-
Clean the work surface thoroughly with an appropriate cleaning agent.
-
Wipe down the exterior of any containers of Iridium(3+) before returning them to storage.
-
Disposal Plan:
-
Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing Iridium(3+) should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("Iridium(III) chloride," for example), and the approximate concentration and quantity.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by the institution's Environmental Health and Safety (EH&S) department.
-
Compliance: Always follow your institution's and local regulations for hazardous waste disposal.[6]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling Iridium(3+) compounds and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the particular Iridium(3+) compound you are using.
References
- 1. chembk.com [chembk.com]
- 2. implats.co.za [implats.co.za]
- 3. case.edu [case.edu]
- 4. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Iridium Oxide - ESPI Metals [espimetals.com]
- 7. 塩化イリジウム(III) 水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 8. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 9. WebElements Periodic Table » Iridium » iridium trichloride [webelements.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
